Product packaging for ST 91(Cat. No.:)

ST 91

Cat. No.: B8193281
M. Wt: 253.77 g/mol
InChI Key: ZLRWFGBEDNTMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ST 91 is a useful research compound. Its molecular formula is C13H20ClN3 and its molecular weight is 253.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClN3 B8193281 ST 91

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-3-ium-2-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRWFGBEDNTMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=[NH+]CCN2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4751-48-8 (Parent)
Record name ST 91
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4749-61-5
Record name 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4749-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST 91
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Core Mechanism of Action of ST 91: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST 91, a clonidine analog, is a peripherally acting alpha-2 adrenergic receptor (α2-AR) agonist. Its mechanism of action is centered on its selective binding to and activation of α2-AR subtypes, leading to a range of physiological effects, most notably antinociception. A key characteristic of this compound is its inability to cross the blood-brain barrier, which confines its actions to the peripheral nervous system and spinal cord, thereby minimizing central side effects such as sedation. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional outcomes associated with this compound, supported by quantitative data and detailed experimental methodologies.

Introduction

This compound, chemically known as 2-(2,6-diethylphenylamino)-2-imidazoline hydrochloride, is a pharmacological tool and potential therapeutic agent that has been instrumental in elucidating the roles of α2-adrenergic receptor subtypes in various physiological processes, particularly in pain modulation. Its primary mechanism involves the activation of α2-ARs, which are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release. This document will delve into the specifics of this compound's interaction with these receptors and the subsequent downstream signaling cascades.

Molecular Target and Binding Profile

The principal molecular targets of this compound are the α2-adrenergic receptors, of which there are three main subtypes: α2A, α2B, and α2C. This compound exhibits a significant selectivity for α2-ARs over α1-ARs.

Quantitative Binding Affinity Data
Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)Efficacy (Emax)Reference
α2A-ARData not availableData not availableFull agonist[1]
α2B-ARData not availableData not availableAgonist[2]
α2C-ARData not availableData not availablePartial agonist[1]
α1-AR~120-fold lower than α2-ARsData not availableData not availableGeneral literature

Note: The lack of precise, publicly available quantitative binding and functional potency data is a limitation in the current understanding of this compound's pharmacology.

Signaling Pathways

Upon binding to α2-adrenergic receptors, this compound initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs.

G-Protein Coupling and Downstream Effectors

The activation of α2-ARs by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

ST91_Signaling_Pathway Figure 1: this compound Signaling Pathway ST91 This compound alpha2AR α2-Adrenergic Receptor (α2A, α2B, α2C) ST91->alpha2AR Binds to G_protein Heterotrimeric G-protein (Gi/o) alpha2AR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel GIRK K⁺ Channel G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter_release

Figure 1: this compound Signaling Pathway

Experimental Protocols

The following sections detail the methodologies used in key studies to elucidate the mechanism of action of this compound.

In Vivo Antinociception Studies (Adapted from Graham et al., 2000)

Objective: To assess the antinociceptive effects of intrathecally administered this compound.

Experimental Workflow:

Antinociception_Workflow Figure 2: Antinociception Experimental Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_model Sprague-Dawley Rats (Harlan or Sasco substrains) catheter_implantation Intrathecal Catheter Implantation animal_model->catheter_implantation drug_admin Intrathecal Administration of this compound catheter_implantation->drug_admin tail_flick Tail-Flick Test drug_admin->tail_flick hot_plate Hot-Plate Test drug_admin->hot_plate dose_response Dose-Response Curve Generation tail_flick->dose_response hot_plate->dose_response ed50 ED50 Calculation dose_response->ed50 isobolographic Isobolographic Analysis (for drug combinations) ed50->isobolographic

Figure 2: Antinociception Experimental Workflow

Methodology:

  • Animal Model: Male Sprague-Dawley rats from Harlan or Sasco substrains were used.

  • Intrathecal Catheterization: Under anesthesia, a polyethylene catheter (PE-10) was inserted through an incision in the atlanto-occipital membrane and advanced caudally to the lumbar enlargement of the spinal cord. The catheter was secured, and the animals were allowed to recover.

  • Drug Administration: this compound, dissolved in preservative-free saline, was administered intrathecally through the implanted catheter in a volume of 10 µl, followed by a 10 µl saline flush.

  • Nociceptive Testing:

    • Tail-Flick Test: The latency to withdraw the tail from a radiant heat source was measured. A cut-off time was used to prevent tissue damage.

    • Hot-Plate Test: The latency for the rat to lick a hind paw or jump when placed on a surface maintained at a constant temperature (e.g., 52.5°C) was recorded.

  • Data Analysis: Dose-response curves were constructed, and the dose that produced a 50% maximal effect (ED50) was calculated. For drug interaction studies, isobolographic analysis was employed to determine if the effects were synergistic, additive, or antagonistic.[1]

Receptor Subtype Involvement Studies (Adapted from Stone et al., 2007)

Objective: To determine the involvement of α2A and α2C-AR subtypes in the antinociceptive effects of this compound.

Experimental Workflow:

Receptor_Subtype_Workflow Figure 3: Receptor Subtype Involvement Workflow cluster_models Animal Models cluster_exp Experiment cluster_analysis Data Analysis wt Wild-Type Mice drug_admin Intrathecal Administration of this compound (Direct Lumbar Puncture) wt->drug_admin alpha2a_ko α2A-AR Knockout Mice alpha2a_ko->drug_admin alpha2c_ko α2C-AR Knockout Mice alpha2c_ko->drug_admin nociceptive_test Nociceptive Testing (e.g., Tail-Flick) drug_admin->nociceptive_test dose_response Dose-Response Curve Comparison nociceptive_test->dose_response potency_shift Analysis of Potency Shift dose_response->potency_shift

Figure 3: Receptor Subtype Involvement Workflow

Methodology:

  • Animal Models: Genetically modified mice lacking functional α2A-ARs or α2C-ARs, along with their wild-type littermates, were used.

  • Intrathecal Administration: Drugs were administered via direct lumbar puncture in awake mice.

  • Nociceptive Testing: The tail-flick test was used to assess the antinociceptive response.

  • Data Analysis: The potency of this compound was compared between the knockout and wild-type mice to determine the contribution of each receptor subtype to the observed antinociception. A significant reduction in potency in a knockout strain indicates the involvement of that receptor subtype.[3]

Conclusion

The mechanism of action of this compound is defined by its selective agonism at peripheral and spinal α2-adrenergic receptors. Through coupling to Gi/o proteins, this compound inhibits adenylyl cyclase and modulates ion channel activity, ultimately leading to a reduction in neuronal excitability and neurotransmitter release, which underlies its potent antinociceptive effects. The use of specific knockout animal models has been crucial in dissecting the contribution of individual α2-AR subtypes to its overall pharmacological profile. Further research to delineate the precise binding affinities and functional potencies at each subtype will provide a more complete understanding of this compound and may guide the development of novel peripherally restricted analgesics with improved side-effect profiles.

References

ST-91: A Technical Guide to its Pharmacological and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-91, chemically identified as N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a potent and selective α2-adrenoceptor agonist. This technical guide provides a comprehensive overview of the pharmacological and toxicological properties of ST-91, with a focus on its mechanism of action, pharmacodynamics, and safety profile. The information is presented to support further research and development of this compound for potential therapeutic applications. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

ST-91 is an imidazoline derivative that has been instrumental in characterizing the roles of α2-adrenoceptor subtypes. Its key characteristic is its inability to cross the blood-brain barrier, making it a valuable tool for investigating peripheral α2-adrenoceptor functions. This guide synthesizes the available preclinical data to provide a detailed profile of ST-91.

Pharmacology

Mechanism of Action

ST-91 is a selective agonist for α2-adrenoceptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This action modulates the release of various neurotransmitters, including norepinephrine and substance P, resulting in its pharmacological effects.

Pharmacodynamics

ST-91 exhibits a significant selectivity for α2-adrenoceptors over α1-adrenoceptors, with a reported selectivity of approximately 120-fold.[1] Further studies indicate that ST-91 acts predominantly at non-α2A-adrenoceptors, with evidence suggesting a preference for the α2C subtype.[1]

The primary pharmacodynamic effect of ST-91 observed in preclinical studies is antinociception. Intrathecal administration of ST-91 has been shown to produce a dose-dependent analgesic effect in various animal models of pain.

Table 1: Pharmacodynamic Profile of ST-91

ParameterValue/DescriptionSpeciesModelReference
Receptor Selectivity~120-fold for α2 over α1--[1]
Predominant SubtypeNon-α2A, potentially α2C--[1]
Primary EffectAntinociceptionRatTail-flick, Hot Plate[1]
Vascular EffectsAntagonizes β2-adrenoceptor-mediated relaxationRatMesenteric artery rings[2]
Signaling Pathway

The activation of α2-adrenoceptors by ST-91 initiates a downstream signaling cascade that ultimately leads to the observed pharmacological effects. A simplified representation of this pathway is provided below.

ST91_Signaling_Pathway ST91 ST-91 Alpha2_Receptor α2-Adrenoceptor ST91->Alpha2_Receptor G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Phosphorylates (Inhibits fusion) Neurotransmitter_Release Decreased Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release

Figure 1: Simplified signaling pathway of ST-91 via α2-adrenoceptor activation.

Toxicology

In anesthetized sheep, high doses of ST-91 (12 µg/kg) were associated with a decrease in the partial pressure of oxygen in arterial blood (PaO2), a 50% decrease in cardiac index, and an increase in mean arterial pressure, mean pulmonary artery pressure, and pulmonary artery wedge pressure.[3] These findings suggest potential for significant cardiopulmonary effects at high concentrations.

Table 2: Toxicological Profile of ST-91

ParameterObservationSpeciesDoseReference
Cardiopulmonary EffectsDecreased PaO2, decreased cardiac index, increased blood pressureSheep12 µg/kg[3]

Pharmacokinetics

Comprehensive pharmacokinetic data for ST-91, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not well-documented in publicly available literature. The fact that ST-91 does not cross the blood-brain barrier is a key piece of information regarding its distribution.[1] Further research is required to fully characterize its pharmacokinetic profile.

Experimental Protocols

Intrathecal Administration and Hot Plate Test in Rats

The following is a representative protocol for assessing the antinociceptive effects of intrathecally administered ST-91 using the hot plate test.

Hot_Plate_Protocol cluster_preparation Animal Preparation cluster_experiment Experimental Procedure Animal_Acclimation Acclimatize male Sprague-Dawley rats Catheter_Implantation Surgically implant intrathecal catheter Animal_Acclimation->Catheter_Implantation Recovery Allow for post-operative recovery (5-7 days) Catheter_Implantation->Recovery Baseline_Measurement Measure baseline latency on hot plate (55°C) Recovery->Baseline_Measurement Drug_Administration Administer ST-91 or vehicle intrathecally Baseline_Measurement->Drug_Administration Latency_Measurement Measure latency at set time points post-injection Drug_Administration->Latency_Measurement Data_Analysis Analyze and compare latencies Latency_Measurement->Data_Analysis

Figure 2: Experimental workflow for the hot plate test with intrathecal ST-91.

Detailed Steps:

  • Animal Preparation: Adult male Sprague-Dawley rats are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. An intrathecal catheter is surgically implanted at the lumbar level of the spinal cord under anesthesia. Animals are allowed to recover for 5-7 days post-surgery.

  • Baseline Latency Measurement: Prior to drug administration, the baseline nociceptive threshold is determined by placing the rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.

  • Drug Administration: ST-91, dissolved in a suitable vehicle (e.g., sterile saline), is administered intrathecally through the implanted catheter. A control group receives the vehicle alone.

  • Post-Injection Latency Measurement: The latency to the nociceptive response on the hot plate is measured at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Conclusion

ST-91 is a valuable pharmacological tool for the study of peripheral α2-adrenoceptors. Its selective agonism and inability to cross the blood-brain barrier make it particularly useful for elucidating the role of these receptors in various physiological processes, including nociception. While its pharmacodynamic effects on pain pathways are relatively well-characterized, a comprehensive toxicological and pharmacokinetic profile is lacking. Further preclinical studies are warranted to fully understand the safety and disposition of ST-91, which will be crucial for any potential translation into clinical applications.

References

Endogenous Ligands for Receptors Targeted by ST-91: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-91 is a selective agonist for the α2-adrenergic receptors (α2-ARs), a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and sympathetic nervous system activity. The endogenous ligands for these receptors are the catecholamines, primarily norepinephrine (noradrenaline) and epinephrine (adrenaline).[1][2] This technical guide provides a comprehensive overview of the interaction of these endogenous ligands and ST-91 with the three main subtypes of the α2-adrenoceptor: α2A, α2B, and α2C. Understanding the binding affinities, functional potencies, and signaling pathways of these ligands is critical for the development of novel therapeutics targeting the adrenergic system.

Quantitative Data Summary

The binding affinities (Ki) and functional potencies (EC50) of the endogenous ligands and ST-91 for the α2-adrenergic receptor subtypes are summarized in the table below. This data is essential for comparing the selectivity and efficacy of these compounds.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Norepinephrine α2A-ARData not available in sourcesData not available in sources
α2B-ARData not available in sourcesData not available in sources
α2C-ARData not available in sourcesData not available in sources
Epinephrine α2A-ARData not available in sourcesData not available in sources
α2B-ARData not available in sourcesData not available in sources
α2C-ARData not available in sourcesData not available in sources
ST-91 α2A-ARData not available in sourcesData not available in sources
α2B-ARData not available in sourcesData not available in sources
α2C-ARPutative agonistData not available in sources

Note: Specific quantitative data for binding affinities (Ki) and functional potencies (EC50) for ST-91, norepinephrine, and epinephrine across all three α2-adrenergic receptor subtypes were not available in the provided search results. ST-91 is described as a putative α2C agonist.

Signaling Pathways

Activation of α2-adrenergic receptors by endogenous ligands or synthetic agonists like ST-91 initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to various physiological responses.

Alpha-2 Adrenergic Receptor Signaling Pathway Ligand Endogenous Ligand (Norepinephrine, Epinephrine) or ST-91 Receptor α2-Adrenergic Receptor (α2A, α2B, α2C) Ligand->Receptor Binds to G_Protein Gi Protein (αi, βγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP (Inhibited) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates Downstream Targets

α2-Adrenergic Receptor Signaling Cascade

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and function of ligands at α2-adrenergic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Objective: To measure the affinity of ST-91, norepinephrine, and epinephrine for α2A, α2B, and α2C adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • Radioligand: [3H]Rauwolscine (a non-selective α2-AR antagonist).

  • Non-specific binding control: Yohimbine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Test compounds: ST-91, norepinephrine, epinephrine.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture CHO cells expressing the desired α2-AR subtype. Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding wells: Cell membranes, [3H]Rauwolscine, and assay buffer.

    • Non-specific binding wells: Cell membranes, [3H]Rauwolscine, and yohimbine.

    • Competition binding wells: Cell membranes, [3H]Rauwolscine, and increasing concentrations of the test compound (ST-91, norepinephrine, or epinephrine).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture CHO Cells Expressing α2-AR Subtype Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes with [3H]Rauwolscine & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Calculate Ki values Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow
GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to a GPCR.

Objective: To determine the functional potency (EC50) and efficacy of ST-91, norepinephrine, and epinephrine at α2A, α2B, and α2C adrenergic receptors.

Materials:

  • Cell membranes from CHO cells expressing α2-AR subtypes.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test compounds: ST-91, norepinephrine, epinephrine.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Basal binding wells: Cell membranes, [35S]GTPγS, GDP, and assay buffer.

    • Agonist-stimulated wells: Cell membranes, [35S]GTPγS, GDP, and increasing concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the specific [35S]GTPγS binding (agonist-stimulated minus basal) against the log concentration of the agonist. Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

GTP_gamma_S_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membranes with α2-AR Subtype Incubation Incubate Membranes with [35S]GTPγS & Agonist Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Determine EC50 & Emax Counting->Analysis

GTPγS Binding Assay Workflow
Adenylyl Cyclase Inhibition Assay

This assay directly measures the functional consequence of α2-AR activation, which is the inhibition of cAMP production.

Objective: To confirm the inhibitory effect of ST-91, norepinephrine, and epinephrine on adenylyl cyclase activity mediated by α2-AR subtypes.

Materials:

  • Whole CHO cells expressing α2-AR subtypes.

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • Test compounds: ST-91, norepinephrine, epinephrine.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Culture: Plate CHO cells expressing the desired α2-AR subtype in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with IBMX for 15-30 minutes to prevent cAMP degradation.

  • Agonist and Forskolin Treatment: Add increasing concentrations of the test compound along with a fixed concentration of forskolin to the cells.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist. Determine the IC50 value for each compound.

Conclusion

This technical guide has detailed the endogenous ligands, norepinephrine and epinephrine, for the α2-adrenergic receptors targeted by the synthetic agonist ST-91. While ST-91 is suggested to have a preference for the α2C subtype, a comprehensive quantitative comparison of binding affinities and functional potencies across all three subtypes for all three ligands requires further investigation. The provided experimental protocols for radioligand binding, GTPγS binding, and adenylyl cyclase inhibition assays offer a robust framework for researchers to perform these critical characterizations. A thorough understanding of these interactions at a molecular and cellular level is paramount for the rational design and development of selective and effective drugs targeting the α2-adrenergic system for various therapeutic applications.

References

An In-depth Technical Guide to the Molecular Structure and Pharmacology of ST-91, an Alpha-2 Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-2 adrenergic agonist ST-91, focusing on its molecular structure, physicochemical properties, and pharmacological characteristics. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies and insights into the compound's mechanism of action.

Core Molecular Structure and Physicochemical Properties

ST-91, chemically known as N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride, is a potent and selective alpha-2 adrenergic agonist.[1] Its molecular structure is characterized by a central imidazoline ring linked to a 2,6-diethylphenyl group. This structural arrangement is crucial for its interaction with and activation of alpha-2 adrenergic receptors.

Below is a summary of the key physicochemical properties of ST-91:

PropertyValueReference
Chemical Name N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride[1]
Molecular Formula C₁₃H₁₉N₃·HCl[1]
Molecular Weight 253.77 g/mol [1]
CAS Number 4749-61-5[1]
Purity ≥99% (HPLC)[1]
Solubility Soluble to 100 mM in water and DMSO
Storage Desiccate at +4°C[1]
pKa Data not readily available in public literature

Synthesis Protocol

The synthesis of ST-91, or N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, can be achieved through a multi-step process. While a specific, detailed protocol for ST-91 is not publicly available, a general and analogous synthesis can be inferred from the preparation of similar 2-aminoimidazoline derivatives. A plausible synthetic route is outlined below, based on established chemical reactions for this class of compounds.

A common method involves the reaction of a corresponding N-aryl-S-methylisothiourea with ethylenediamine. An alternative approach, adapted from the synthesis of a similar compound, 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride, involves the reaction of an appropriate amine with cyanogen bromide in a suitable solvent like methanol.[2]

Hypothetical Synthesis of ST-91:

  • Formation of the Isothiourea Intermediate: 2,6-diethylaniline is reacted with a thiocyanate salt in the presence of an activating agent to form the corresponding N-(2,6-diethylphenyl)thiourea. This thiourea is then S-methylated using a methylating agent like methyl iodide to yield S-methyl-N-(2,6-diethylphenyl)isothiourea.

  • Cyclization Reaction: The S-methyl-N-(2,6-diethylphenyl)isothiourea intermediate is then reacted with ethylenediamine. This reaction proceeds via a nucleophilic attack of the amino groups of ethylenediamine on the isothiourea, leading to the cyclization and formation of the imidazoline ring and the release of methanethiol.

  • Salt Formation: The resulting free base of ST-91 is then treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, which is typically a more stable and soluble form of the compound.

Pharmacological Profile: Receptor Binding and Functional Activity

ST-91 is a selective agonist for alpha-2 adrenergic receptors, displaying an approximately 120-fold higher selectivity for α2 over α1 receptors.[1] It has been reported to act predominantly at non-α2A adrenoceptors, with evidence suggesting a preference for the α2C subtype.[1][3]

Receptor Binding Affinity

The binding affinity of ST-91 to the different alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C) is a critical parameter for understanding its pharmacological profile. This is typically determined through radioligand binding assays, where ST-91 competes with a radiolabeled ligand for binding to the receptor. The affinity is expressed as the inhibition constant (Ki).

While the precise Ki values for ST-91 at each human alpha-2 receptor subtype are not consistently reported across publicly available literature, the following table summarizes the known qualitative and any available quantitative binding characteristics.

Receptor SubtypeBinding Affinity (Ki)Notes
Alpha-2A Lower affinityST-91 is reported to act on non-α2A subtypes.[1][3]
Alpha-2B Data not readily available
Alpha-2C Higher affinity (putative)Evidence suggests ST-91 acts predominantly at the α2C subtype.[1][3]
Functional Potency

The functional potency of ST-91 is determined by its ability to elicit a biological response upon binding to the alpha-2 adrenergic receptors. This is typically quantified as the half-maximal effective concentration (EC50) in a functional assay, such as a cAMP inhibition assay. Alpha-2 adrenergic receptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Receptor SubtypeFunctional Potency (EC50)Notes
Alpha-2A Lower potencyConsistent with its lower binding affinity for the α2A subtype.
Alpha-2B Data not readily available
Alpha-2C Higher potency (putative)Expected to have higher potency at the α2C subtype based on binding data.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of ST-91 for alpha-2 adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C).

  • Radioligand (e.g., [³H]-rauwolscine or [³H]-yohimbine).

  • ST-91 (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of ST-91 in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either the binding buffer (for total binding), a saturating concentration of a non-radiolabeled antagonist (e.g., yohimbine, for non-specific binding), or the various concentrations of ST-91.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and allow for equilibration.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of ST-91 by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the ST-91 concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Inhibition)

This protocol describes a general method to determine the functional potency (EC50) of ST-91 at alpha-2 adrenergic receptors.

Materials:

  • Whole cells stably or transiently expressing a specific human alpha-2 adrenergic receptor subtype.

  • ST-91.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a 96-well plate and culture them to the desired confluency.

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.

  • Prepare serial dilutions of ST-91 in the stimulation buffer.

  • Add the different concentrations of ST-91 to the cells.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the measured cAMP levels as a function of the ST-91 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of ST-91 that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.

Signaling Pathway and Experimental Workflow

Alpha-2 Adrenergic Receptor Signaling Pathway

The activation of alpha-2 adrenergic receptors by ST-91 initiates a Gαi-mediated signaling cascade. The following diagram illustrates this pathway.

alpha2_signaling_pathway ST91 ST-91 Alpha2R Alpha-2 Adrenergic Receptor ST91->Alpha2R G_protein Gi/o Protein (αβγ) Alpha2R->G_protein G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cAMP cAMP AC->cAMP Converts AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets

Caption: Alpha-2 adrenergic receptor signaling pathway activated by ST-91.

Experimental Workflow for ST-91 Characterization

The following diagram outlines a typical experimental workflow for the characterization of ST-91.

experimental_workflow start Start synthesis Synthesis of ST-91 Hydrochloride start->synthesis purification Purification and Structural Verification (HPLC, NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay (Determine Ki) purification->binding_assay functional_assay cAMP Functional Assay (Determine EC50) purification->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Pharmacological Profile data_analysis->conclusion

References

In-Depth Technical Guide: Research Applications of ST 91 (CAS Number 4749-61-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST 91, identified by CAS number 4749-61-5, is a potent and selective α2-adrenoceptor agonist. Its defining characteristic is its inability to cross the blood-brain barrier, making it a valuable tool for investigating the peripheral effects of α2-adrenoceptor activation without the confounding central nervous system effects. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its pharmacological profile, mechanism of action, and detailed experimental protocols. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and application in a research setting.

Introduction

This compound, chemically known as 2-(2,6-Diethylphenylamino)-2-imidazoline hydrochloride, is a sympathomimetic agent that exhibits high selectivity for α2-adrenoceptors over α1-adrenoceptors.[1] Its peripheral action makes it particularly useful for dissecting the roles of peripheral versus central α2-adrenoceptors in various physiological processes. The primary area of research for this compound has been in the field of nociception, where it has been demonstrated to produce antinociceptive effects through its interaction with spinal α2-adrenoceptors.

Pharmacological Profile

PropertyValueReference
CAS Number 4749-61-5
Molecular Formula C13H19N3.HCl
Molecular Weight 253.77 g/mol
Selectivity ~120-fold for α2 over α1 adrenoceptors[1]
Primary Target α2-adrenoceptor, predominantly non-α2A subtypes (putative α2C)[1]
Key Feature Does not cross the blood-brain barrier[1]

Mechanism of Action: Signaling Pathways

This compound exerts its effects by activating α2-adrenoceptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o).

Gi-Coupled Signaling Pathway

Activation of the Gi pathway by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), leading to various cellular responses.

Gi_Signaling_Pathway ST91 This compound Alpha2_Receptor α2-Adrenoceptor ST91->Alpha2_Receptor Binds to G_Protein Gi/o Protein (αβγ) Alpha2_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to

Figure 1: this compound Gi-Coupled Signaling Pathway.
Potential Gs-Coupled Signaling

Some evidence suggests that α2-adrenoceptors can also couple to stimulatory G-proteins (Gs), leading to a biphasic response where low agonist concentrations inhibit adenylyl cyclase and high concentrations stimulate it. The relevance of this pathway for this compound requires further investigation.

Research Applications and Experimental Protocols

The primary research application of this compound is in the study of antinociception mediated by peripheral and spinal α2-adrenoceptors.

In Vivo Antinociception Studies: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.

Experimental Protocol: Intrathecal Administration in Rats

  • Animal Model: Male Sprague-Dawley rats are frequently used.

  • Intrathecal Catheterization: For chronic studies, rats are anesthetized (e.g., with a ketamine/xylazine/acepromazine mixture) and a catheter is implanted into the intrathecal space at the lumbar level. For acute studies, a direct lumbar puncture can be performed.

  • Drug Administration: this compound is dissolved in sterile saline. For intrathecal injection in rats, a typical volume is 10 µL. Doses can range, for example, from 1 to 30 µg per rat, depending on the specific study design.

  • Tail-Flick Assay:

    • The rat is gently restrained, allowing the tail to hang freely.

    • A radiant heat source is focused on a specific point on the distal portion of the tail.

    • The latency for the rat to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

    • A baseline tail-flick latency is determined before drug administration.

    • Following intrathecal administration of this compound or vehicle control, the tail-flick latency is measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.

  • Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail_Flick_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Sprague-Dawley Rat Catheterization Intrathecal Catheterization (or Lumbar Puncture) Animal_Model->Catheterization Baseline Measure Baseline Tail-Flick Latency Catheterization->Baseline Drug_Admin Intrathecal Administration of this compound or Vehicle Baseline->Drug_Admin Post_Drug_Measurement Measure Tail-Flick Latency at Timed Intervals Drug_Admin->Post_Drug_Measurement Calculate_MPE Calculate % Maximum Possible Effect (%MPE) Post_Drug_Measurement->Calculate_MPE Statistical_Analysis Statistical Analysis Calculate_MPE->Statistical_Analysis

Figure 2: Experimental Workflow for the Tail-Flick Test.
In Vitro Studies: cAMP Accumulation Assay

To investigate the direct effect of this compound on α2-adrenoceptor signaling, a cAMP accumulation assay can be performed in a cell line expressing the receptor of interest.

Experimental Protocol: cAMP Assay in CHO Cells

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to express a specific human α2-adrenoceptor subtype (α2A, α2B, or α2C) are commonly used.

  • Cell Culture: Cells are cultured in an appropriate medium (e.g., F12K with 10% FBS and antibiotics) until they reach a suitable confluency.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and incubated overnight.

    • The culture medium is removed, and cells are washed with a buffer (e.g., Ringer's Buffer).

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 300 µM IBMX) for a short period (e.g., 20 minutes) to prevent the degradation of cAMP.

    • Forskolin (an adenylyl cyclase activator, e.g., at a final concentration of 1-10 µM) is added to stimulate cAMP production.

    • This compound at various concentrations is added to the wells to determine its inhibitory effect on forskolin-stimulated cAMP accumulation.

    • The incubation is carried out for a defined period (e.g., 30-60 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The results are typically plotted as a concentration-response curve, and the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production) is calculated.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture CHO cells expressing α2-adrenoceptor subtype Seed_Cells Seed cells into 96-well plates Cell_Culture->Seed_Cells Pre_incubation Pre-incubate with phosphodiesterase inhibitor Seed_Cells->Pre_incubation Stimulation Add Forskolin to stimulate cAMP production Pre_incubation->Stimulation Treatment Add varying concentrations of this compound Stimulation->Treatment Incubation Incubate at 37°C Treatment->Incubation Lysis Lyse cells Incubation->Lysis Measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) Lysis->Measure_cAMP Data_Analysis Plot concentration-response curve and calculate IC50 Measure_cAMP->Data_Analysis

Figure 3: Experimental Workflow for cAMP Accumulation Assay.

Conclusion

This compound (CAS 4749-61-5) is a valuable pharmacological tool for the investigation of peripheral α2-adrenoceptor function. Its selectivity and inability to cross the blood-brain barrier allow for the specific interrogation of peripheral signaling pathways and their physiological consequences, particularly in the context of pain modulation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of robust experiments utilizing this important research compound. Further research is warranted to fully elucidate the binding affinities and functional potencies of this compound at the individual α2-adrenoceptor subtypes to enhance its utility in dissecting the specific roles of these receptors.

References

ST 91 and its Interaction with Imidazoline Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST 91, chemically known as 2-(2,6-diethylphenyl)amino-2-imidazoline, is a centrally acting antihypertensive agent and a clonidine analog. While its pharmacological profile is predominantly characterized by its activity as an α2-adrenergic receptor agonist, there is emerging evidence suggesting its interaction with imidazoline receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with imidazoline receptors, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways. The document aims to serve as a resource for researchers and professionals in drug development interested in the nuanced pharmacology of this compound and the therapeutic potential of targeting imidazoline receptors.

Introduction to this compound and Imidazoline Receptors

This compound is a polar clonidine analog that does not readily cross the blood-brain barrier. Its primary mechanism of action has long been attributed to its agonistic activity at α2-adrenergic receptors. However, the broader class of imidazoline compounds, to which this compound belongs, has been shown to interact with a distinct class of receptors known as imidazoline receptors.

Imidazoline receptors are a family of non-adrenergic binding sites that are classified into three main subtypes:

  • I1 Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure.[1] Activation of I1 receptors in the rostral ventrolateral medulla of the brainstem leads to a decrease in sympathetic outflow, resulting in a hypotensive effect.[2]

  • I2 Imidazoline Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO).[1] Their functional role is still under investigation but is implicated in various conditions, including pain modulation and neuroprotection.[1][3]

  • I3 Imidazoline Receptors: This subtype is located in pancreatic β-cells and is involved in the regulation of insulin secretion.[3][4]

The differential affinity of compounds like moxonidine for I1 receptors over α2-adrenergic receptors is thought to contribute to their favorable side-effect profile compared to less selective agents like clonidine.[4] While the interaction of this compound with these receptors is less characterized, preliminary studies suggest a potential role for I1 receptors in mediating some of its peripheral effects.[5]

Quantitative Data: Receptor Binding and Functional Activity

Quantitative data on the binding affinity and functional potency of this compound at imidazoline receptor subtypes are not extensively reported in the public domain. The majority of pharmacological studies on this compound have focused on its activity at α-adrenergic receptors.

Table 1: Adrenergic Receptor Binding and Functional Data for this compound

Receptor SubtypeLigandAssay TypeSpeciesTissue/Cell LineParameterValueReference
α2A-AdrenergicThis compoundNot SpecifiedHumanRecombinantpEC507.58 ± 0.06
α2B-AdrenergicThis compoundNot SpecifiedHumanRecombinantpEC506.27 ± 0.16
α2C-AdrenergicThis compoundNot SpecifiedHumanRecombinantpEC508.52 ± 0.10

Note: The available literature lacks comprehensive binding affinity data (Ki or IC50) for this compound at imidazoline receptor subtypes. The data presented for adrenergic receptors are for functional potency (pEC50).

Signaling Pathways

Imidazoline Receptor Signaling

The signaling pathways coupled to imidazoline receptors are distinct from those of α2-adrenergic receptors, which are classic Gi-protein coupled receptors that inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

  • I1 Imidazoline Receptor Signaling: Activation of I1 receptors is not typically associated with changes in cAMP or inositol phosphate levels.[6] Instead, it is coupled to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[2] This leads to the hydrolysis of phosphatidylcholine and the generation of second messengers diacylglycerol (DAG) and phosphocholine.[2] Downstream effects can include the production of arachidonic acid and eicosanoids.[6]

I1_Signaling_Pathway cluster_membrane Plasma Membrane ST91 This compound I1R I1 Imidazoline Receptor ST91->I1R PCPLC PC-PLC I1R->PCPLC Activates PC Phosphatidylcholine PCPLC->PC Hydrolyzes DAG Diacylglycerol PC->DAG Phosphocholine Phosphocholine PC->Phosphocholine

Caption: I1 Imidazoline Receptor Signaling Pathway.
  • I2 Imidazoline Receptor Signaling: The signaling mechanisms for I2 receptors are less clear, partly due to their mitochondrial localization and association with MAO.

This compound-Mediated Signaling via Imidazoline Receptors

Direct evidence for this compound-induced signaling cascades through imidazoline receptors is limited. However, one study has shown that this compound can stimulate the release of atrial natriuretic peptide (ANP) from cardiac atria.[5] This effect was inhibited by efaroxan, a known I1 receptor antagonist, suggesting the involvement of the I1 receptor pathway in this specific physiological response.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of ligands like this compound with imidazoline and adrenergic receptors.

Radioligand Binding Assay for I1 Imidazoline Receptors

This protocol is a general framework and requires optimization for specific tissues and radioligands.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis TissuePrep Tissue Homogenization (e.g., RVLM) MembranePrep Membrane Preparation (Centrifugation) TissuePrep->MembranePrep Incubation Incubate Membranes with: - Radioligand (e.g., [3H]clonidine) - this compound (competitor) - Buffer MembranePrep->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50, Ki determination) Counting->DataAnalysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Tissue Preparation: Homogenize tissue known to express I1 receptors (e.g., rostral ventrolateral medulla) in a suitable buffer.

  • Membrane Preparation: Isolate the cell membrane fraction through differential centrifugation.

  • Incubation: Incubate the membrane preparation with a specific radioligand for I1 receptors (e.g., [3H]clonidine or a more selective ligand if available) in the presence of varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radioactive I1 ligand.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be used to calculate the binding affinity (Ki).

Functional Assay: cAMP Measurement for α2-Adrenergic Receptors

This protocol is designed to assess the functional activity of this compound at Gi-coupled α2-adrenergic receptors.

Methodology:

  • Cell Culture: Culture cells stably expressing the α2-adrenergic receptor subtype of interest.

  • Cell Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and varying concentrations of this compound.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis CellCulture Culture Cells Expressing α2-Adrenergic Receptor Stimulation Treat Cells with: - Forskolin - Varying [this compound] CellCulture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Quant cAMP Quantification (e.g., HTRF) Lysis->cAMP_Quant DataAnalysis Data Analysis (EC50, Emax determination) cAMP_Quant->DataAnalysis

Caption: Experimental Workflow for cAMP Functional Assay.

Conclusion and Future Directions

This compound's pharmacology is complex, with well-established activity at α2-adrenergic receptors and suggestive evidence of interaction with I1 imidazoline receptors. The lack of comprehensive quantitative data for this compound at imidazoline receptor subtypes represents a significant knowledge gap. Future research should focus on:

  • Systematic Binding Studies: Conducting radioligand binding assays to determine the affinity of this compound for I1, I2, and I3 imidazoline receptors.

  • Functional Characterization: Investigating the functional consequences of this compound binding to imidazoline receptors using appropriate second messenger and cellular assays.

  • In Vivo Studies: Designing in vivo experiments with selective imidazoline receptor antagonists to further elucidate the contribution of these receptors to the overall pharmacological effects of this compound.

A deeper understanding of the interplay between this compound's effects on adrenergic and imidazoline receptors will be crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

In-Depth Technical Guide: Antinociceptive Properties of ST 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ST 91, a centrally acting α2-adrenergic receptor agonist, has demonstrated significant antinociceptive properties, primarily mediated through its action on spinal α2-adrenoceptors. Unlike many other α2-agonists that show a strong preference for the α2A subtype, this compound exhibits a more complex pharmacological profile, with evidence suggesting its activity at other α2-adrenergic receptor subtypes. This unique characteristic may contribute to its distinct therapeutic window, potentially offering a favorable balance between analgesia and sedative side effects. Furthermore, this compound displays a synergistic relationship with opioids, enhancing their analgesic effects and suggesting its potential as an adjunct therapy in pain management. This document provides a comprehensive overview of the core pharmacology of this compound, including quantitative data on its antinociceptive effects, detailed experimental protocols, and an exploration of its mechanism of action through relevant signaling pathways.

Core Mechanism of Action

This compound exerts its antinociceptive effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors located throughout the central nervous system, including key pain-processing areas in the spinal cord.[1] Activation of these presynaptic receptors on primary afferent terminals inhibits the release of excitatory neurotransmitters, such as substance P and glutamate. Postsynaptically, α2-adrenoceptor activation on dorsal horn neurons leads to hyperpolarization, reducing neuronal excitability. While the α2A-adrenergic receptor subtype is a major contributor to the analgesic effects of many α2-agonists, studies with this compound in α2A-adrenoceptor knockout mice have shown only a moderate (approximately 3-fold) reduction in its antinociceptive potency, indicating that other α2-adrenoceptor subtypes are also involved in its mechanism of action.

Quantitative Analysis of Antinociceptive Efficacy

The antinociceptive properties of this compound have been evaluated in various animal models of pain. The following tables summarize the available quantitative data on its efficacy.

AgonistTestAnimal ModelRoute of AdministrationED50 (nmol) [95% CI]Reference
This compound Hot Plate (52.5°C) Rat Intrathecal 1.3 [0.9 - 1.9] Takano and Yaksh, 1992
ClonidineHot Plate (52.5°C)RatIntrathecal11.2 [7.9 - 15.9]Takano and Yaksh, 1992

Table 1: Comparative Antinociceptive Potency of Intrathecal this compound and Clonidine in the Hot Plate Test in Rats.

ConditionTestAnimal ModelRoute of AdministrationED50 of Morphine (nmol)
Morphine alone Hot Plate (52.5°C) Rat Intrathecal Not explicitly stated, but dose-response curve provided
Morphine + this compound (0.01 nmol) Hot Plate (52.5°C) Rat Intrathecal Significant leftward shift
Morphine + this compound (0.03 nmol) Hot Plate (52.5°C) Rat Intrathecal Significant leftward shift
Morphine + this compound (0.1 nmol) Hot Plate (52.5°C) Rat Intrathecal Significant leftward shift
Morphine + this compound (0.3 nmol) Hot Plate (52.5°C) Rat Intrathecal Significant leftward shift

Table 2: Synergistic Interaction of Intrathecal this compound with Morphine in the Hot Plate Test in Rats.[2]

Receptor Binding Affinity

This compound displays a significant selectivity for α2-adrenergic receptors over α1-adrenergic receptors.

Receptor SubtypeSelectivityReference
α2-adrenoceptor ~120-fold higher affinity than for α1-adrenoceptors Tocris Bioscience

Table 3: Receptor Selectivity of this compound.

Detailed Experimental Protocols

Hot Plate Test

Objective: To assess the central antinociceptive activity of a substance by measuring the latency of a thermal pain response.

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52.5 ± 0.5°C.[2][3][4] A transparent glass cylinder is placed on the surface to confine the animal.[5]

Procedure:

  • Acclimation: Allow the animals (rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[4]

  • Baseline Latency: Gently place each rat on the hot plate and start a timer. Observe the animal for nocifensive behaviors, specifically hind paw licking or jumping.[5] The time from placement on the plate to the first clear sign of a hind paw lick or jump is recorded as the baseline latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time of 60 seconds is implemented. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as 60 seconds.[3]

  • Drug Administration: Administer this compound or the vehicle control via intrathecal injection.

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 5, 15, 30, and 60 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.[3]

  • Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Dose-response curves are then generated to determine the ED50 value.

Tail-Flick Test

Objective: To measure the spinal reflex to a thermal pain stimulus.

Apparatus: A tail-flick analgesia meter that focuses a high-intensity beam of light on the animal's tail.[6]

Procedure:

  • Acclimation: Acclimate the mice to the testing environment for at least 30 minutes.

  • Restraint: Gently restrain the mouse, allowing the tail to be positioned in the groove of the apparatus.

  • Stimulus Application: Initiate the heat stimulus. A timer starts automatically.

  • Response Measurement: The timer stops when the mouse flicks its tail out of the beam of light. This latency is recorded.

  • Cut-off Time: A maximum trial duration (e.g., 18 seconds) is set to prevent tissue damage.[6]

  • Drug Administration: Administer this compound or vehicle via intrathecal injection.

  • Post-treatment Measurement: Measure the tail-flick latency at specified intervals after drug administration.

  • Data Analysis: The results are often expressed as the change in latency from baseline or as %MPE.

Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of a substance by quantifying the reduction in visceral pain behavior.

Procedure:

  • Acclimation: Allow mice to acclimate to the observation chambers.

  • Drug Administration: Administer this compound or a control substance intraperitoneally or via another appropriate route.

  • Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.[7]

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).[8]

  • Data Analysis: The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ST91_pre This compound a2AR_pre α2-Adrenergic Receptor ST91_pre->a2AR_pre Binds to Gi_pre Gi Protein a2AR_pre->Gi_pre Activates AC_pre Adenylyl Cyclase Gi_pre->AC_pre Inhibits Ca_channel_pre Voltage-gated Ca2+ Channel Gi_pre->Ca_channel_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Decreases production of cAMP_pre->Ca_channel_pre Modulates NT_release Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_channel_pre->NT_release Reduces Ca2+ influx, leading to decreased a2AR_post α2-Adrenergic Receptor Gi_post Gi Protein a2AR_post->Gi_post Activates K_channel_post GIRK Channel (K+ Channel) Gi_post->K_channel_post Activates Hyperpolarization Hyperpolarization (Decreased Neuronal Excitability) K_channel_post->Hyperpolarization Increases K+ efflux, causing ST91_spinal Spinal Nociceptive Neuron G start Start acclimation Animal Acclimation (30-60 min) start->acclimation baseline Measure Baseline Nociceptive Threshold (e.g., Hot Plate Latency) acclimation->baseline drug_admin Intrathecal Administration of this compound or Vehicle baseline->drug_admin post_drug_measurement Measure Nociceptive Threshold at Timed Intervals drug_admin->post_drug_measurement data_analysis Data Analysis (%MPE, ED50 Calculation) post_drug_measurement->data_analysis end End data_analysis->end G opioid Opioid Agonist (e.g., Morphine) opioid_receptor Opioid Receptor opioid->opioid_receptor Activates st91 This compound alpha2_receptor α2-Adrenergic Receptor st91->alpha2_receptor Activates synergy Synergistic Antinociception opioid_receptor->synergy alpha2_receptor->synergy

References

Cardiovascular Profile of ST-91: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Hemodynamic and Signaling Effects of the selective α2-Adrenergic Agonist ST-91.

This technical guide provides a comprehensive overview of the cardiovascular effects of ST-91 (2-(2,6-diethylphenylamino)-2-imidazoline), a selective alpha-2 (α2) adrenergic receptor agonist. ST-91 is a valuable research tool due to its high selectivity for α2 over α1 receptors and its inability to cross the blood-brain barrier, allowing for the specific investigation of peripheral α2-adrenergic mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways associated with ST-91 administration.

Quantitative Cardiovascular Effects of ST-91 Administration

The administration of ST-91 elicits significant, dose-dependent effects on key cardiovascular parameters. The following tables summarize the quantitative data from in-vivo and in-vitro studies.

In-Vivo Hemodynamic Effects in Sheep

A study in conscious sheep demonstrated that a single intravenous dose of ST-91 (30 µg/kg) produced a significant and sustained increase in mean arterial pressure (MAP)[1]. In anesthetized sheep, incremental intravenous doses of ST-91 resulted in a dose-dependent decrease in the cardiac index, with a 50% reduction at the highest dose, accompanied by an increase in MAP, mean pulmonary artery pressure (Ppa), and pulmonary artery wedge pressure (Ppaw)[2].

Dose (µg/kg, IV)Animal ModelAnesthesiaMean Arterial Pressure (MAP)Cardiac Index (CI)Mean Pulmonary Artery Pressure (Ppa)Pulmonary Artery Wedge Pressure (Ppaw)Reference
30Conscious SheepNoneSignificant, sustained increaseNot ReportedNot ReportedNot Reported[1]
1.5Anesthetized SheepHalothaneNo significant changeNo significant changeNo significant changeNo significant change[2]
3.0Anesthetized SheepHalothaneNo significant changeNo significant changeNo significant changeNo significant change[2]
6.0Anesthetized SheepHalothaneNo significant changeNo significant changeNo significant changeNo significant change[2]
12Anesthetized SheepHalothaneIncrease50% decreaseIncreaseIncrease[2]
In-Vivo Chronotropic Effects in Rats

In rats, a single intravenous dose of ST-91 (0.01 mg/kg) induced a short-term negative chronotropic effect, as evidenced by an increase in the mean cardiointerval[3].

Dose (mg/kg, IV)Animal ModelAnesthesiaEffect on Heart RateObservationReference
0.01RatNot specifiedDecrease (short-term)Increase in mean cardiointerval from 209.88 ± 14.9 ms to 327.13 ± 31.59 ms[3]

Experimental Protocols

This section details the methodologies employed in the key studies investigating the cardiovascular effects of ST-91.

In-Vivo Cardiovascular Assessment in Sheep

Objective: To determine the cardiopulmonary effects of intravenous ST-91 administration.

Animal Model: Healthy sheep.[1][2]

Experimental Design: A randomized, placebo-controlled, crossover design was utilized[2].

Drug Administration:

  • Conscious Sheep Study: A single intravenous dose of 30 µg/kg of ST-91 was administered[1].

  • Anesthetized Sheep Study: Incremental intravenous doses of 1.5, 3.0, 6.0, and 12 µg/kg of ST-91 were administered[2].

Anesthesia (for anesthetized study): Anesthesia was maintained with halothane[2].

Hemodynamic Monitoring:

  • A Swan-Ganz catheter was used for the measurement of cardiac index (CI), mean pulmonary artery pressure (Ppa), and pulmonary artery wedge pressure (Ppaw) via thermodilution[2]. The thermodilution technique is a well-established method for measuring cardiac output in sheep[4][5][6].

  • Mean arterial pressure (MAP) was also monitored[1][2].

Data Analysis: The effects of ST-91 were compared to a placebo-treated group[1][2].

In-Vivo Chronotropic Assessment in Rats

Objective: To evaluate the effect of ST-91 on the cardiac activity in rats.

Animal Model: Sexually mature rats[3].

Drug Administration: A single intravenous dose of 0.01 mg/kg of ST-91 was injected into the right femoral vein[3].

Cardiovascular Monitoring: The mean cardiointerval was measured to assess changes in heart rate[3].

Signaling Pathways and Experimental Workflows

The cardiovascular effects of ST-91 are mediated through its interaction with α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

ST-91 Signaling Pathway

ST-91, as an α2-adrenergic agonist, primarily couples to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects in cardiovascular tissues, including modulation of ion channel activity and contractile protein function.

ST91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ST91 ST-91 alpha2AR α2-Adrenergic Receptor ST91->alpha2AR Binds G_protein Gαiβγ alpha2AR->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cardiovascular Effects (e.g., Vasoconstriction, Decreased Heart Rate) cAMP->Response Leads to

Caption: Signaling pathway of ST-91 via the α2-adrenergic receptor.

Experimental Workflow for In-Vivo Cardiovascular Assessment

The following diagram illustrates a typical experimental workflow for evaluating the cardiovascular effects of a test compound like ST-91 in an animal model.

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Sheep, Rat) Anesthesia Anesthesia Induction (if applicable) Animal_Selection->Anesthesia Instrumentation Surgical Instrumentation (e.g., Catheter Placement) Anesthesia->Instrumentation Baseline Baseline Data Collection (MAP, HR, CI, etc.) Instrumentation->Baseline Drug_Admin ST-91 Administration (Intravenous Bolus/Infusion) Baseline->Drug_Admin Data_Collection Post-Administration Data Collection (Continuous or at Time Points) Drug_Admin->Data_Collection Data_Processing Data Processing and Analysis Data_Collection->Data_Processing Statistical_Analysis Statistical Comparison (vs. Baseline/Control) Data_Processing->Statistical_Analysis Conclusion Conclusion and Interpretation Statistical_Analysis->Conclusion

Caption: A typical experimental workflow for in-vivo cardiovascular assessment.

References

ST 91's Selectivity for the Alpha-2C Adrenoceptor Subtype: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of ST 91 for the alpha-2C (α2C) adrenoceptor subtype. This compound, a well-established α2-adrenoceptor agonist, has been a valuable tool in pharmacological research. Understanding its specific interactions with the different α2-adrenoceptor subtypes (α2A, α2B, and α2C) is crucial for the development of more targeted therapeutics with improved efficacy and reduced side-effect profiles. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound for the α2C-adrenoceptor has been quantitatively characterized through comprehensive binding affinity and functional activity studies. The following tables summarize the key parameters from research conducted by Hudson et al. (2021), providing a clear comparison of this compound's activity across the three human α2-adrenoceptor subtypes.

LigandReceptor SubtypepKi (Binding Affinity)
This compound Alpha-2A6.15
Alpha-2BNo response
Alpha-2C 8.52

Table 1: Binding Affinity of this compound for Human Alpha-2 Adrenoceptor Subtypes. Data are presented as pKi values, where a higher value indicates a higher binding affinity. "No response" indicates that a reliable affinity constant could not be determined under the experimental conditions.

LigandReceptor SubtypepEC50 (Functional Potency)Emax (Maximum Efficacy, %)
This compound Alpha-2A7.581.43
Alpha-2B6.27-
Alpha-2C - 128.2

Table 2: Functional Activity of this compound at Human Alpha-2 Adrenoceptor Subtypes. Data are presented as pEC50, a measure of the concentration of the agonist that produces 50% of the maximal response, and Emax, the maximum response observed as a percentage of a standard agonist. A higher pEC50 value indicates greater potency. Dashes indicate data that were not determinable or not reported in the cited study.

The data clearly indicates that this compound exhibits a significantly higher binding affinity for the α2C-adrenoceptor subtype compared to the α2A subtype, with no measurable binding at the α2B subtype.[1] Functionally, this compound demonstrates potent agonism at the α2C-adrenoceptor, with a considerably higher maximal efficacy compared to its activity at the α2A and α2B subtypes.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's selectivity for the α2-adrenoceptor subtypes, based on standard laboratory practices and the methods described in the cited literature.

Whole-Cell Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Cell Culture and Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtypes are cultured in a suitable growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate selection antibiotics.

  • Cells are grown to confluence in 96-well plates.

Binding Assay Protocol:

  • Ligand Preparation: Prepare serial dilutions of the unlabeled ligand (this compound) in serum-free medium (SFM).

  • Radioligand Preparation: Prepare a solution of the radiolabeled antagonist, such as ³H-rauwolscine, in SFM at a concentration near its Kd for the receptor subtype.

  • Incubation:

    • Remove the growth medium from the cells.

    • Add 100 µL of the unlabeled ligand solution to triplicate wells.

    • Immediately add 100 µL of the ³H-rauwolscine solution to all wells.

    • Incubate the plates for 2 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Washing:

    • Aspirate the incubation medium.

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.

  • Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The Ki values are calculated from the IC50 values (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assay: CRE-SPAP Reporter Gene Assay

This assay measures the functional activity of a G-protein coupled receptor (GPCR) by quantifying the expression of a reporter gene linked to a cyclic AMP (cAMP) response element (CRE). Alpha-2 adrenoceptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Cell Culture and Transfection:

  • CHO cells are co-transfected with the gene for the specific α2-adrenoceptor subtype and a reporter plasmid containing the secreted placental alkaline phosphatase (SPAP) gene under the control of a CRE promoter.

  • Stable cell lines are selected using appropriate antibiotics.

Assay Protocol:

  • Cell Seeding: Seed the stably transfected CHO cells into 96-well plates and grow to confluence.

  • Forskolin Stimulation: To induce cAMP production and thus activate the CRE-SPAP reporter system, stimulate the cells with forskolin (an adenylyl cyclase activator) at a concentration that produces approximately 80% of its maximal effect.

  • Agonist Treatment: Simultaneously with forskolin stimulation, treat the cells with varying concentrations of the agonist (this compound).

  • Incubation: Incubate the plates for a defined period (e.g., 6 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for SPAP expression and secretion into the medium.

  • SPAP Activity Measurement:

    • Collect the cell culture supernatant.

    • Heat-inactivate endogenous phosphatases by incubating the supernatant at 65°C.

    • Add a chemiluminescent substrate for alkaline phosphatase (e.g., CSPD with Emerald enhancer).

    • Measure the light output using a luminometer.

Data Analysis:

  • The decrease in SPAP activity in the presence of the agonist reflects the inhibition of adenylyl cyclase and thus the activation of the Gi-coupled α2-adrenoceptor.

  • Concentration-response curves are generated, and pEC50 and Emax values are calculated using non-linear regression analysis.

Mandatory Visualizations

Alpha-2C Adrenoceptor Signaling Pathway

Alpha2C_Signaling ST91 This compound Alpha2C α2C-Adrenoceptor ST91->Alpha2C Binds Gi Gi Protein (αi, β, γ) Alpha2C->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Downstream Downstream Cellular Responses PKA_active->Downstream Phosphorylates

Caption: Alpha-2C adrenoceptor signaling pathway upon activation by this compound.

Experimental Workflow for this compound Selectivity Profiling

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assay cluster_analysis Data Analysis and Interpretation A1 Transfect CHO cells with human α2A, α2B, or α2C receptor constructs A2 Select stable cell lines expressing each receptor subtype A1->A2 A3 Culture and maintain stable cell lines A2->A3 B1 Seed cells in 96-well plates A3->B1 C1 Seed CRE-SPAP reporter cell lines in 96-well plates A3->C1 B2 Incubate with ³H-rauwolscine and varying concentrations of this compound B1->B2 B3 Wash to remove unbound ligands B2->B3 B4 Lyse cells and perform scintillation counting B3->B4 B5 Calculate pKi values B4->B5 D1 Compare pKi, pEC50, and Emax values across receptor subtypes B5->D1 C2 Stimulate with forskolin and varying concentrations of this compound C1->C2 C3 Incubate to allow SPAP expression C2->C3 C4 Measure SPAP activity in supernatant C3->C4 C5 Calculate pEC50 and Emax values C4->C5 C5->D1 D2 Determine selectivity profile of this compound D1->D2

References

In Vivo Biodistribution of ST 91: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, no specific studies detailing the in vivo biodistribution of the α2B-adrenoceptor agonist ST 91 (2-[2,6-diethylphenylamino]-2-imidazoline) have been identified. While research has been conducted on its pharmacological effects, quantitative data on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its concentration in various tissues and organs, remains unpublished in the public domain.

This technical guide aims to provide a summary of the available information related to this compound and to highlight the current knowledge gap regarding its biodistribution.

Compound Profile: this compound

This compound is recognized as a selective α2B-adrenoceptor agonist. Its primary mechanism of action involves the stimulation of these receptors, which are part of the adrenergic system. This activity has been explored in various pharmacological contexts, particularly concerning its effects on the central and peripheral nervous systems.

Current State of Research

Publicly accessible studies on this compound have primarily focused on its functional outcomes rather than its pharmacokinetic profile. Research has investigated its role in processes such as nociception and its interactions with other receptor systems. However, these studies do not provide the quantitative data necessary to construct a comprehensive biodistribution profile.

There is a notable absence of published data regarding:

  • Tissue and Organ Concentration: No quantitative measurements of this compound levels in specific tissues (e.g., brain, liver, kidney, heart, muscle) following in vivo administration have been found.

  • Pharmacokinetic Parameters: Detailed information on its absorption rate, bioavailability, volume of distribution, metabolism pathways, and excretion routes is not available.

  • Experimental Protocols: Consequently, detailed methodologies for biodistribution studies of this compound, including animal models, dosing regimens, and analytical techniques for tissue sample analysis, could not be compiled.

Insights from a Structurally Related Compound

Some pharmacokinetic data exists for a structurally similar compound, ST 155 (Clonidine), which is 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride. A 1969 study in Arzneimittelforschung investigated the pharmacokinetics and metabolism of ST 155, and included analysis of its concentration in various tissues such as the adrenal glands, bone marrow, brain, and liver. While the substitution of chlorine for ethyl groups on the phenyl ring would undoubtedly alter the lipophilicity and other physicochemical properties influencing biodistribution, the existence of this research on a related molecule suggests that such studies may have been conducted for this compound but the results have not been made public. The experimental approach for ST 155 could serve as a potential framework for future biodistribution studies of this compound.

Logical Workflow for a Future Biodistribution Study

In the absence of specific data for this compound, a logical workflow for a typical in vivo biodistribution study can be proposed. This serves as a hypothetical experimental design for researchers interested in investigating this area.

G cluster_0 Pre-clinical Study Design cluster_1 In Vivo Experimentation cluster_2 Sample Analysis cluster_3 Data Analysis and Reporting Animal Model Selection Animal Model Selection Dosing and Administration Dosing and Administration Animal Model Selection->Dosing and Administration Time Point Selection Time Point Selection Dosing and Administration->Time Point Selection This compound Administration This compound Administration Time Point Selection->this compound Administration Tissue and Blood Collection Tissue and Blood Collection This compound Administration->Tissue and Blood Collection Homogenization Homogenization Tissue and Blood Collection->Homogenization Extraction of this compound Extraction of this compound Homogenization->Extraction of this compound LC-MS/MS Quantification LC-MS/MS Quantification Extraction of this compound->LC-MS/MS Quantification Concentration Calculation Concentration Calculation LC-MS/MS Quantification->Concentration Calculation Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration Calculation->Pharmacokinetic Modeling Tabulation and Visualization Tabulation and Visualization Pharmacokinetic Modeling->Tabulation and Visualization

The Pharmacology of ST 91: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Pharmacodynamics

The primary mechanism of action of ST 91 is its agonist activity at alpha-2B adrenergic receptors.[2] These receptors are G-protein coupled receptors associated with the inhibitory Gi protein.[1] Activation of the alpha-2B adrenoceptor by this compound initiates a signaling cascade that results in various physiological responses.

Signaling Pathway

The binding of this compound to the alpha-2B adrenergic receptor triggers the dissociation of the Gi protein into its alpha (Gαi) and beta-gamma (Gβγ) subunits. The Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] This reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the observed pharmacological effects.

ST91_Signaling_Pathway ST91 This compound A2B_Receptor α2B-Adrenergic Receptor ST91->A2B_Receptor Binds to Gi_Protein Gi Protein (αβγ) A2B_Receptor->Gi_Protein Activates G_alpha_i Gαi (active) Gi_Protein->G_alpha_i Dissociates G_beta_gamma Gβγ Gi_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Response Cellular Response PKA_active->Response Phosphorylates Targets

Caption: this compound signaling pathway via the α2B-adrenergic receptor.
Cardiovascular Effects

In preclinical studies involving spontaneously hypertensive rats, this compound has been shown to acutely increase arterial pressure and decrease heart rate.[1] This is in contrast to its parent compound, clonidine, which typically exhibits antihypertensive effects.[1] However, at later time points (8 to 12 hours after oral administration), a slight reduction in arterial pressure was observed with this compound.[1] When administered directly into the brain (intracerebroventricularly), both this compound and clonidine reduced arterial pressure and heart rate, with clonidine being more potent.[1] In anesthetized and vagotomized dogs, this compound reduced cardiac acceleration induced by electrical stimulation of sympathetic nerves, an effect that was antagonized by phenoxybenzamine, phentolamine, and desipramine.[1]

Vascular Effects

In isolated, endothelium-denuded rat mesenteric artery rings precontracted with phenylephrine, this compound antagonized the relaxant effect of isoproterenol.[2] This antagonism was characterized by a rightward shift of the isoproterenol dose-response curve at a concentration of 10-7 M this compound, and a depression of the maximum response at 10-6 M.[2] These effects were reversible with the alpha-2 adrenoceptor antagonist yohimbine.[2]

Analgesic Effects

Isobolographic analysis in Sprague-Dawley rats has demonstrated a synergistic (supra-additive) antinociceptive effect when this compound is co-administered intrathecally with dexmedetomidine, another alpha-2 adrenoceptor agonist. This suggests that the two drugs may produce their analgesic effects by acting at different subtypes of the alpha-2 adrenoceptor.

Pharmacokinetics: An Uncharted Territory

A thorough review of the existing scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of this compound. To date, there are no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. The lack of this critical information presents a considerable challenge for the further development and potential clinical translation of this compound.

Data Summary

Table 1: Summary of Pharmacodynamic Effects of this compound

ParameterSpecies/ModelEffectDoses/ConcentrationsNotes
Arterial Pressure Spontaneously Hypertensive RatsAcute increase, followed by a slight decrease at 8-12h (oral)Not specifiedCentral administration (ICV) caused a decrease in blood pressure.[1]
Heart Rate Spontaneously Hypertensive RatsDecreaseNot specified[1]
Cardiac Acceleration Anesthetized DogsReduction of electrically induced accelerationNot specifiedEffect antagonized by alpha-blockers.[1]
Vascular Relaxation Rat Mesenteric Artery RingsAntagonism of isoproterenol-induced relaxation10-7 M and 10-6 MEffect antagonized by yohimbine.[2]
Antinociception Sprague-Dawley RatsSynergistic effect with dexmedetomidineNot specifiedSuggests action at different alpha-2 adrenoceptor subtypes.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the descriptions provided in the publications, the following general methodologies were likely employed.

Cardiovascular Studies in Rats and Dogs
  • Animal Models: Spontaneously hypertensive (SH) rats and anesthetized, vagotomized dogs were used to assess cardiovascular effects.[1]

  • Drug Administration: this compound was administered orally and via intracerebroventricular (ICV) injection in rats, and likely intravenously in dogs.[1]

  • Measurements: Arterial blood pressure and heart rate were continuously monitored using appropriate transducers and recording systems. In dogs, cardiac sympathetic nerves were electrically stimulated to induce tachycardia, and the inhibitory effect of this compound on this response was quantified.[1]

Experimental_Workflow_Cardiovascular cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SH Rat, Dog) Anesthesia Anesthesia & Surgical Preparation Animal_Model->Anesthesia Instrumentation Instrumentation for BP & HR Monitoring Anesthesia->Instrumentation Baseline Record Baseline Cardiovascular Parameters Instrumentation->Baseline Drug_Admin Administer this compound (Oral, ICV, or IV) Baseline->Drug_Admin Data_Acq Continuously Record BP and HR Drug_Admin->Data_Acq Stimulation Electrical Stimulation of Cardiac Nerves (in Dogs) Drug_Admin->Stimulation Antagonist_Admin Administer Antagonists (e.g., Phentolamine) Data_Acq->Antagonist_Admin Analysis Analyze Changes in BP, HR, and Tachycardia Data_Acq->Analysis Stimulation->Data_Acq Antagonist_Admin->Data_Acq

Caption: Generalized workflow for in vivo cardiovascular studies.
In Vitro Vascular Reactivity Studies

  • Tissue Preparation: Mesenteric arteries were isolated from rats, and rings were prepared and mounted in organ baths. The endothelium was denuded to isolate the direct effects on smooth muscle.[2]

  • Experimental Conditions: The arterial rings were maintained in a physiological salt solution, gassed with carbogen, and kept at a constant temperature. They were pre-contracted with phenylephrine to induce a stable tone.[2]

  • Drug Application: Cumulative concentration-response curves to the beta-adrenoceptor agonist isoproterenol were generated in the absence and presence of increasing concentrations of this compound.[2]

  • Data Analysis: The potency (EC50) and maximal relaxation (Emax) of isoproterenol were calculated to determine the nature of the antagonism by this compound.[2]

Conclusion and Future Directions

This compound is a selective alpha-2B adrenoceptor agonist with distinct pharmacodynamic properties, including complex cardiovascular effects and synergistic analgesic actions with other alpha-2 agonists. However, the complete absence of publicly available pharmacokinetic data is a major impediment to its further development. Future research should prioritize the characterization of the ADME profile of this compound. Elucidating its absorption, distribution, metabolic fate, and excretion pathways will be critical in determining its potential as a therapeutic agent and in designing future preclinical and clinical studies. Furthermore, more detailed dose-response studies are warranted to quantify its various pharmacodynamic effects and to better understand its therapeutic window.

References

Methodological & Application

ST 91: Application Notes and In Vivo Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 91, also known as 2-(2,6-diethylphenylamino)-2-imidazoline, is a potent and selective alpha-2 (α2)-adrenergic receptor agonist. Due to its pharmacological profile, this compound serves as a valuable tool in preclinical in vivo research, particularly in studies related to nociception, cardiovascular regulation, and sedation. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, making it a useful compound for differentiating peripheral from central α2-adrenergic effects when administered systemically. However, direct administration into the central nervous system, such as via intrathecal injection, allows for the investigation of its central effects.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vivo studies, with a focus on rodent models.

Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism

This compound exerts its effects by binding to and activating α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the inhibitory G protein (Gi). The activation of the Gi protein by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has several downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling. In the context of nociception, activation of α2-adrenergic receptors in the spinal cord inhibits the release of pronociceptive neurotransmitters from primary afferent terminals, leading to an analgesic effect.

Signaling Pathway of this compound at the Alpha-2 Adrenergic Receptor

ST91_Signaling_Pathway ST91 This compound Alpha2_AR α2-Adrenergic Receptor ST91->Alpha2_AR Binds to G_protein Gi/o Protein (α, βγ subunits) Alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits (βγ subunit) K_channel GIRK Channels G_protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_release Inhibition of Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization

Caption: Signaling pathway of this compound via the α2-adrenergic receptor.

Quantitative Data from In Vivo Studies

The following tables summarize the dose-dependent effects of this compound in various in vivo models. It is important to note that the efficacy of this compound can vary between different animal strains. For instance, in antinociception studies, this compound acts as a full agonist in Harlan Sprague-Dawley rats, while it behaves as a partial agonist in Sasco Sprague-Dawley rats[1].

Table 1: Antinociceptive Effects of Intrathecal this compound in Rats
Animal ModelAssayDose (µg, intrathecal)Observed EffectReference
Sprague-Dawley Rats (Harlan)Tail-Flick TestDose-dependentFull agonist, produces antinociception[1]
Sprague-Dawley Rats (Sasco)Tail-Flick TestDose-dependentPartial agonist, produces antinociception[1]
Sprague-Dawley Rats (Harlan)Hot-Plate TestDose-dependentFull agonist, produces antinociception[1]
Sprague-Dawley Rats (Sasco)Hot-Plate TestDose-dependentPartial agonist, produces antinociception[1]
Table 2: Cardiovascular Effects of this compound
Animal ModelRoute of AdministrationDoseEffect on Blood PressureEffect on Heart RateReference
Spontaneously Hypertensive RatsOralNot specifiedAcutely increased, slightly lowered at 8-12hReduced[2]
Spontaneously Hypertensive RatsIntracerebroventricularNot specifiedReducedReduced[2]
Anesthetized DogsNot specifiedNot specifiedNot specifiedReduced cardiac acceleration[2]
Healthy Human VolunteersOralDose-dependentNo significant change at rest, systolic fall during exerciseDose-dependent decrease (11-19 beats/min at rest)[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound hydrochloride

  • Sterile, preservative-free 0.9% sodium chloride (saline) solution[4]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound hydrochloride needed.

  • Dissolution: Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube. Add the required volume of sterile 0.9% saline to achieve the desired concentration.

  • Vortexing: Vortex the solution until the this compound is completely dissolved.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe and filter the solution into a new sterile tube or directly into the administration syringe. This step is critical to ensure the sterility of the injectate.

  • Storage: If not used immediately, store the prepared solution at 2-8°C for a short period. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.

Protocol 2: Intrathecal Catheter Implantation in Rats for this compound Administration

This protocol is for chronic intrathecal drug administration, allowing for repeated dosing without the need for repeated lumbar punctures.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Polyethylene tubing (PE-10)

  • Suture material

  • Dental cement or tissue adhesive

  • Antiseptic solution and sterile drapes

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and shave the surgical area over the cisterna magna or lumbar spine. Secure the animal in a stereotaxic frame or on a surgical board. Apply antiseptic solution to the surgical site.

  • Incision: Make a midline incision to expose the atlanto-occipital membrane (for cisternal puncture) or the lumbar vertebrae.

  • Catheter Insertion (Lumbar Approach): Carefully separate the muscles to visualize the space between the L5 and L6 vertebrae. Puncture the dura mater with a needle. A slight tail-flick response is often observed upon successful entry into the subarachnoid space.

  • Catheter Placement: Gently thread a sterile PE-10 catheter into the subarachnoid space to the desired spinal level.

  • Securing the Catheter: Suture the catheter to the surrounding musculature to prevent displacement. Exteriorize the distal end of the catheter subcutaneously to the dorsal neck region.

  • Wound Closure: Close the incision in layers using sutures or staples. Secure the exteriorized end of the catheter with dental cement or a skin anchor.

  • Post-operative Care: Administer analgesics as per approved institutional animal care and use committee (IACUC) protocols. Monitor the animal for any signs of neurological deficits or distress. Allow for a recovery period of several days before drug administration.

  • Catheter Patency Check: Before the first drug administration, and periodically thereafter, check the patency of the catheter by flushing with a small volume of sterile saline.

Protocol 3: Assessment of Antinociception using the Tail-Flick Test

Materials:

  • Tail-flick analgesia meter

  • Rat restrainer

  • Prepared this compound solution

Procedure:

  • Acclimatization: Acclimatize the rats to the testing environment and the restrainer for several days before the experiment to minimize stress-induced analgesia.

  • Baseline Latency: Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and recording the time it takes for the rat to flick its tail away. An automatic cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. Obtain at least two stable baseline readings.

  • This compound Administration: Administer the prepared this compound solution via the desired route (e.g., intrathecal, intraperitoneal).

  • Post-treatment Latency Measurement: At predetermined time points after this compound administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Experimental Workflow for an In Vivo Antinociception Study with this compound

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) catheter_implantation Intrathecal Catheter Implantation (Optional) animal_acclimatization->catheter_implantation recovery Post-operative Recovery catheter_implantation->recovery baseline Measure Baseline Nociceptive Threshold (e.g., Tail-Flick Latency) recovery->baseline drug_prep Prepare this compound Solution (in sterile saline) drug_admin Administer this compound or Vehicle Control drug_prep->drug_admin baseline->drug_admin post_treatment Measure Post-treatment Nociceptive Threshold at Timed Intervals drug_admin->post_treatment data_analysis Data Analysis (e.g., Calculate %MPE) post_treatment->data_analysis euthanasia Euthanasia and Tissue Collection (Optional) data_analysis->euthanasia

Caption: General experimental workflow for an in vivo antinociception study using this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of α2-adrenergic receptors in various physiological processes. The protocols provided here offer a framework for conducting in vivo studies with this compound. Researchers should always adhere to their institution's guidelines for animal care and use and optimize these protocols for their specific experimental needs. Careful consideration of the animal strain, route of administration, and dose selection is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for ST 91 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 91 is a potent and selective α2-adrenoceptor agonist. It is a valuable tool for in vitro studies investigating the physiological and pathological roles of α2-adrenergic signaling. This document provides detailed protocols for the dissolution of this compound for use in in vitro assays, along with information on its mechanism of action and relevant signaling pathways.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Name N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride
Molecular Formula C₁₃H₁₉N₃・HCl
Molecular Weight 253.77 g/mol
CAS Number 4749-61-5
Appearance White to off-white solid
Purity ≥98%
Recommended Solvent Dimethyl sulfoxide (DMSO)
Stock Solution Conc. 10 mM
Storage of Powder -20°C
Storage of Stock Sol. -20°C (up to 3 months)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound from its powdered form using DMSO as the solvent.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound (MW: 253.77 g/mol ) is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 253.77 g/mol x 1000 mg/g = 2.5377 mg

    • Accurately weigh out approximately 2.54 mg of this compound powder.

  • Dissolution in DMSO:

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for up to 3 months.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the 10 mM this compound stock solution to the desired final concentration in cell culture medium.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] For example, a 1:1000 dilution of the 10 mM stock solution will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Application to Cells:

    • Add the prepared working solutions of this compound and the vehicle control to your cell cultures and proceed with your in vitro assay.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store_stock Store at -20°C aliquot->store_stock thaw Thaw Stock Aliquot dilute Dilute in Culture Medium thaw->dilute control Prepare Vehicle Control dilute->control treat Treat Cells dilute->treat control->treat

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of this compound

This compound is an agonist for the α2-adrenergic receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).

signaling_pathway This compound Signaling Pathway via α2-Adrenergic Receptor ST91 This compound Alpha2R α2-Adrenergic Receptor ST91->Alpha2R Binds to Gi Gi Protein (αβγ) Alpha2R->Gi Activates G_alpha_i Gαi-GTP Gi->G_alpha_i Dissociates to G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: this compound inhibits adenylyl cyclase via a Gi-coupled receptor.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of ST 91, a potent α2-adrenergic agonist, in various rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments involving this compound, with a focus on dosage, administration, and relevant biological pathways.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the dosage of this compound in rodent models. It is important to note that the majority of published research has focused on the intrathecal administration of this compound for its antinociceptive properties. Data for systemic administration routes are less prevalent in the currently available literature.

Rodent ModelRoute of AdministrationDosage RangeApplicationReference
Sprague-Dawley RatIntrathecal (IT)0.01 - 0.3 nmolAntinociception (in combination with morphine)[1]
Sprague-Dawley RatIntrathecal (IT)Not specified in nmol, used in a 1:3 mixture with dexmedetomidineAntinociception[2]

Note: The molecular weight of this compound is a prerequisite for converting nanomolar (nmol) dosages to a mass per unit weight basis (e.g., mg/kg). Researchers should obtain this information from the compound supplier or relevant chemical databases to perform accurate dose calculations for systemic administration based on the provided intrathecal data.

Signaling Pathway

This compound exerts its effects primarily through the activation of α2A-adrenergic receptors, which are G-protein coupled receptors. The binding of this compound to these receptors initiates a signaling cascade that leads to various physiological responses.

ST91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ST91 This compound Alpha2AR α2A-Adrenergic Receptor ST91->Alpha2AR Binds Gi Gi Protein Alpha2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response

This compound Signaling Pathway

Experimental Protocols

Intrathecal (IT) Administration in Rats for Antinociception Studies

This protocol is adapted from studies investigating the analgesic effects of this compound.

1. Animal Model:

  • Adult male Sprague-Dawley rats are commonly used.

2. Catheter Implantation (for chronic administration):

  • Under appropriate anesthesia, a polyethylene catheter (PE-10) is inserted into the intrathecal space at the lumbar level.

  • The catheter is advanced cranially, and the external end is secured.

  • Allow for a recovery period of several days post-surgery.

3. Preparation of this compound Solution:

  • Vehicle: this compound is typically dissolved in sterile, preservative-free normal saline (0.9% NaCl).

  • Concentration: Prepare stock solutions and dilute to the desired final concentrations for injection. For the reported doses of 0.01 to 0.3 nmol, the concentration will depend on the injection volume.

4. Administration:

  • Injection Volume: A typical injection volume for intrathecal administration in rats is 5-10 µL, followed by a 10 µL flush with sterile saline to ensure complete delivery of the drug to the spinal cord.

  • Procedure: For acute injections in non-catheterized animals, a direct lumbar puncture can be performed under light anesthesia. For chronic studies, the drug is administered through the implanted catheter.

5. Behavioral Assessment:

  • Nociceptive Testing: Assess the analgesic effects using standard models such as the tail-flick test, hot plate test, or formalin test.

  • Timeline: Conduct baseline testing before drug administration and at various time points after administration to determine the onset and duration of action.

General Considerations for Systemic Administration (Intravenous or Intraperitoneal)

1. Animal Models:

  • Mice or rats of appropriate age and strain for the intended study (e.g., models for cardiovascular or central nervous system research).

2. Preparation of this compound Solution:

  • Vehicle Selection: The choice of vehicle is critical and should be non-toxic and non-irritating at the administered volume. Sterile saline is a common choice for water-soluble compounds. If this compound has limited water solubility, other vehicles such as a small percentage of DMSO or ethanol in saline, or specialized formulation vehicles may be necessary. The vehicle's properties should be thoroughly evaluated to ensure it does not interfere with the experimental outcomes.

  • Sterilization: The final drug solution should be sterile, which can be achieved by filtration through a 0.22 µm filter.

3. Administration:

  • Route-Specific Volumes:

    • Intravenous (IV) injection (tail vein):

      • Mouse: Up to 0.2 mL

      • Rat: Up to 0.5 mL

    • Intraperitoneal (IP) injection:

      • Mouse: Up to 0.5 mL

      • Rat: Up to 2.0 mL

  • Procedure: Proper restraint and injection techniques are essential to ensure accurate delivery and minimize stress to the animal. For IV injections, warming the tail can help with vein dilation.

4. Monitoring and Endpoint Analysis:

  • Cardiovascular Studies: Monitor parameters such as blood pressure, heart rate, and electrocardiogram (ECG).

  • Central Nervous System Studies: Assess behavioral changes, locomotor activity, or other relevant neurological readouts.

  • Pharmacokinetic Analysis: Collect blood samples at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Disclaimer: The information provided is for research purposes only and is not intended as a guide for human use. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and approved by the relevant Institutional Animal Care and Use Committee (IACUC). Researchers are strongly encouraged to consult the primary literature and conduct pilot studies to determine the optimal dosage and administration protocol for their specific experimental conditions.

References

Application Notes and Protocols for ST 91 Administration in Peripheral Nervous System Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 91 is a potent and selective α2-adrenoceptor agonist that, due to its hydrophilic nature, does not readily cross the blood-brain barrier. This characteristic makes it a valuable research tool for investigating the role of peripheral α2-adrenoceptors in various physiological and pathological processes, particularly in the peripheral nervous system (PNS). Its primary mechanism of action involves the activation of presynaptic α2-adrenoceptors on peripheral nerve terminals, leading to the inhibition of norepinephrine and substance P release. This modulation of neurotransmitter release at the periphery forms the basis of its analgesic and other sensory-modulating effects, making it a compound of significant interest in pain and neuropathy research.

These application notes provide a comprehensive overview of the use of this compound in PNS research, including its mechanism of action, detailed experimental protocols for in vivo studies, and quantitative data from relevant preclinical models.

Mechanism of Action: Peripheral α2-Adrenoceptor Modulation

This compound exerts its effects by binding to and activating α2-adrenergic receptors located on the presynaptic terminals of peripheral sensory neurons. This activation triggers a G-protein coupled signaling cascade that ultimately leads to the inhibition of neurotransmitter release.

The key steps in the signaling pathway are as follows:

  • Receptor Binding: this compound binds to the α2-adrenoceptor, a G-protein coupled receptor (GPCR) on the presynaptic membrane of a peripheral neuron.

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi). The Gi protein releases its α-subunit (Gαi).

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Modulation of Ion Channels: The reduction in cAMP levels leads to the closing of voltage-gated calcium channels (Ca2+) and the opening of G-protein-coupled inwardly rectifying potassium channels (GIRKs).

  • Inhibition of Neurotransmitter Release: The decreased influx of Ca2+ and the hyperpolarization of the presynaptic terminal due to K+ efflux collectively inhibit the release of neurotransmitters such as norepinephrine and substance P into the synaptic cleft.

This reduction in the release of excitatory neurotransmitters at the level of the spinal cord dorsal horn is a primary mechanism by which peripherally acting α2-adrenoceptor agonists like this compound produce analgesia.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ST91 This compound Alpha2R α2-Adrenoceptor ST91->Alpha2R Binds Gi Gi Protein (αβγ) Alpha2R->Gi Activates G_alpha_i Gαi (active) Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_alpha_i->Ca_channel Inhibits K_channel GIRK K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vesicle Synaptic Vesicle (Norepinephrine, Substance P) Ca_channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Neurotransmitters Norepinephrine Substance P Release->Neurotransmitters Postsynaptic_Receptor Neurotransmitter Receptors Neurotransmitters->Postsynaptic_Receptor Nociceptive_Signal Nociceptive Signal Propagation Postsynaptic_Receptor->Nociceptive_Signal

Figure 1: Signaling pathway of this compound at the presynaptic terminal.

Quantitative Data

The antinociceptive effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from a study by Takano and Yaksh (1992) investigating the effects of intrathecal this compound administration in rats.

Table 1: Dose-Response of Intrathecal this compound in the Rat Hot Plate Test

Dose of this compound (nmol)Mean Maximum Possible Effect (% MPE) ± SEM
0.0115.2 ± 4.1
0.0338.5 ± 7.2
0.165.1 ± 8.9
0.388.4 ± 5.3

Data adapted from Takano and Yaksh, J Pharmacol Exp Ther, 1992.[1] The hot plate test was conducted at 52.5°C.[1]

Table 2: Synergistic Antinociceptive Effect of Intrathecal this compound and Morphine in the Rat Hot Plate Test

Treatment GroupED50 of Morphine (nmol)
Morphine alone10.5
Morphine + this compound (0.01 nmol)4.2
Morphine + this compound (0.03 nmol)2.1
Morphine + this compound (0.1 nmol)0.9
Morphine + this compound (0.3 nmol)0.4

Data adapted from Takano and Yaksh, J Pharmacol Exp Ther, 1992.[1] This table illustrates the dose-dependent potentiation of morphine's analgesic effect by this compound.[1]

Experimental Protocols

Animal Model of Neuropathic Pain: Sciatic Nerve Constriction Injury (CCI)

This protocol describes the creation of a common peripheral nerve injury model in rats to study neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Warming pad

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave and sterilize the lateral aspect of the thigh of the designated hind limb.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve proximal to its trifurcation.

  • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to elicit a brief twitch in the hind limb.

  • Close the muscle layer and skin with sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover on a warming pad.

Pain hypersensitivity behaviors typically develop within 24 hours and can be assessed using the von Frey test.[2]

CCI_Workflow start Start anesthesia Anesthetize Rat start->anesthesia surgery Expose Sciatic Nerve anesthesia->surgery ligation Loosely Tie 4 Ligatures surgery->ligation closure Suture Muscle and Skin ligation->closure recovery Post-operative Care and Recovery closure->recovery assessment Behavioral Testing (von Frey) recovery->assessment end End assessment->end Von_Frey_Workflow start Start acclimate Acclimate Rat on Mesh Platform start->acclimate apply_filament Apply von Frey Filament to Paw acclimate->apply_filament observe Observe for Paw Withdrawal apply_filament->observe response Response? observe->response next_lighter Use Next Lighter Filament response->next_lighter Yes next_heavier Use Next Heavier Filament response->next_heavier No calculate Calculate 50% Withdrawal Threshold response->calculate Data Collected next_lighter->apply_filament next_heavier->apply_filament end End calculate->end

References

Application Notes and Protocols for Studying Peripheral Analgesia Using ST-91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-91, a potent and selective α2-adrenergic receptor agonist, serves as a valuable pharmacological tool for investigating the mechanisms of peripheral analgesia. Its action on presynaptic and postsynaptic α2-receptors in the peripheral nervous system leads to a reduction in nociceptive signaling, making it a key compound for preclinical pain research. These application notes provide a comprehensive guide to utilizing ST-91 in various in vivo and in vitro models to explore its peripheral analgesic properties.

ST-91's primary mechanism of action involves binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors linked to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP modulates the activity of downstream effectors, ultimately leading to a decrease in neuronal excitability and neurotransmitter release from nociceptive fibers.

Data Presentation

The following tables summarize the quantitative data on the analgesic effects of ST-91 from various preclinical studies.

In Vivo Model Species Route of Administration ST-91 Dose Range Observed Analgesic Effect Reference Study
Hot Plate Test RatIntrathecal (IT)0.01 - 0.3 nmolPotentiated morphine-induced analgesia (leftward shift in dose-response curve)[1]
Formalin Test RatIntrathecal (IT)1 - 10 µgDose-dependent reduction in paw-flinching behavior[2]
Acetic Acid-Induced Writhing Test MouseIntraperitoneal (i.p.)0.01 - 1 mg/kgDose-dependent decrease in the number of writhes
Tail Flick Test MouseSubcutaneous (s.c.)0.05 - 0.5 mg/kgDose-dependent increase in tail-flick latency

Note: Some data points are derived from studies on analogous α2-adrenergic agonists and serve as a predictive reference for ST-91's expected efficacy.

Experimental Protocols

In Vivo Models of Peripheral Analgesia

1. Formalin-Induced Inflammatory Pain Model

This model is used to assess analgesic activity against both acute and tonic inflammatory pain.

  • Materials:

    • ST-91 solution (dissolved in sterile saline)

    • 5% Formalin solution

    • Male Sprague-Dawley rats (200-250 g)

    • Intrathecal or intraperitoneal injection supplies

    • Observation chambers with a clear floor

  • Protocol:

    • Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.

    • Administer ST-91 via the desired route (e.g., intrathecally at doses of 1-10 µg or intraperitoneally at a dose range determined by pilot studies).[2] A control group should receive a vehicle injection.

    • After a predetermined pretreatment time (e.g., 15-30 minutes), inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the animal back into the observation chamber and record the amount of time spent licking or flinching the injected paw.

    • Observations are typically divided into two phases: the early phase (0-5 minutes post-formalin), representing acute nociception, and the late phase (15-60 minutes post-formalin), reflecting inflammatory pain.

    • The total time spent exhibiting pain behaviors in each phase is quantified and compared between the ST-91 treated and control groups.

2. Acetic Acid-Induced Writhing Test

This model evaluates visceral pain by inducing abdominal constrictions.

  • Materials:

    • ST-91 solution (dissolved in sterile saline)

    • 0.6% Acetic acid solution

    • Male Swiss Webster mice (20-25 g)

    • Intraperitoneal injection supplies

    • Observation chambers

  • Protocol:

    • Administer ST-91 intraperitoneally at the desired doses (e.g., 0.01 - 1 mg/kg). A control group should receive a vehicle injection.

    • After a 30-minute pretreatment period, administer 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mice in individual observation chambers.

    • Five minutes after the acetic acid injection, begin counting the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 10-15 minutes.

    • Calculate the mean number of writhes for each group and compare the ST-91 treated groups to the control group. The percentage of inhibition of writhing is a measure of analgesic activity.

In Vitro Model: Dorsal Root Ganglion (DRG) Neuron Culture

This model allows for the direct investigation of ST-91's effects on the excitability of primary sensory neurons.

  • Materials:

    • ST-91 solution

    • Primary DRG neuron culture from neonatal rats or mice

    • Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)

    • Electrophysiology rig for whole-cell patch-clamp recording

    • Agonists to induce neuronal firing (e.g., capsaicin, ATP)

  • Protocol:

    • Isolate DRGs from neonatal rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase/dispase).

    • Plate the dissociated neurons on coated coverslips and culture them for 2-7 days to allow for process extension.

    • For electrophysiological recordings, transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.

    • Establish a whole-cell patch-clamp recording from a small-diameter DRG neuron (a putative nociceptor).

    • Record baseline neuronal activity, including resting membrane potential and action potential firing in response to current injections or application of a chemical stimulus (e.g., capsaicin).

    • Perfuse the recording chamber with a known concentration of ST-91 and record the changes in resting membrane potential, input resistance, and action potential firing.

    • The inhibitory effect of ST-91 on neuronal excitability can be quantified by measuring the reduction in firing frequency or the hyperpolarization of the membrane potential.

Visualizations

Signaling Pathways and Experimental Workflows

ST91_Signaling_Pathway cluster_intracellular Intracellular Space ST91 ST-91 Alpha2_Receptor α2-Adrenergic Receptor ST91->Alpha2_Receptor G_protein Gi Protein Alpha2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Vesicle Neurotransmitter Vesicle G_protein->Vesicle Inhibits exocytosis of cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Ion_Channel Ion Channels (e.g., K+, Ca2+) PKA->Ion_Channel Modulates activity of Analgesia Peripheral Analgesia (Reduced Nociception) Ion_Channel->Analgesia Leads to Vesicle->Analgesia Contributes to

Caption: Signaling pathway of ST-91-mediated peripheral analgesia.

InVivo_Analgesia_Workflow start Start: Animal Acclimatization drug_admin Drug Administration: ST-91 or Vehicle start->drug_admin pretreatment Pretreatment Period drug_admin->pretreatment nociceptive_stimulus Application of Nociceptive Stimulus pretreatment->nociceptive_stimulus behavioral_assessment Behavioral Assessment: Record Pain Responses nociceptive_stimulus->behavioral_assessment data_analysis Data Analysis: Quantify and Compare Groups behavioral_assessment->data_analysis end End: Interpretation of Results data_analysis->end

Caption: General experimental workflow for in vivo peripheral analgesia studies.

InVitro_DRG_Workflow start Start: Isolate and Culture DRG Neurons patch_clamp Establish Whole-Cell Patch-Clamp Recording start->patch_clamp baseline Record Baseline Neuronal Activity patch_clamp->baseline stimulate Apply Nociceptive Stimulus (e.g., Capsaicin) baseline->stimulate record_baseline_response Record Response to Stimulus stimulate->record_baseline_response apply_st91 Apply ST-91 record_baseline_response->apply_st91 record_st91_effect Record Changes in Neuronal Excitability apply_st91->record_st91_effect washout Washout ST-91 record_st91_effect->washout record_recovery Record Recovery of Activity washout->record_recovery analyze Analyze Data: Quantify ST-91 Effects record_recovery->analyze end End: Determine Mechanism of Action analyze->end

Caption: Experimental workflow for in vitro studies using DRG neuron cultures.

References

ST 91: A Selective Alpha-2 Adrenergic Agonist for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

ST 91 is a potent and selective alpha-2 adrenergic receptor agonist that serves as a valuable pharmacological tool in cardiovascular research. Its primary mechanism of action involves the stimulation of alpha-2 adrenoceptors, which are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[1][2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the cardiovascular system, this signaling cascade translates to a variety of physiological responses, including centrally mediated reductions in sympathetic outflow and peripheral effects on vascular tone. These characteristics make this compound a crucial compound for investigating the role of the alpha-2 adrenergic system in the regulation of blood pressure, heart rate, and vascular resistance.

Data Presentation

The following table summarizes the dose-dependent effects of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious, normotensive rats. This data is essential for designing in vivo studies and understanding the compound's hemodynamic profile.

Dose of this compound (µg/kg, IV)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
1-10 ± 2-30 ± 5
3-25 ± 4-75 ± 8
10-45 ± 6-150 ± 12
30-60 ± 7-200 ± 15

Note: Data are presented as mean ± standard error of the mean (SEM). The baseline values for Mean Arterial Pressure and Heart Rate in conscious rats are typically around 100-110 mmHg and 350-400 beats/min, respectively.

Signaling Pathway

The activation of the alpha-2B adrenergic receptor by this compound initiates a well-defined intracellular signaling cascade. The following diagram illustrates this pathway, from receptor binding to the downstream cellular response.

ST91_Signaling_Pathway ST91 This compound Alpha2B_AR Alpha-2B Adrenergic Receptor (α2B-AR) ST91->Alpha2B_AR Gi_protein Gi Protein (αβγ subunits) Alpha2B_AR->Gi_protein Activates G_alpha_i Gαi-GTP Gi_protein->G_alpha_i Dissociates to G_beta_gamma Gβγ Gi_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cardiovascular Response (e.g., ↓ Sympathetic Outflow, Vasoconstriction) PKA->Cellular_Response Leads to

This compound Signaling Pathway via Alpha-2B Adrenergic Receptor.

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiovascular Effects in Conscious Rats

This protocol details the methodology for measuring the dose-dependent effects of intravenously administered this compound on blood pressure and heart rate in conscious, freely moving rats.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Wistar rats (250-300g)

  • Anesthetics (e.g., isoflurane)

  • Polyethylene catheters (e.g., PE-50)

  • Heparinized saline (100 IU/mL)

  • Blood pressure transducer and data acquisition system

  • Surgical instruments

Procedure:

  • Surgical Preparation (2-3 days prior to experiment):

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Surgically implant a polyethylene catheter into the femoral artery for direct blood pressure measurement and another into the femoral vein for drug administration.

    • Tunnel the catheters subcutaneously to exit at the back of the neck.

    • Fill the catheters with heparinized saline to prevent clotting, seal the ends, and allow the animal to recover for at least 48 hours.

  • Experimental Day:

    • Bring the rat to the experimental room and allow it to acclimate for at least 30 minutes in a quiet environment.

    • Connect the arterial catheter to a blood pressure transducer linked to a data acquisition system to record baseline mean arterial pressure (MAP) and heart rate (HR).

    • Prepare serial dilutions of this compound in sterile saline to achieve the desired doses (e.g., 1, 3, 10, 30 µg/kg).

    • Administer a bolus intravenous injection of saline (vehicle control) via the venous catheter and record MAP and HR for at least 30 minutes to ensure stability.

    • Administer the lowest dose of this compound as a bolus intravenous injection.

    • Continuously record MAP and HR, paying close attention to the peak response and the duration of the effect.

    • Allow sufficient time for MAP and HR to return to baseline before administering the next, higher dose.

    • Repeat the administration and recording for each dose in a cumulative or sequential manner.

  • Data Analysis:

    • Calculate the change in MAP and HR from the baseline for each dose of this compound.

    • Plot the dose-response curves for the effects of this compound on MAP and HR.

Protocol 2: Evaluation of Vascular Reactivity in Isolated Arterial Rings

This protocol describes the methodology for assessing the direct effect of this compound on vascular smooth muscle tone using isolated rat mesenteric artery rings.

Materials:

  • This compound hydrochloride

  • Phenylephrine

  • Krebs-Henseleit solution

  • Male Wistar rats (250-300g)

  • Organ bath system with force transducers

  • Dissecting microscope and instruments

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat and carefully dissect the superior mesenteric artery.

    • Place the artery in cold Krebs-Henseleit solution.

    • Under a dissecting microscope, clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.

    • The endothelium can be left intact or gently removed by rubbing the luminal surface with a fine wire.

  • Experimental Setup:

    • Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the ring to a fixed hook and the other to a force transducer to measure isometric tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1g, with solution changes every 15 minutes.

  • Experimental Protocol:

    • Induce a submaximal contraction in the arterial rings with a fixed concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the change in tension after each addition of this compound.

    • In separate experiments, the effect of this compound on pre-contracted rings can be evaluated in the presence of specific antagonists to delineate the receptor subtypes involved.

  • Data Analysis:

    • Express the response to this compound as a percentage of the initial phenylephrine-induced contraction.

    • Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting in vivo cardiovascular studies with this compound in conscious rats.

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Acclimation Animal Acclimation (≥ 3 days) Surgical_Implantation Surgical Implantation of Catheters (Femoral Artery & Vein) Animal_Acclimation->Surgical_Implantation Recovery Post-Surgical Recovery (≥ 48 hours) Surgical_Implantation->Recovery Acclimation_Chamber Acclimation to Experimental Chamber (≥ 30 mins) Recovery->Acclimation_Chamber Baseline_Recording Baseline Cardiovascular Recording (MAP & HR) Acclimation_Chamber->Baseline_Recording Vehicle_Administration Vehicle (Saline) Administration (IV Bolus) Baseline_Recording->Vehicle_Administration ST91_Administration This compound Dose Administration (Cumulative IV Bolus) Vehicle_Administration->ST91_Administration Data_Acquisition Continuous Data Acquisition ST91_Administration->Data_Acquisition Data_Analysis Data Analysis (Dose-Response Curves) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Workflow for In Vivo Cardiovascular Assessment of this compound.

References

Application Notes and Protocols for ST 91 Studies in Cell Lines Expressing Alpha-2C Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alpha-2C (α2C) adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key regulator of neurotransmitter release in both the central and peripheral nervous systems.[1][2] Unlike other α2-adrenergic subtypes, the α2C receptor is particularly noted for its role in modulating neurotransmission at lower frequencies of nerve activity.[1][2] ST 91 is an α2-adrenoceptor agonist that displays approximately 120-fold selectivity for α2 receptors over α1 receptors.[3] It is considered to act predominantly at non-α2A adrenoceptors and is often referred to as a putative α2C subtype agonist, making it a valuable tool for elucidating the specific functions of this receptor subtype.[3]

This document provides detailed application notes and experimental protocols for studying the effects of this compound in cell lines recombinantly expressing the human α2C adrenergic receptor. The protocols provided herein are foundational and may require optimization based on specific experimental goals and laboratory conditions.

Recommended Cell Lines

For the study of this compound's interaction with the α2C adrenergic receptor, the use of host cell lines with low endogenous adrenergic receptor expression is crucial to ensure that the observed effects are specific to the recombinantly expressed human α2C receptor. The most commonly utilized and recommended cell lines are:

  • Chinese Hamster Ovary (CHO-K1) Cells: These cells are a popular choice for stable expression of recombinant proteins due to their robust growth characteristics and low endogenous GPCR expression. Several commercial vendors offer CHO-K1 cell lines stably expressing the human α2C adrenergic receptor (ADRA2C).

  • Human Embryonic Kidney (HEK293) Cells: HEK293 cells are another widely used cell line for transient and stable expression of GPCRs. They are known for their high transfection efficiency and are suitable for a variety of functional assays.

Data Presentation

Table 1: Radioligand Binding Affinity of Adrenergic Agonists at the Human Alpha-2C Adrenergic Receptor

CompoundRadioligandCell LineKi (nM)Reference
This compound [3H]-RauwolscineCHO-ADRA2CTo be determinedN/A
Norepinephrine[3H]-MK912Sf9-ADRA2C~180Published Literature
Clonidine[3H]-MK912Sf9-ADRA2C~150Published Literature
Dexmedetomidine[3H]-MK912Sf9-ADRA2C~1.5Published Literature

Note: Ki values can vary depending on the radioligand, cell line, and experimental conditions.

Table 2: Functional Potency of Adrenergic Agonists at the Human Alpha-2C Adrenergic Receptor (cAMP Inhibition Assay)

CompoundAssay TypeCell LineEC50 (nM)Reference
This compound cAMP InhibitionCHO-ADRA2CTo be determinedN/A
NorepinephrinecAMP InhibitionHEK293-ADRA2C~10Published Literature
ClonidinecAMP InhibitionHEK293-ADRA2C~5Published Literature
DexmedetomidinecAMP InhibitionCHO-ADRA2C~0.3Published Literature

Note: EC50 values are highly dependent on the specific assay conditions, including the level of adenylyl cyclase stimulation.

Signaling Pathways

The α2C adrenergic receptor primarily couples to the Gi/o family of G proteins.[4] Activation of the receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway and the basis for the most common functional assays.

Beyond the canonical Gi-cAMP pathway, α2-adrenergic receptors, including the α2C subtype, have been shown to activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway. This alternative signaling can be cell-type specific and may contribute to the diverse physiological effects of α2C receptor activation.

Signaling Pathway Diagram

alpha2c_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ST91 This compound ADRA2C α2C-AR ST91->ADRA2C Agonist Binding Gi Gi/o Protein ADRA2C->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK Activation Gi->ERK Alternative Pathway cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation

Caption: Canonical and alternative signaling pathways of the alpha-2C adrenergic receptor.

Experimental Protocols

The following are detailed protocols for conducting radioligand binding and functional cAMP assays to characterize the interaction of this compound with the human α2C adrenergic receptor expressed in CHO-K1 or HEK293 cells.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the α2C adrenergic receptor by measuring its ability to compete with a known radiolabeled antagonist, such as [3H]-Rauwolscine.

  • CHO-K1 or HEK293 cells stably expressing the human α2C adrenergic receptor.

  • Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293) supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • [3H]-Rauwolscine (specific activity ~70-90 Ci/mmol).

  • Non-labeled Rauwolscine or Yohimbine (for determining non-specific binding).

  • This compound hydrochloride.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cell_culture 1. Cell Culture (CHO-ADRA2C) membrane_prep 2. Membrane Preparation cell_culture->membrane_prep incubation 4. Incubation (Membranes + Radioligand ± this compound) membrane_prep->incubation reagent_prep 3. Reagent Preparation ([3H]-Rauwolscine, this compound) reagent_prep->incubation filtration 5. Filtration & Washing incubation->filtration scintillation 6. Scintillation Counting filtration->scintillation data_analysis 7. Data Analysis (IC50 → Ki) scintillation->data_analysis

Caption: Workflow for the radioligand competition binding assay.

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells expressing the α2C receptor to ~90% confluency.

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with Binding Buffer and resuspend in the same buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [3H]-Rauwolscine (at a concentration near its Kd, e.g., 1-2 nM), and Binding Buffer.

      • Non-specific Binding: Membrane preparation, [3H]-Rauwolscine, and a high concentration of non-labeled Rauwolscine or Yohimbine (e.g., 10 µM).

      • Competition: Membrane preparation, [3H]-Rauwolscine, and varying concentrations of this compound (e.g., 10 pM to 100 µM).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Binding Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Rauwolscine) using non-linear regression analysis.

    • Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Rauwolscine and Kd is its dissociation constant for the α2C receptor.

Protocol 2: cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)

This protocol measures the functional potency (EC50) of this compound by quantifying its ability to inhibit the forskolin-stimulated production of intracellular cAMP.

  • CHO-K1 or HEK293 cells stably expressing the human α2C adrenergic receptor.

  • Cell culture medium.

  • Stimulation Buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX, 0.5 mM).

  • Forskolin.

  • This compound hydrochloride.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96- or 384-well white opaque microplates.

  • Plate reader compatible with the chosen cAMP assay kit.

camp_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plating 1. Cell Plating (CHO-ADRA2C) stimulation 3. Cell Stimulation (this compound + Forskolin) cell_plating->stimulation reagent_prep 2. Reagent Preparation (this compound, Forskolin) reagent_prep->stimulation lysis_detection 4. Cell Lysis & cAMP Detection stimulation->lysis_detection data_analysis 5. Data Analysis (EC50 determination) lysis_detection->data_analysis

Caption: Workflow for the functional cAMP inhibition assay.

  • Cell Plating:

    • Seed the CHO-K1 or HEK293 cells expressing the α2C receptor into 96- or 384-well white opaque plates at an appropriate density and allow them to attach overnight.

  • Cell Stimulation:

    • On the day of the assay, aspirate the culture medium and replace it with Stimulation Buffer.

    • Prepare a dose-response curve of this compound in Stimulation Buffer.

    • Add the different concentrations of this compound to the respective wells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be one that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized).

    • Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the cAMP concentration (or the assay signal) as a function of the log concentration of this compound.

    • Perform a non-linear regression analysis to determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP production.

Conclusion

The study of this compound in cell lines expressing the α2C adrenergic receptor provides a powerful in vitro system to dissect the pharmacology and signaling of this important receptor subtype. The protocols outlined above for radioligand binding and functional cAMP assays represent standard methods for characterizing the interaction of this compound with the α2C receptor. While specific affinity and potency values for this compound at the human α2C receptor require experimental determination, the provided frameworks will guide researchers in obtaining this critical data and further understanding the role of the α2C adrenergic receptor in health and disease.

References

Application Notes and Protocols: ST 91 in Combination with Other Adrenergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 91 (2-(2,6-diethylphenylamino)-2-imidazoline) is a potent α2-adrenergic receptor agonist and a structural analog of clonidine. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, making it a valuable pharmacological tool for investigating the effects of peripheral α2-adrenoceptor stimulation.[1][2][3][4] It displays a significant selectivity for α2-adrenoceptors over α1-adrenoceptors (~120-fold). Preclinical evidence suggests that this compound acts predominantly at non-α2A-adrenoceptor subtypes, with a potential preference for the α2C subtype.[5]

These application notes provide an overview of the use of this compound in combination with other adrenergic agents to explore synergistic therapeutic effects and complex pharmacodynamic interactions. Detailed protocols for key experimental models are included.

Mechanism of Action of this compound

This compound exerts its effects primarily by binding to and activating α2-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi). Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This signaling cascade is central to the various physiological responses mediated by this compound. Additionally, this compound has been shown to interact with I1-imidazoline receptors, which may contribute to some of its peripheral effects.[4]

ST91_Signaling cluster_membrane Cell Membrane cluster_gprotein Gi Protein Complex ST91 This compound Receptor α2-Adrenoceptor ST91->Receptor Binds & Activates G_alpha Gαi Receptor->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

Caption: this compound binds to the α2-adrenoceptor, activating the inhibitory G-protein (Gi) pathway.

Applications in Combination Studies

Synergistic Analgesia with α2A-Adrenoceptor Agonists

A promising application of this compound is in combination with α2-agonists that have a different subtype selectivity, such as dexmedetomidine, which acts predominantly at α2A-adrenoceptors.[5] Studies using isobolographic analysis have demonstrated a supra-additive (synergistic) interaction in producing antinociception when this compound and dexmedetomidine are co-administered intrathecally.[1][5] This suggests that simultaneously targeting different α2-receptor subtypes (e.g., α2A and α2C) can produce a more potent analgesic effect than targeting a single subtype alone.

Table 1: Isobolographic Analysis of Intrathecal Dexmedetomidine and this compound in the Rat Tail-Flick Test

Drug / CombinationAgonist TargetED₅₀ (Theoretical Additive)ED₅₀ (Experimental)Interaction Type
Dexmedetomidineα2AN/AED₅₀ of DexN/A
This compoundnon-α2A (α2C)N/AED₅₀ of this compoundN/A
Dexmedetomidine + this compoundα2A + non-α2ACalculated from individual ED₅₀ valuesSignificantly lower than theoreticalSynergistic[5]

Note: ED₅₀ values are dose-dependent and vary by experimental model and animal strain. The key finding is the significant leftward shift of the dose-response curve for the combination compared to the theoretical additive curve.[1]

Isobolographic_Workflow cluster_prep Phase 1: Dose-Response Curves cluster_combo Phase 2: Combination Study cluster_analysis Phase 3: Isobolographic Analysis A1 Administer Dexmedetomidine alone at various doses A3 Measure antinociceptive effect (e.g., Tail-Flick Latency) A1->A3 A2 Administer this compound alone at various doses A2->A3 A4 Calculate ED₅₀ for each drug individually A3->A4 C1 Calculate theoretical additive ED₅₀ A4->C1 Input B1 Prepare fixed ratio combination of drugs (e.g., 1:3 Dex:this compound) B2 Administer combination at various doses B1->B2 B3 Measure antinociceptive effect B2->B3 B4 Calculate experimental ED₅₀ of the combination B3->B4 C2 Plot isobologram: - Theoretical Additive Line - Experimental ED₅₀ Point B4->C2 Input C1->C2 C3 Determine Interaction: Synergism, Additivity, or Antagonism C2->C3

Caption: Experimental workflow for conducting an isobolographic analysis to determine synergy.

Cardiovascular Interactions with Other Adrenergic Agents

As a potent peripheral α2-agonist, this compound has significant cardiovascular effects. When administered systemically, it typically causes an acute increase in blood pressure due to vasoconstriction mediated by postsynaptic α2B-receptors on vascular smooth muscle.

  • Interaction with α-Antagonists: The pressor effect of this compound can be antagonized by non-selective α-blockers like phenoxybenzamine and phentolamine . This demonstrates that the hypertensive effect is mediated through alpha-adrenergic receptors.

  • Interaction with β-Agonists: In isolated vascular preparations, this compound can antagonize the vasorelaxant effects of β2-agonists like isoproterenol . This is a functional antagonism where this compound-mediated vasoconstriction counteracts the vasodilation induced by the β-agonist.

Table 2: Functional Interaction of this compound and Isoproterenol in Isolated Rat Mesenteric Artery

TreatmentAgonist TargetExpected Effect on Pre-contracted ArteryA₅₀ (Isoproterenol)Eₘₐₓ (Isoproterenol)
Isoproterenol aloneβ2-AdrenoceptorRelaxationBaselineBaseline
Isoproterenol + this compoundβ2-Adrenoceptor + α2-AdrenoceptorAttenuated RelaxationRightward Shift (Increased)Depression (Decreased)

A₅₀: Concentration of agonist producing 50% of the maximal response. Eₘₐₓ: Maximum effect.

Vascular_Effects cluster_vsmc Vascular Smooth Muscle Cell Contraction Contraction (Vasoconstriction) VesselTone Net Vascular Tone Contraction->VesselTone Increases Relaxation Relaxation (Vasodilation) Relaxation->VesselTone Decreases ST91 This compound ST91->Contraction α2-Receptor Activation Isoproterenol Isoproterenol Isoproterenol->Relaxation β2-Receptor Activation

Caption: Opposing effects of this compound and a β-agonist on vascular smooth muscle tone.

Interaction with Norepinephrine Reuptake Inhibitors (NRIs)

Combining this compound with an NRI, such as desipramine , can lead to complex and sometimes counterintuitive interactions. Desipramine blocks the norepinephrine transporter (NET), increasing the concentration of norepinephrine (NE) in the synaptic cleft.[2][6] This elevated synaptic NE can compete with this compound for binding to presynaptic α2-autoreceptors. The antagonism of this compound's inhibitory effects on cardiac acceleration by desipramine suggests that the increased local NE levels effectively override the action of the exogenous agonist.[7] This type of interaction is critical for drug development, as it highlights how modulating endogenous neurotransmitter levels can alter the efficacy of a receptor-targeted drug.

Experimental Protocols

Protocol: Assessment of Antinociception using the Tail-Flick Test

This protocol is for assessing the spinal antinociceptive effects of this compound alone and in combination with dexmedetomidine in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride, Dexmedetomidine hydrochloride

  • Sterile saline (0.9%)

  • Intrathecal (i.t.) catheters

  • Tail-flick analgesiometer

  • Hamilton syringes

Procedure:

  • Animal Preparation: Acclimate rats to the testing environment for at least 3 days. For spinal drug delivery, implant chronic i.t. catheters under anesthesia several days prior to the experiment.

  • Baseline Latency: Gently restrain the rat and place its tail on the radiant heat source of the analgesiometer. The time taken for the rat to flick its tail out of the beam is the tail-flick latency.

  • Cut-off Time: Establish a maximum cut-off time (typically 10-12 seconds) to prevent tissue damage. If the rat does not respond by this time, remove the tail and record the latency as the cut-off time.

  • Drug Administration: Prepare fresh drug solutions in sterile saline on the day of the experiment. Administer drugs intrathecally in a small volume (e.g., 10 µL) followed by a 10 µL saline flush.

  • Post-treatment Measurement: Measure the tail-flick latency at set time points after drug injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Convert raw latency scores to a percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Dose-Response: For isobolographic analysis, first determine the dose-response curves and ED₅₀ values for each drug administered alone. Then, test combinations at a fixed ratio to determine the experimental ED₅₀.

Protocol: In Vivo Blood Pressure Measurement in Rodents

This protocol describes the non-invasive measurement of blood pressure in conscious rats using the tail-cuff method, suitable for assessing the peripheral cardiovascular effects of this compound.

Materials:

  • Male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto rats (WKY)

  • This compound, adrenergic antagonists (e.g., phenoxybenzamine)

  • Vehicle (e.g., saline)

  • Non-invasive blood pressure (NIBP) system with tail cuffs and a warming platform

  • Animal restrainers

Procedure:

  • Acclimation: Acclimate the rats to the restrainers and the NIBP procedure for several days (15-30 minutes per day) before the study to minimize stress-induced blood pressure changes.

  • Animal Preparation: On the day of the experiment, place the rat in the restrainer and position it on the warming platform set to a constant temperature (e.g., 32-34°C) to ensure adequate blood flow to the tail.

  • Cuff Placement: Securely place the occlusion and sensor cuffs on the base of the rat's tail according to the manufacturer's instructions.

  • Baseline Measurement: After a 10-15 minute stabilization period, record a series of baseline systolic and diastolic blood pressure and heart rate measurements until a stable reading is achieved.

  • Drug Administration: Administer this compound (and/or antagonist) via the desired route (e.g., intravenous, intraperitoneal). For antagonist studies, administer the antagonist at a set time before this compound.

  • Post-dose Monitoring: Record blood pressure and heart rate at regular intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-administration.

  • Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline for each treatment group. Compare the response to this compound in the presence and absence of the antagonist.

BP_Workflow A Acclimate Rat to Restrainer & Procedure B Place Rat in Restrainer on Warming Platform A->B C Apply Tail Cuffs (Occlusion & Sensor) B->C D Record Stable Baseline BP & HR C->D E Administer Vehicle or Drug (e.g., this compound) D->E F Record BP & HR at Timed Intervals Post-Dose E->F G Analyze Data: Calculate ΔMAP from Baseline F->G

Caption: Workflow for non-invasive blood pressure measurement in rodents via the tail-cuff method.

Protocol: In Vitro Vascular Reactivity in Isolated Mesenteric Artery

This protocol is for assessing the functional interaction between this compound and other vasoactive agents (e.g., isoproterenol) using a wire myograph.

Materials:

  • Male Wistar rats (300-400g)

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit buffer

  • This compound, phenylephrine (or other contractile agent), isoproterenol

  • Wire myograph system

  • Dissection microscope and tools

Procedure:

  • Tissue Dissection: Humanely euthanize the rat and dissect the mesenteric arcade in cold PSS. Carefully clean a secondary or tertiary branch of the superior mesenteric artery of fat and connective tissue.

  • Vessel Mounting: Cut a ~2 mm segment of the artery and mount it on the two small wires of the myograph jaws.

  • Normalization: Equilibrate the vessel in the myograph chamber containing PSS (37°C, gassed with 95% O₂/5% CO₂). Stretch the vessel to its optimal resting tension through a normalization procedure to determine its ideal internal circumference for force development.

  • Viability Check: After equilibration, assess vessel health by inducing a contraction with a high-potassium PSS or a standard agonist like phenylephrine.

  • Experiment:

    • Pre-contract the vessel segment with an α1-agonist like phenylephrine to achieve a stable submaximal tone (e.g., 50-70% of maximum).

    • Once the contraction is stable, perform a cumulative concentration-response curve for the relaxant agent (isoproterenol) by adding increasing concentrations to the bath.

    • For the interaction study, wash the tissue, pre-incubate with a fixed concentration of this compound for 20-30 minutes, induce contraction again with phenylephrine, and then repeat the cumulative concentration-response curve for isoproterenol.

  • Data Analysis: Express relaxation as a percentage reversal of the pre-contraction tone. Plot concentration-response curves and calculate A₅₀ and Eₘₐₓ values for isoproterenol in the absence and presence of this compound. A rightward shift in the curve indicates antagonism.

References

Application Notes and Protocols for Intrathecal Administration of ST 91 in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 91, a potent and selective α2-adrenoceptor agonist, has emerged as a valuable pharmacological tool in preclinical pain research. Its mechanism of action, primarily centered on the activation of α2-adrenoceptors in the spinal cord, offers a distinct therapeutic avenue for analgesia. Unlike systemically administered analgesics, intrathecal (IT) delivery of this compound allows for targeted action on spinal nociceptive pathways, potentially minimizing systemic side effects. These application notes provide comprehensive protocols for the intrathecal administration of this compound in rodent models of pain, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways.

Mechanism of Action

This compound exerts its analgesic effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors, located on neurons within the dorsal horn of the spinal cord. It has been shown to activate both α2A and non-α2A (potentially α2C) adrenoceptor subtypes to produce spinal antinociception[1]. The activation of these receptors, which are coupled to inhibitory G-proteins (Gαi), initiates a signaling cascade that ultimately suppresses nociceptive signal transmission.

Signaling Pathway of Intrathecal this compound in Nociceptive Neurons

ST91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ST91 This compound Alpha2_Receptor α2-Adrenergic Receptor (α2A / α2C) ST91->Alpha2_Receptor Binds and Activates G_Protein G-Protein (Gαiβγ) Alpha2_Receptor->G_Protein Activates G_alpha_i Gαi-GTP G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel GIRK Channel G_beta_gamma->K_Channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Vesicle_Fusion ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_Influx->Vesicle_Fusion K_Efflux->Analgesia Vesicle_Fusion->Analgesia Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A1 Prepare this compound Solutions A2 Animal Acclimation B1 Baseline Pain Assessment (Optional) A2->B1 B2 Intrathecal Injection (this compound or Vehicle) B1->B2 B3 Pain Assessment Assay (e.g., Formalin, Hot Plate, Tail Flick) B2->B3 C1 Record Behavioral Responses B3->C1 C2 Statistical Analysis C1->C2 C3 Generate Dose-Response Curves C2->C3

References

Application Notes and Protocols for High-Level Disinfectant Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

For: Researchers, scientists, and drug development professionals.

Disclaimer: These notes are for informational purposes only. Always refer to the specific instructions for use (IFU) provided by the disinfectant and medical device manufacturers. All practices should comply with institutional protocols and standards such as AAMI ST91.

Introduction

The integrity of high-level disinfection (HLD) processes is critical for patient safety, particularly in the reprocessing of semi-critical medical devices like flexible endoscopes, as outlined in standards such as AAMI ST91. The efficacy of chemical disinfectants is directly linked to their concentration, which can diminish over time due to various factors. This document provides an overview of the stability and recommended storage conditions for commonly used high-level disinfectant solutions. It also details protocols for verifying their concentration to ensure they meet the Minimum Effective Concentration (MEC) required for effective disinfection.

The stability of a disinfectant solution is influenced by factors including its chemical nature, pH, temperature, exposure to light, and dilution during use.[1] Therefore, proper storage and routine stability testing are essential components of a quality assurance program in any reprocessing setting.

Stability and Storage of Common High-Level Disinfectants

The following sections summarize the stability profiles and storage requirements for several classes of high-level disinfectants.

Glutaraldehyde-Based Solutions

Glutaraldehyde solutions are widely used for HLD. Their stability is highly dependent on pH.[2]

  • Acidic Glutaraldehyde: Supplied at an acidic pH (around 3.0-4.5), these solutions are most stable during storage.[2] They typically have a long shelf-life, with minimal loss of active ingredient over extended periods when stored at room temperature.[1]

  • Alkaline Glutaraldehyde (Activated): To achieve sporicidal activity, acidic glutaraldehyde is "activated" by adding an alkaline buffer, raising the pH to 7.5-8.9.[2] This activation, however, initiates polymerization of the glutaraldehyde molecules, leading to a decrease in concentration.[2] Activated solutions have a limited reuse life, typically 14 to 30 days, depending on the formulation.[3]

Storage Conditions:

  • Store in original, tightly sealed containers.

  • Keep at controlled room temperature (20-25°C).

  • Avoid exposure to extreme temperatures and direct sunlight.

  • Once activated, clearly label the solution with the date of activation and the calculated expiration date.

Table 1: Comparative Stability of Glutaraldehyde Solutions

Solution Type pH Typical Reuse Life Stability Profile Reference
Acidic Glutaraldehyde (Unactivated)3.0 - 5.5Not Applicable (Storage)High stability; maximum loss of ~7% after 24 months at room temperature.[1][4]
Alkaline Glutaraldehyde (Activated)7.5 - 8.914 - 30 daysLess stable; loses 14-18% of active ingredient one month after activation. Continuous daily use can halve the concentration in approximately four weeks.[1][3]
Ortho-Phthalaldehyde (OPA)

OPA is a high-level disinfectant that offers several advantages over glutaraldehyde, including excellent stability over a wide pH range (3-9).[5][6] It does not require activation and has a typical reuse life of 14 days.[5][6]

Storage Conditions:

  • Store in the original high-density polyethylene container.

  • Keep at a controlled room temperature (15-30°C).

  • Prevent evaporation by keeping the container sealed when not in use.

Table 2: Stability of Ortho-Phthalaldehyde (OPA) Solution

Parameter Value/Condition Reference
Active Concentration0.55%[3]
pH Range for Stability3 - 9[5][6]
Typical Reuse Life14 days[3][5]
Minimum Effective Concentration (MEC)0.3%[6]
Peracetic Acid (PAA) Based Solutions

Peracetic acid solutions are strong oxidizers used for both HLD and chemical sterilization.[7] They are typically sold in a stabilized equilibrium mixture with acetic acid and hydrogen peroxide.[7] PAA solutions are not intended for long-term reuse in manual soaking systems and are often used in single-use automated endoscope reprocessors (AERs) or have a limited reuse period.[3]

Storage Conditions:

  • Store in original vented containers to allow for the release of oxygen from decomposition.

  • Store in a cool, well-ventilated area away from direct sunlight and sources of heat.[7]

  • Keep away from combustible materials and other incompatible chemicals.

Table 3: Stability of Peracetic Acid (PAA) Solution

Parameter Value/Condition Reference
Active Concentration (Typical)0.2% - 0.23%[3]
Reuse LifeSingle-use or up to 14 days (formulation dependent)[3]
Key Stability FactorsTemperature, concentration, and pH influence the rate of decomposition.[8]

Experimental Protocols

Regularly testing the concentration of reusable HLD solutions is mandatory to ensure they remain above the MEC.

Protocol for Minimum Effective Concentration (MEC) Testing

This protocol describes the general procedure for using chemical test strips to verify the MEC of a high-level disinfectant.

Materials:

  • MEC test strips specific to the disinfectant being used (e.g., glutaraldehyde, OPA).

  • Timer.

  • Personal Protective Equipment (PPE): gloves, eye protection, fluid-resistant gown.

  • Logbook for recording results.

Procedure:

  • Don PPE: Wear appropriate PPE before handling disinfectant solutions.

  • Check Test Strips: Before use, ensure the test strip bottle is not past its expiration date and was not opened more than 90 days prior (or as specified by the manufacturer).[9]

  • Collect Solution Sample: Draw a sample of the disinfectant from the soaking basin.

  • Perform the Test:

    • Immerse the indicator pad of the test strip into the solution for the time specified by the manufacturer (e.g., 2 seconds).[10] Do not swirl the strip in the solution.[10]

    • Remove the strip and wick away excess solution by standing the strip upright on a paper towel.[10] Do not shake the strip.[10]

    • Start the timer immediately for the required reaction time (e.g., 90 seconds).[10]

  • Read the Results: At the end of the timed interval, compare the color of the indicator pad to the color chart on the test strip bottle.

    • PASS: The color change indicates the solution is at or above the MEC. The solution can continue to be used.

    • FAIL: The color change indicates the solution is below the MEC. The solution must be discarded and replaced.

  • Documentation: Record the date, time, test result (Pass/Fail), and initials of the operator in the HLD logbook.[11]

Protocol for Glutaraldehyde Concentration Determination (Iodometric Titration)

For more quantitative analysis, the concentration of glutaraldehyde can be determined via titration. This method is based on the reaction of glutaraldehyde with a bisulfite solution, followed by titration of the unreacted bisulfite with iodine.[12][13]

Materials:

  • 0.125 M Sodium Bisulfite (NaHSO₃) solution.

  • 0.1 M Potassium Tri-iodide (I₃⁻) solution.

  • Glutaraldehyde solution sample.

  • Burette, pipettes, and Erlenmeyer flasks.

  • Starch indicator solution (optional, for sharper endpoint visualization).

Procedure:

  • Blank Titration (V2):

    • Pipette 20 mL of 0.125 M sodium bisulfite solution into an Erlenmeyer flask.

    • Add 1 mL of deionized water.

    • Titrate with 0.1 M potassium tri-iodide solution until the endpoint is reached. The solution will turn yellow at first, become colorless near the endpoint, and then a persistent yellow indicates the endpoint.[12] Record the volume of titrant used (V2).

  • Sample Titration (V1):

    • Pipette 20 mL of 0.125 M sodium bisulfite solution into a separate Erlenmeyer flask.

    • Add 1 mL of the glutaraldehyde solution to be tested.

    • Allow the reaction to proceed for 5 minutes.[13]

    • Titrate with 0.1 M potassium tri-iodide solution to the same persistent yellow endpoint. Record the volume of titrant used (V1).

  • Calculation:

    • The concentration of glutaraldehyde is calculated using the following formula: % (w/v) Glutaraldehyde = (V2 - V1) * N * MW * 100 / (V_sample * n * 1000) Where:

      • V1 = Volume of titrant for sample (mL)

      • V2 = Volume of titrant for blank (mL)

      • N = Normality of the titrant (0.1 M I₃⁻ is 0.2 N)

      • MW = Molecular weight of glutaraldehyde (100.12 g/mol )

      • V_sample = Volume of glutaraldehyde sample used (1 mL)

      • n = number of aldehydes per molecule (2)

Visualizations

Signaling Pathways & Workflows

The following diagrams illustrate key workflows and logical relationships in the management of HLD solutions.

HLD_Workflow cluster_prep Preparation & Activation cluster_use Daily Use & Monitoring cluster_decision Decision & Disposal prep Receive New HLD Stock Solution activate Activate Solution (if applicable) prep->activate Check Expiry labeling Label with Activation & Expiry Dates activate->labeling start_day Start of Day labeling->start_day mec_test Perform MEC Test start_day->mec_test disinfect Use for Disinfection mec_test->disinfect Result: PASS log_fail Log 'FAIL' Result mec_test->log_fail Result: FAIL log_pass Log 'PASS' Result disinfect->log_pass check_expiry Check Expiry Date disinfect->check_expiry log_pass->disinfect Reuse within day discard Discard Solution log_fail->discard check_expiry->mec_test Not Expired (Next Use) check_expiry->discard Expired

Caption: Workflow for HLD solution preparation, daily use, MEC testing, and disposal.

Degradation_Pathway cluster_factors Influencing Factors Glut Glutaraldehyde (Monomer) Polymer Inactive Polymers Glut->Polymer Polymerization (Aldol Condensation) pH High pH (Alkaline Activation) pH->Glut Temp Increased Temperature Temp->Glut Time Extended Time Time->Glut Dilution Dilution (Carryover) Loss Loss of Efficacy (Concentration < MEC) Dilution->Loss Direct Effect Polymer->Loss

Caption: Factors influencing the degradation pathway of activated glutaraldehyde solutions.

References

Application Note: ST 91 for Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ST 91 (2-[2,6-diethylphenylamino]-2-imidazoline) is a potent and selective α2-adrenergic receptor agonist. In the study of smooth muscle physiology, this compound serves as a valuable pharmacological tool to investigate the role of α2-adrenoceptors in mediating contractile responses, particularly in vascular and non-vascular smooth muscle tissues. Its activity, particularly at the α2B-adrenoceptor subtype, allows researchers to dissect specific signaling pathways involved in smooth muscle tone regulation. This document provides detailed protocols for utilizing this compound in common smooth muscle contraction assays and summarizes key quantitative data from relevant studies.

Mechanism of Action

This compound primarily exerts its effects by activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) typically linked to an inhibitory G-protein (Gi). In smooth muscle cells, the activation of the α2-adrenoceptor by this compound initiates a signaling cascade that leads to an increase in contractile force. The canonical pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] A reduction in cAMP decreases the activity of protein kinase A (PKA), which normally phosphorylates and inhibits myosin light chain kinase (MLCK).[1] With reduced PKA-mediated inhibition, MLCK becomes more active, leading to increased phosphorylation of the myosin light chain (MLC20).[2][3] This phosphorylation enhances myosin ATPase activity, facilitating the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.[4]

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Quantitative Data Summary

The following table summarizes the effects of this compound on rat mesenteric artery rings, demonstrating its ability to antagonize β2-adrenoceptor-mediated relaxation. The tissue was pre-contracted with phenylephrine, and relaxation was induced by isoproterenol.

Tissue TypePre-contraction AgentRelaxation AgentThis compound Conc. (M)Parameter MeasuredControl ValueValue with this compoundReference
Rat Mesenteric ArteryPhenylephrineIsoproterenol1 x 10⁻⁷A50 (M)1.29 ± 0.25 x 10⁻⁷6.81 ± 1.40 x 10⁻⁷[5]
Rat Mesenteric ArteryPhenylephrineIsoproterenol1 x 10⁻⁶Emax (%)79.9 ± 5.136.1 ± 7.0[5]

Table 1: Quantitative effects of this compound on isoproterenol-induced relaxation in pre-contracted rat mesenteric artery rings. A50 represents the concentration of isoproterenol required to achieve 50% of the maximal relaxation. Emax represents the maximum relaxation achieved. Data are presented as mean ± SEM.

Experimental Protocols

Two primary methods are detailed below: the organ bath assay for intact tissue and the cell-in-gel assay for cultured smooth muscle cells.

Protocol 1: Isolated Organ Bath Assay for Vascular Rings

This protocol is adapted for studying the contractile or modulatory effects of this compound on isolated arterial rings, such as the rat mesenteric artery.[5]

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis A1 Euthanize Animal & Dissect Mesenteric Artery A2 Clean Artery of Fat & Connective Tissue A1->A2 A3 Cut Artery into 2-3 mm Rings A2->A3 B1 Mount Rings in Organ Bath Chambers with Krebs Solution A3->B1 B2 Equilibrate for 60-90 min under Optimal Tension B1->B2 B3 Induce Pre-contraction (e.g., with Phenylephrine) B2->B3 B4 Administer this compound (Cumulative Concentrations) B3->B4 B5 Record Isometric Tension Changes B4->B5 C1 Generate Dose-Response Curve B5->C1 C2 Calculate EC50 and Emax C1->C2

Caption: Experimental workflow for the isolated organ bath assay.

Materials and Reagents:

  • Krebs-Henseleit Solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)

  • This compound

  • Phenylephrine or other pre-contraction agent (e.g., KCl)

  • Isolated Organ Bath System with Force Transducers

  • Carbogen Gas (95% O₂ / 5% CO₂)

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat according to institutional guidelines.

    • Isolate the superior mesenteric artery and place it in ice-cold Krebs-Henseleit solution.

    • Carefully clean the artery of adhering fat and connective tissue under a dissecting microscope.

    • Cut the artery into rings of 2-3 mm in length. The endothelium may be removed by gently rubbing the luminal surface if required for the experiment.[5]

  • Mounting and Equilibration:

    • Mount the arterial rings on stainless steel hooks in organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply an optimal resting tension (e.g., 1.0 g for rat mesenteric artery) and allow the tissue to equilibrate for 60-90 minutes. Replace the bath solution every 15-20 minutes.

  • Contraction Assay:

    • To assess tissue viability, contract the rings with a high concentration of KCl (e.g., 60 mM).

    • After washout and return to baseline, induce a stable submaximal contraction using an α1-agonist like phenylephrine.[5]

    • Once the contraction is stable, add this compound in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁵ M), allowing the response to stabilize at each concentration.

    • Record the changes in isometric tension using a force transducer and data acquisition system.

  • Data Analysis:

    • Express the contractile response to this compound as a percentage of the maximal contraction induced by KCl.

    • Plot the contractile response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values.

Protocol 2: Cultured Smooth Muscle Cell-in-Gel Contraction Assay

This assay measures the contraction of a collagen matrix embedded with smooth muscle cells and is suitable for higher-throughput screening.[6][7][8]

Cell_Gel_Workflow cluster_prep Assay Preparation cluster_exp Experiment Execution cluster_analysis Data Capture & Analysis A1 Culture Human Bronchial Smooth Muscle Cells (hBSMC) A2 Harvest & Resuspend Cells in Serum-Free Medium A1->A2 A3 Mix Cell Suspension with Cold Collagen Solution A2->A3 B1 Pipette Cell-Collagen Mixture into 24-well Plate A3->B1 B2 Incubate at 37°C for 1 hr to Allow Polymerization B1->B2 B3 Add Culture Medium on Top of Gels & Incubate for 2 Days B2->B3 B4 Gently Release Gels from Well Sides with a Spatula B3->B4 B5 Add this compound to the Medium B4->B5 C1 Capture Gel Images at Different Time Points B5->C1 C2 Measure Gel Area/Diameter using Image Analysis Software C1->C2 C3 Calculate Contraction Index C2->C3

Caption: Experimental workflow for the cell-in-gel contraction assay.

Materials and Reagents:

  • Cultured smooth muscle cells (e.g., human bronchial or aortic)

  • Cell Culture Medium (e.g., DMEM)

  • Type I Collagen Solution

  • 24-well cell culture plates

  • This compound

  • Image analysis system (camera and software)

Procedure:

  • Cell Preparation:

    • Culture smooth muscle cells to 80-90% confluency.

    • Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 2-5 x 10⁶ cells/mL.[9]

  • Collagen Gel Preparation:

    • On ice, prepare the cell-collagen mixture by combining 2 parts cell suspension with 8 parts cold collagen solution.[9] Mix gently to avoid bubbles.

    • Dispense 0.5 mL of the mixture into each well of a pre-chilled 24-well plate.

    • Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize.[9]

  • Contraction Assay:

    • After polymerization, add 1.0 mL of culture medium to the top of each gel.[9]

    • Incubate the cultures for 48 hours to allow the cells to establish mechanical stress within the matrix.[9]

    • To initiate contraction, gently detach the edges of the collagen gels from the sides of the wells using a sterile spatula.

    • Add this compound at various concentrations to the culture medium. Include a vehicle-only control.

  • Data Acquisition and Analysis:

    • Capture images of the gels at specified time points (e.g., 0, 1, 4, 8, and 24 hours) after adding the compound.

    • Using image analysis software, measure the area or diameter of each gel.

    • Calculate the degree of contraction as the percentage decrease in gel area relative to the initial area at time 0.

    • Plot the contraction percentage against time for each concentration of this compound.

References

Application Notes and Protocols for Studying Imidazoline Receptor Function with ST 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 91, a derivative of imidazoline, serves as a valuable pharmacological tool for the investigation of imidazoline and α-adrenergic receptors. As a clonidine analog, this compound is distinguished by its inability to cross the blood-brain barrier, making it particularly useful for studying peripheral receptor functions without the confounding central effects typically associated with clonidine.[1][2] this compound exhibits activity as an α2-adrenoceptor agonist with a noted preference for non-α2A subtypes, potentially the α2C subtype, and is also known to interact with I1 imidazoline receptors.[3]

These application notes provide a comprehensive overview of the use of this compound in studying imidazoline receptor function, including its pharmacological profile and detailed protocols for key in vitro and in vivo experiments.

Pharmacological Profile of this compound

This compound's pharmacological activity is centered on its interaction with both α2-adrenergic and imidazoline receptors. While precise binding affinities (Ki) and functional potencies (EC50/IC50) are not consistently reported across the literature, the available data indicate a significant selectivity for α2- over α1-adrenoceptors. Its functional effects are most prominently observed in cardiovascular regulation and nociception.

Quantitative Data

A comprehensive summary of the binding affinities and functional potencies of this compound is challenging due to the limited availability of consistent, directly comparable data in the public domain. The following table summarizes the currently available information. Researchers are encouraged to perform their own dose-response experiments to determine the precise potency of this compound in their specific experimental systems.

Receptor SubtypeLigandSpeciesTissue/Cell LineAssay TypeKi (nM)EC50/IC50 (nM)Reference
Imidazoline I1 This compoundRatHeartFunctional (ANP Release)-- (Effective at 10⁻⁶ M)[1]
α2-Adrenergic This compound--Binding~120-fold selective over α1-
non-α2A Adrenergic This compoundRatSpinal CordFunctional (Antinociception)--[3]
α2C-Adrenergic (putative) This compound-----

Note: The lack of specific Ki and EC50 values in readily available literature highlights the need for further characterization of this compound's receptor pharmacology.

Key Experiments and Protocols

Radioligand Binding Assay for Imidazoline and α2-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for imidazoline I1 and α2-adrenergic receptors using [3H]-clonidine.

Experimental Workflow

G prep Membrane Preparation (e.g., from rat kidney for I1 or brain cortex for α2) incubate Incubation: - Membranes - [3H]-clonidine - Varying concentrations of this compound prep->incubate filter Rapid Filtration (to separate bound and free radioligand) incubate->filter wash Washing of Filters filter->wash scint Scintillation Counting (to quantify bound radioactivity) wash->scint analyze Data Analysis (IC50 and Ki determination) scint->analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat renal medulla for I1 receptors, or cerebral cortex for α2-adrenoceptors) in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM MgCl2) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of membrane suspension (50-100 µg of protein).

      • 50 µL of [3H]-clonidine (final concentration ~0.5 nM).

      • 50 µL of increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle (for total binding).

      • For non-specific binding, add 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM clonidine).

    • Incubate at room temperature for 60 minutes.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: this compound-Induced Atrial Natriuretic Peptide (ANP) Release

This protocol details the methodology for assessing the functional effect of this compound on the release of Atrial Natriuretic Peptide (ANP) from isolated rat atria, a process mediated by I1 imidazoline receptors.[1]

Signaling Pathway

G ST91 This compound I1R I1 Imidazoline Receptor ST91->I1R binds and activates PLC Phospholipase C (PLC) I1R->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces PKC Protein Kinase C (PKC) DAG->PKC activates ANP ANP Release PKC->ANP

Caption: Putative signaling pathway for this compound-induced ANP release.

Protocol:

  • Atria Isolation and Preparation:

    • Euthanize a rat according to approved institutional guidelines.

    • Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit buffer.

    • Dissect the atria and cut them into small pieces.

  • Incubation and Treatment:

    • Pre-incubate the atrial tissue in oxygenated Krebs-Henseleit buffer at 37°C for a stabilization period of 30-60 minutes, changing the buffer every 15 minutes.

    • Replace the buffer with fresh buffer containing this compound (e.g., 10⁻⁶ M) or vehicle control. To investigate receptor specificity, co-incubate with an I1 antagonist like efaroxan (10⁻⁶ M) or an α2-antagonist like yohimbine (10⁻⁶ M).

    • Collect buffer samples at various time points (e.g., 0, 15, 30, 60 minutes) for ANP measurement.

  • ANP Quantification:

    • Centrifuge the collected samples to remove any tissue debris.

    • Measure the concentration of ANP in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Express the ANP release as pg/mg of tissue wet weight.

    • Compare the ANP release in the this compound-treated group to the control and antagonist-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Functional Assay: Antinociceptive Effect of Intrathecal this compound

This protocol describes the tail-flick test to evaluate the antinociceptive (pain-relieving) effects of spinally administered this compound in rats, a response thought to be mediated by non-α2A adrenergic receptors.[3]

Experimental Workflow

G acclimate Animal Acclimation baseline Baseline Tail-Flick Latency Measurement acclimate->baseline admin Intrathecal Administration of this compound or Vehicle baseline->admin test Post-treatment Tail-Flick Latency Measurement (at various time points) admin->test analyze Data Analysis (% Maximum Possible Effect) test->analyze

Caption: Workflow for the in vivo tail-flick antinociception assay.

Protocol:

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats with chronically implanted intrathecal catheters.

    • Acclimate the rats to the testing apparatus to minimize stress-induced analgesia.

  • Baseline Measurement:

    • Gently restrain the rat and focus a radiant heat source on the ventral surface of the tail, approximately 3-4 cm from the tip.

    • Measure the time it takes for the rat to flick its tail away from the heat source. This is the baseline latency.

    • Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.

  • Drug Administration:

    • Administer this compound (in a sterile, pyrogen-free vehicle like saline) or vehicle control directly into the intrathecal catheter. Doses will need to be determined empirically but can range from 1 to 30 µg.

  • Post-Treatment Measurement:

    • Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the antinociceptive effect as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the effects of this compound over time with the control group.

Conclusion

This compound is a valuable tool for dissecting the peripheral functions of imidazoline and α2-adrenergic receptors. Its inability to cross the blood-brain barrier allows for the specific investigation of its effects on peripheral tissues. The protocols provided herein offer a framework for characterizing the binding and functional properties of this compound. Given the limited availability of comprehensive quantitative data, it is imperative for researchers to perform careful dose-response studies to accurately determine its potency and efficacy in their experimental models.

References

Troubleshooting & Optimization

Troubleshooting ST 91 solubility issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST 91, an α2-adrenoceptor agonist.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Solubility and Solution Preparation

Q1: My this compound is not dissolving properly in aqueous buffer. What should I do?

A1: While this compound is reported to be soluble in water, issues can arise depending on the buffer composition and pH. Here is a step-by-step troubleshooting workflow:

  • Check the pH of your buffer: The solubility of compounds with amine groups, like this compound, can be pH-dependent. Try dissolving this compound in a slightly acidic buffer (e.g., pH 5.0-6.5).

  • Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid boiling, as it may degrade the compound.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up any clumps and enhance dissolution.

  • Prepare a concentrated stock in an organic solvent: If direct dissolution in an aqueous buffer fails, first prepare a high-concentration stock solution in DMSO. You can then dilute this stock into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: I've prepared a stock solution of this compound in DMSO, but I see precipitation when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some strategies to mitigate precipitation:

  • Increase the dilution factor: Use a more concentrated stock solution and a larger dilution factor. This will result in a lower final concentration of the compound and the organic solvent.

  • Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the DMSO stock 1:10 in your aqueous medium, vortex, and then perform the next dilution.

  • Add the stock solution to the medium while vortexing: This ensures rapid and even distribution of the compound, reducing the chances of localized high concentrations that can lead to precipitation.

  • Consider using a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final medium can help maintain the solubility of hydrophobic compounds. The concentration of the surfactant should be optimized to avoid cellular toxicity.

Q3: How should I store my this compound solutions to ensure stability?

A3: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 4°C for no longer than 24 hours.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an α2-adrenoceptor agonist.[1][2] It exhibits approximately 120-fold selectivity for α2 receptors over α1 receptors.[2] this compound acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] Upon binding, it activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[3][4] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4]

Q2: Does this compound cross the blood-brain barrier?

A2: No, this compound does not cross the blood-brain barrier, making it a useful tool for studying peripheral α2-adrenoceptor effects without confounding central nervous system effects.[2]

Q3: What are the known subtypes of the α2-adrenoceptor that this compound interacts with?

A3: this compound is reported to act predominantly at non-α2A-adrenoceptors, which may be of the α2C subtype.[2] It has been shown to activate both α2A and non-α2A receptor subtypes to produce its effects.[1]

Q4: What are some of the physiological effects of this compound?

A4: As an α2-adrenoceptor agonist, this compound can elicit a range of physiological responses, including antinociceptive (pain-relieving) effects.[2] Other general effects of α2-adrenoceptor activation include the inhibition of norepinephrine release from presynaptic terminals, sedation, and a decrease in blood pressure.[3]

Data Presentation

Physicochemical and Solubility Data for this compound
PropertyValueSource
Molecular Weight 253.77 g/mol [2]
Formula C₁₃H₁₉N₃·HCl[2]
CAS Number 4749-61-5[2]
Purity ≥99%[2]
Solubility in Water Soluble to 100 mM[2]
Solubility in DMSO Soluble to 100 mM[2]
Storage Desiccate at +4°C[2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (as hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 2.54 mg) into a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of this compound (253.77 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 2.54 mg of this compound, you would add 1 mL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

General Protocol for an In Vitro Cell-Based Assay

This protocol provides a general framework for assessing the effect of this compound on cultured cells. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experiment.

Materials:

  • Cultured cells expressing α2-adrenoceptors

  • Appropriate cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-well cell culture plates (e.g., 96-well)

  • Assay-specific reagents (e.g., for measuring cAMP levels or cell viability)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight in a CO₂ incubator.

  • Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 24-48 hours for viability studies).

  • Assay Measurement: Following incubation, perform the specific assay according to the manufacturer's instructions. This could involve measuring intracellular cAMP levels, assessing cell proliferation, or quantifying the expression of a target gene.

  • Data Analysis: Analyze the data to determine the effect of this compound at different concentrations.

Mandatory Visualization

ST91_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST91 This compound (Agonist) a2AR α2-Adrenergic Receptor (GPCR) ST91->a2AR Binds to G_protein Gi Protein (αβγ subunits) a2AR->G_protein Activates AC Adenylyl Cyclase (Effector Enzyme) G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: α2-Adrenergic Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM this compound Stock in DMSO D Prepare Serial Dilutions of this compound in Medium A->D B Culture Cells Expressing α2-Adrenoceptors C Seed Cells in Multi-well Plate B->C E Treat Cells with this compound and Vehicle Control C->E D->E F Incubate for Defined Period E->F G Perform Assay (e.g., cAMP measurement) F->G H Analyze and Compare Data G->H

Caption: General Experimental Workflow for In Vitro Analysis of this compound.

Troubleshooting_Solubility Start This compound Fails to Dissolve in Aqueous Buffer Step1 Check Buffer pH (Slightly Acidic?) Start->Step1 Step2 Try Gentle Warming (to 37°C) Step1->Step2 No Success Dissolved Step1->Success Yes Step3 Use Bath Sonication Step2->Step3 No Step2->Success Yes Step4 Prepare Concentrated Stock in DMSO Step3->Step4 No Step3->Success Yes Precipitation Precipitation upon Aqueous Dilution Step4->Precipitation Troubleshoot_Precip See Precipitation Troubleshooting Guide Precipitation->Troubleshoot_Precip

Caption: Logical Flow for Troubleshooting this compound Solubility Issues.

References

Avoiding off-target effects of ST 91 in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ST-91. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of ST-91 in experiments and to help mitigate its off-target effects.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments with ST-91.

FAQs

  • What is ST-91 and what is its primary target? ST-91, chemically known as 2-[2,6-diethylphenylamino]-2-imidazoline, is an agonist for alpha-2 (α2) adrenergic receptors. It exhibits a degree of selectivity for the α2B and α2C subtypes over the α2A subtype. Due to its chemical properties, it does not cross the blood-brain barrier.

  • What is the known primary off-target effect of ST-91? The most well-documented off-target effect of ST-91 is its antagonism of beta-2 (β2) adrenergic receptors. This effect is typically observed at higher concentrations of the compound.[1]

  • At what concentrations does ST-91 exhibit its off-target β2-adrenergic antagonism? Off-target β2-adrenergic antagonism has been observed at concentrations of 10⁻⁶ M (1 µM), where it causes a significant depression of the maximal response of β2-adrenergic agonists. At a lower concentration of 10⁻⁷ M (0.1 µM), the antagonistic effect is less pronounced, primarily causing a rightward shift in the dose-response curve of β2 agonists with no significant depression of the maximal response.[1]

  • How can I be sure the observed effects in my experiment are due to α2-adrenoceptor activation? To confirm that the experimental results are due to the on-target activity of ST-91, it is crucial to include a control experiment using a selective α2-adrenoceptor antagonist. Yohimbine is a commonly used and effective antagonist for this purpose. If the effects of ST-91 are blocked or reversed by yohimbine, it provides strong evidence for the involvement of α2-adrenoceptors.[1]

  • What are the general downstream signaling effects of α2-adrenoceptor activation? Alpha-2 adrenergic receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi). Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects downstream signaling pathways, including the activity of Protein Kinase A (PKA).[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for ST-91's on-target and off-target effects.

Table 1: On-Target Selectivity of ST-91

Receptor TargetSelectivityReference
α2-adrenoceptors vs. α1-adrenoceptors~120-fold

Table 2: Dose-Response of ST-91's Off-Target Effect on β2-Adrenoceptor-Mediated Relaxation

ST-91 ConcentrationEffect on Isoproterenol (β2 agonist) Dose-Response CurveMaximal Relaxation (% of control)Reference
10⁻⁷ M (0.1 µM)Rightward shift (A50: 6.81 ± 1.40 x 10⁻⁷ M vs. control 1.29 ± 0.25 x 10⁻⁷ M)No significant depression[1]
10⁻⁶ M (1 µM)Emax depression36.1 ± 7.0%[1]

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments to help researchers design their studies and control for off-target effects.

Protocol 1: In Vitro Assay to Assess On-Target α2-Adrenergic Activity

Objective: To determine the agonistic activity of ST-91 on α2-adrenergic receptors in a cell-based or tissue-based assay.

Methodology:

  • Cell/Tissue Preparation:

    • Use a cell line endogenously expressing or recombinantly overexpressing the α2B-adrenergic receptor subtype.

    • Alternatively, use isolated tissues known to have functional α2-adrenoceptors, such as rat mesenteric artery rings.[1]

  • Experimental Setup:

    • Prepare a dose-response curve for ST-91, typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.

    • The specific readout will depend on the assay system. For α2-adrenoceptors coupled to Gi, a common readout is the inhibition of forskolin-stimulated cAMP accumulation.

  • cAMP Measurement:

    • Pre-incubate cells with various concentrations of ST-91.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator).

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of ST-91.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of ST-91.

Protocol 2: Control Experiment to Confirm α2-Adrenoceptor-Mediated Effects

Objective: To confirm that the observed effects of ST-91 are mediated by α2-adrenoceptors using the antagonist yohimbine.

Methodology:

  • Experimental Setup:

    • Design the experiment with at least four groups:

      • Vehicle control

      • ST-91 alone (at a concentration that produces a significant effect, e.g., its EC₈₀)

      • Yohimbine alone (at a concentration known to fully antagonize α2-adrenoceptors, typically 1-10 µM)

      • ST-91 + Yohimbine (pre-incubate with yohimbine before adding ST-91)

  • Procedure:

    • For the ST-91 + Yohimbine group, pre-incubate the cells or tissue with yohimbine for a sufficient time (e.g., 15-30 minutes) to ensure receptor blockade.

    • Add ST-91 and incubate for the appropriate duration.

    • Measure the desired experimental endpoint (e.g., cAMP levels, physiological response).

  • Data Analysis:

    • Compare the response in the ST-91 group to the ST-91 + Yohimbine group. A significant reduction or complete blockade of the ST-91 effect by yohimbine indicates that the effect is mediated by α2-adrenoceptors.

Protocol 3: Assessing Off-Target β2-Adrenergic Antagonism

Objective: To characterize the antagonistic effect of ST-91 on β2-adrenergic receptors.

Methodology:

  • Experimental System:

    • Use a system with a robust β2-adrenergic response, such as isolated rat mesenteric artery rings pre-contracted with phenylephrine, where β2-agonists induce relaxation.[1]

  • Procedure:

    • Generate a dose-response curve for a standard β2-agonist (e.g., isoproterenol) in the absence of ST-91.

    • In separate preparations, pre-incubate the tissue with different concentrations of ST-91 (e.g., 10⁻⁷ M and 10⁻⁶ M) for a set period.

    • Generate a dose-response curve for the β2-agonist in the presence of each concentration of ST-91.

  • Data Analysis:

    • Compare the dose-response curves of the β2-agonist in the presence and absence of ST-91.

    • A rightward shift in the EC₅₀ and/or a decrease in the maximal response of the β2-agonist indicates an antagonistic effect of ST-91 at the β2-adrenoceptor.[1]

Visualizations: Signaling Pathways and Workflows

On-Target Signaling Pathway of ST-91

ST91_On_Target_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ST91 ST91 alpha2B_AR α2B-Adrenergic Receptor ST91->alpha2B_AR Binds and Activates Gi_protein Gi Protein (α, β, γ subunits) alpha2B_AR->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Altered Phosphorylation

Caption: On-target signaling pathway of ST-91 via the α2B-adrenergic receptor.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: Prepare Experimental System (e.g., isolated tissue) control_curve Generate Dose-Response Curve for β2-Agonist (e.g., Isoproterenol) start->control_curve pre_incubate Pre-incubate Tissue with ST-91 (Test Concentrations) or Vehicle (Control) start->pre_incubate analysis Compare Dose-Response Curves control_curve->analysis st91_curve Generate Dose-Response Curve for β2-Agonist in presence of ST-91/Vehicle pre_incubate->st91_curve st91_curve->analysis no_shift No Significant Change: No Off-Target Effect at this Concentration analysis->no_shift No Difference shift Rightward Shift / Emax Depression: Indicates β2-Adrenergic Antagonism (Off-Target Effect) analysis->shift Difference Observed

Caption: Workflow to determine β2-adrenergic off-target effects of ST-91.

Logical Diagram for Troubleshooting Unexpected Results

Troubleshooting_Logic start Unexpected Experimental Result with ST-91 check_controls Review Controls: Vehicle & Positive Controls Behaving as Expected? start->check_controls control_issue Troubleshoot Assay Conditions: Reagents, Cell/Tissue Health, Instrument Calibration check_controls->control_issue No on_target_check Perform Antagonist Control: Is the effect blocked by Yohimbine? check_controls->on_target_check Yes not_blocked Consider Off-Target Effects or Non-Specific Activity on_target_check->not_blocked No blocked Effect is On-Target. Review ST-91 Concentration. Is it in the expected range? on_target_check->blocked Yes concentration_ok On-Target Effect Confirmed. Investigate Downstream Signaling Variations. blocked->concentration_ok Yes concentration_high High Concentration Used. Potential for Off-Target β2-Antagonism. Lower ST-91 Dose. blocked->concentration_high No (Too High)

Caption: Troubleshooting logic for unexpected results in ST-91 experiments.

References

Technical Support Center: ST 91 & Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cardiovascular side effects of ST 91, a potent α2-adrenergic receptor agonist. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected cardiovascular side effects of this compound?

A1: this compound, as an α2-adrenergic receptor agonist, is anticipated to produce cardiovascular effects similar to other drugs in this class, such as clonidine. The primary effects are dose-dependent hypotension (low blood pressure) and bradycardia (slow heart rate).[1][2] These effects stem from the activation of α2-adrenergic receptors in the central nervous system, which reduces sympathetic outflow to the cardiovascular system.[3][4]

Q2: How can I monitor the cardiovascular side effects of this compound in my animal model?

A2: Continuous monitoring of blood pressure and heart rate is crucial. The two most common methods in rodents are:

  • Tail-cuff plethysmography: A non-invasive method suitable for conscious animals.[5][6][7][8]

  • Radiotelemetry: An invasive method that provides continuous and more accurate data from freely moving animals.[9][10][11]

For more detailed cardiac function analysis, an isolated Langendorff heart preparation can be utilized to assess direct effects on the heart muscle, independent of systemic circulation.[12][13]

Q3: Are there any pharmacological agents that can counteract the cardiovascular side effects of this compound?

A3: Yes, specific antagonists can be used to reverse the effects of this compound.

  • Yohimbine: A selective α2-adrenergic antagonist that can effectively reverse the hypotensive and bradycardic effects of α2-agonists.[14]

  • Atropine: A muscarinic receptor antagonist that can be used to counteract bradycardia.[1][15][16]

  • Prazosin: A selective α1-adrenergic antagonist that can be used to counteract any initial transient hypertension caused by peripheral α2B-receptor stimulation.[14][17][18]

Q4: What is the mechanism behind this compound-induced cardiovascular side effects?

A4: this compound activates presynaptic α2-adrenergic receptors on sympathetic nerve terminals and in the brainstem.[19][20] This activation inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[3] Reduced norepinephrine levels lead to vasodilation and a decrease in heart rate and contractility, resulting in hypotension and bradycardia.

Troubleshooting Guides

Issue 1: Severe Hypotension Observed After this compound Administration

  • Immediate Action:

    • Reduce or discontinue the administration of this compound.

    • Administer a bolus of intravenous fluids to increase blood volume.

  • Pharmacological Intervention:

    • Administer the α2-adrenergic antagonist, yohimbine, to competitively block the effects of this compound.[14]

  • Experimental Adjustments:

    • Perform a dose-response study to determine the optimal therapeutic window with minimal hypotensive effects.

    • Consider co-administration with a low dose of a vasopressor if hypotension is unavoidable and the primary experimental endpoint is not blood pressure.

Issue 2: Significant Bradycardia Compromising Animal Well-being

  • Immediate Action:

    • Temporarily halt the experiment and ensure the animal is stable.

  • Pharmacological Intervention:

    • Administer atropine to increase heart rate by blocking parasympathetic input to the heart.[1][15] Be cautious, as this can sometimes lead to a hypertensive response.[21]

  • Experimental Adjustments:

    • Lower the dose of this compound in subsequent experiments.

    • Ensure the animal is adequately warmed, as hypothermia can exacerbate bradycardia.

Quantitative Data Summary

Table 1: Effect of Clonidine (an α2-Adrenergic Agonist) on Cardiovascular Parameters in Conscious Rats

Dose of Clonidine (mg/kg, s.c.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
0.1↓ 15 ± 3↓ 50 ± 8
0.3↓ 25 ± 4↓ 80 ± 12
1.0↓ 40 ± 6↓ 120 ± 15

Data are presented as mean ± SEM. Hypotension and bradycardia are dose-dependent.[1][22]

Table 2: Reversal of Clonidine-Induced Cardiovascular Effects in Rats

TreatmentDoseEffect on Clonidine-Induced HypotensionEffect on Clonidine-Induced Bradycardia
Phentolamine10 mg/kg, s.c.Complete reversalSignificant reduction
Atropine5 mg/kg, s.c.No significant effectSignificant reduction

Phentolamine is a non-selective alpha-adrenergic antagonist.[1][22]

Experimental Protocols

Protocol 1: Measurement of Blood Pressure and Heart Rate in Conscious Mice Using the Tail-Cuff Method

  • Acclimatization: For 5-7 consecutive days, place the mice in the restrainers on the warming platform for 10-15 minutes at the same time each day to acclimate them to the procedure.[6]

  • Setup: Turn on the tail-cuff system and allow the platform to warm to 34-36°C.

  • Animal Placement: Gently place the mouse in the restrainer and secure the tail with the cuff and pulse sensor.

  • Measurement: Initiate the measurement protocol. The system will typically perform 5 preliminary cycles followed by 10 measurement cycles.[6]

  • Data Analysis: Record the systolic blood pressure, diastolic blood pressure, and heart rate. Exclude any measurements with significant motion artifacts.

Protocol 2: Reversal of this compound-Induced Bradycardia with Atropine in Rats

  • Instrumentation: Anesthetize the rat and implant a telemetry device for continuous monitoring of heart rate, or use an external ECG monitor.[9][23]

  • Baseline Measurement: Record baseline heart rate for at least 30 minutes before any drug administration.

  • This compound Administration: Administer a predetermined dose of this compound and monitor the heart rate until a stable bradycardic state is achieved.

  • Atropine Administration: Administer atropine (e.g., 0.5-1 mg/kg, i.v. or i.p.) and continue to monitor the heart rate for at least 60 minutes.[15][16]

  • Data Analysis: Compare the heart rate before and after atropine administration to quantify the reversal of bradycardia.

Visualizations

ST91_Signaling_Pathway ST91 This compound Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) ST91->Alpha2_Receptor Binds to Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Norepinephrine_Release ↓ Norepinephrine Release cAMP->Norepinephrine_Release Vasodilation Vasodilation Norepinephrine_Release->Vasodilation Bradycardia Bradycardia Norepinephrine_Release->Bradycardia Hypotension Hypotension Vasodilation->Hypotension Bradycardia->Hypotension

Caption: Signaling pathway of this compound leading to cardiovascular side effects.

Troubleshooting_Workflow Start Administer this compound Monitor Monitor BP and HR Start->Monitor Side_Effect Severe Hypotension or Bradycardia? Monitor->Side_Effect Continue Continue Experiment Side_Effect->Continue No Troubleshoot Initiate Troubleshooting Side_Effect->Troubleshoot Yes Adjust_Dose Adjust Dose for Future Experiments Continue->Adjust_Dose Hypotension Hypotension? Troubleshoot->Hypotension Bradycardia Bradycardia? Hypotension->Bradycardia No Administer_Yohimbine Administer Yohimbine Hypotension->Administer_Yohimbine Yes Administer_Atropine Administer Atropine Bradycardia->Administer_Atropine Yes Reassess Reassess Vitals Bradycardia->Reassess No Administer_Yohimbine->Reassess Administer_Atropine->Reassess Stable Vitals Stable? Reassess->Stable Stable->Continue Yes Stable->Troubleshoot No

Caption: Troubleshooting workflow for managing this compound cardiovascular side effects.

References

Technical Support Center: Interpreting Unexpected Results in ST 91 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ST 91, a selective α2-adrenoceptor agonist. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and clarify experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective α2-adrenoceptor agonist. It exhibits a higher affinity for α2-adrenoceptors compared to α1-adrenoceptors.[1] Its primary mechanism of action involves binding to and activating α2-adrenoceptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade ultimately modulates various physiological processes, including neurotransmitter release, blood pressure regulation, and nociception.[2][3][4] this compound is also noted for its inability to cross the blood-brain barrier.

Troubleshooting Guides

In Vivo Experiments: Cardiovascular Effects

Q2: I administered this compound to my animal model expecting to see hypotension, but instead, I observed a transient hypertensive effect. Why is this happening?

This is a well-documented paradoxical effect of many α2-adrenoceptor agonists, including this compound. The initial hypertension is often followed by a more sustained hypotensive phase.

Possible Causes:

  • Peripheral Vasoconstriction: At higher doses or with rapid intravenous administration, this compound can activate α2B-adrenoceptors located on vascular smooth muscle cells, leading to vasoconstriction and a temporary increase in blood pressure.[5][6]

  • Biphasic Response: The cardiovascular response to α2-agonists is often biphasic. The initial hypertensive phase is due to the activation of peripheral α2B-receptors, while the subsequent, more prolonged hypotension is mediated by the activation of central α2A-adrenoceptors, which reduces sympathetic outflow from the central nervous system.[5]

Troubleshooting Steps:

  • Dose and Administration Route Adjustment: Consider administering a lower dose of this compound or using a slower infusion rate to minimize the initial hypertensive response.

  • Monitor Over Time: Ensure that you are monitoring cardiovascular parameters over a sufficient duration to observe the subsequent hypotensive phase.

  • Consider the Animal Model: The density and sensitivity of α2-adrenoceptor subtypes can vary between species and even strains, influencing the magnitude and duration of the hypertensive and hypotensive phases.

Experimental Workflow for Investigating Biphasic Blood Pressure Response

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis A Acclimatize animal to restraint and monitoring equipment B Establish baseline blood pressure and heart rate A->B C Administer this compound (e.g., intravenous bolus or infusion) B->C D Continuously monitor blood pressure and heart rate C->D E Plot blood pressure and heart rate over time D->E F Identify initial hypertensive phase E->F G Identify subsequent hypotensive phase E->G

Workflow for monitoring cardiovascular changes after this compound administration.
In Vivo Experiments: Antinociception

Q3: The antinociceptive effect of this compound in my tail-flick test is weaker than expected or highly variable between animals. What could be the reason?

The efficacy of this compound in antinociception models can be influenced by several factors, leading to variability in results.

Possible Causes:

  • Animal Strain Differences: Different strains of rodents can exhibit varying sensitivities to α2-adrenoceptor agonists. For example, variations in the function of these receptors have been observed between Harlan and Sasco Sprague-Dawley rats.[7]

  • Receptor Subtype Specificity: The antinociceptive effects of this compound are mediated by different α2-adrenoceptor subtypes. While it can act as a full agonist in some strains, it may be a partial agonist in others, leading to different maximal effects.[7]

  • Route of Administration: The method of administration (e.g., intrathecal, intraperitoneal) will significantly impact the concentration of this compound at the target site in the spinal cord and thus the magnitude of the antinociceptive effect.

Troubleshooting Steps:

  • Standardize Animal Model: Use a consistent and well-characterized strain of animals for your experiments.

  • Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose in your specific animal model.

  • Optimize Administration Route: Ensure the chosen route of administration is appropriate for targeting the desired site of action for antinociception.

Table 1: Antinociceptive Effect of Intrathecal this compound in Different Rat Strains

Rat StrainAgonist ActivityReference
Harlan Sprague-DawleyFull Agonist[7]
Sasco Sprague-DawleyPartial Agonist[7]
In Vitro Experiments: Cell Viability Assays

Q4: I am using an MTT assay to assess the effect of this compound on cell viability, and my results are inconsistent or show unexpected cytotoxicity.

While α2-adrenoceptor activation is not typically associated with broad cytotoxicity, unexpected results in cell viability assays can occur due to several factors.

Possible Causes:

  • Off-Target Effects: At high concentrations, this compound might interact with other receptors or cellular targets, leading to unforeseen effects on cell metabolism and viability. For instance, this compound has been shown to antagonize β2-adrenoceptor-mediated effects, which could indirectly influence cell signaling pathways.[8]

  • Assay Interference: Components of the MTT assay can sometimes interact with the test compound, leading to false-positive or false-negative results.

  • Cell Line Specificity: The expression levels of α2-adrenoceptor subtypes and other potential targets can vary significantly between different cell lines, leading to different responses to this compound.

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a wide-range concentration-response curve to identify if the unexpected effects are occurring only at high, non-physiological concentrations.

  • Use an Alternative Viability Assay: To rule out assay-specific artifacts, confirm your findings using a different cell viability assay that relies on a different principle (e.g., a resazurin-based assay or an ATP-based assay).[9]

  • Characterize Receptor Expression: If possible, confirm the expression of α2-adrenoceptor subtypes in your cell line using techniques like qPCR or western blotting.

Experimental Protocols

Protocol: Tail-Flick Test for Antinociception in Rats

This protocol is adapted from standard methods for assessing the analgesic properties of compounds.[10][11][12][13]

Materials:

  • This compound hydrochloride

  • Saline (vehicle)

  • Tail-flick analgesia meter

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization: Acclimate the rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Latency: Gently restrain the rat and place its tail on the radiant heat source of the tail-flick meter. The latency to a rapid flick of the tail is automatically recorded. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. Determine the baseline tail-flick latency for each animal.

  • Drug Administration: Administer this compound (e.g., 1-10 µg/kg, intraperitoneally) or vehicle to the rats.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).

  • Data Analysis: Calculate the percentage of the maximal possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[5][14][15][16]

Materials:

  • This compound hydrochloride

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Signaling Pathway and Logical Relationships

α2-Adrenergic Receptor Signaling Pathway

G cluster_1 Intracellular ST91 This compound a2_receptor α2-Adrenoceptor ST91->a2_receptor Binds to gi_protein Gi Protein (αβγ) a2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka_inactive Inactive PKA camp->pka_inactive Activates pka_active Active PKA pka_inactive->pka_active cellular_response Cellular Response (e.g., ↓ Neurotransmitter Release, ↓ Blood Pressure) pka_active->cellular_response Leads to

Simplified signaling cascade following this compound binding to α2-adrenoceptors.

Troubleshooting Logic for Unexpected Hypertensive Response

G A Unexpected Hypertensive Response Observed B Is the dose of this compound high or was it administered rapidly? A->B C Potential for peripheral α2B-adrenoceptor activation leading to vasoconstriction. B->C Yes D Is the blood pressure being monitored over a sufficient duration? B->D No C->D E The initial hypertensive phase may be transient, followed by hypotension. D->E No F Consider animal strain variability in receptor expression and sensitivity. D->F Yes G Review literature for strain-specific responses. F->G

Decision tree for troubleshooting an unexpected hypertensive response to this compound.

Data Presentation

Table 2: Receptor Binding Affinities (Ki values in nM) of this compound

Receptor SubtypeKi (nM)Reference
α2A-AdrenoceptorData not available in searched literature
α2B-AdrenoceptorData not available in searched literature
α2C-AdrenoceptorData not available in searched literature
α1-AdrenoceptorData not available in searched literature

Table 3: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in Rats

Dose of this compound (µg/kg, IV)Peak Hypertensive Response (% Change from Baseline)Sustained Hypotensive Response (% Change from Baseline)
1+5 ± 2%-10 ± 3%
3+15 ± 4%-25 ± 5%
10+30 ± 6%-40 ± 7%

This table presents hypothetical data for illustrative purposes, as specific dose-response data for this compound's biphasic effect on blood pressure was not found in the searched literature. Researchers should generate their own dose-response curves for their specific experimental conditions.

References

Technical Support Center: ST 91 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the α2-adrenoceptor agonist, ST 91.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective α2-adrenoceptor agonist.[1] It primarily acts on α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the inhibition of norepinephrine release from presynaptic nerve terminals.[2] this compound displays approximately 120-fold selectivity for α2 receptors over α1 receptors.[1]

Q2: What is a dose-response curve and why is it important for studying this compound?

A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug (like this compound) and the magnitude of its effect on a biological system. These curves are typically sigmoidal in shape and are essential for characterizing the potency and efficacy of a compound. By generating a dose-response curve for this compound, researchers can determine key parameters such as the EC50 (the concentration of the drug that produces 50% of the maximal effect), which is a measure of its potency.

Q3: What are the expected downstream effects of this compound binding to α2-adrenergic receptors?

A3: Upon binding to α2-adrenergic receptors, this compound initiates a signaling cascade that includes:

  • Inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Modulation of ion channel activity, such as the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated Ca2+ channels.

  • Inhibition of neurotransmitter release, most notably norepinephrine, from presynaptic neurons.

Experimental Protocols

Protocol: In Vitro Dose-Response Analysis of this compound using a cAMP Assay

This protocol outlines the steps to determine the dose-response relationship of this compound by measuring its effect on cAMP levels in Chinese Hamster Ovary (CHO) cells stably expressing a human α2A-adrenergic receptor subtype.

Materials:

  • CHO cells stably expressing the human α2A-adrenergic receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • This compound hydrochloride.

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • Phosphate-buffered saline (PBS).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Multi-well plates (96-well or 384-well).

Procedure:

  • Cell Culture:

    • Culture the CHO-α2A cells in the recommended medium until they reach 80-90% confluency.

    • Seed the cells into multi-well plates at a predetermined density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound hydrochloride in sterile water or DMSO. A 10 mM stock in DMSO is common.

    • Perform serial dilutions of the this compound stock solution in assay buffer (e.g., PBS with 0.1% BSA and 0.5 mM IBMX) to create a range of concentrations. It is advisable to prepare 2X concentrated solutions for later addition to the cells.

  • Assay Performance:

    • Wash the cells once with warm PBS.

    • Add the assay buffer containing IBMX to the cells and incubate for a short period (e.g., 10-15 minutes) at 37°C to inhibit phosphodiesterases.

    • Add the various concentrations of this compound (at 2X) to the wells.

    • Simultaneously, add a known concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production. The final forskolin concentration should be one that elicits a submaximal cAMP response.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, ELISA plate reader).

  • Data Analysis:

    • Convert the raw data (e.g., fluorescence or absorbance) to cAMP concentrations using a standard curve.

    • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC50 value.

Quantitative Data Summary

CompoundReceptor SubtypeCell LineAssay TypeEC50 (nM)Reference
This compoundα2B-adrenoceptorRat Mesenteric ArteryFunctional Antagonism-[3]
Clonidineα2C-adrenoceptorCHOcAMP AccumulationFull agonist at high receptor densities[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.
No or weak response to this compound Low receptor expression in cells, inactive compound, or incorrect assay conditions.Verify receptor expression using a positive control agonist (e.g., norepinephrine). Check the purity and activity of the this compound stock. Optimize the concentration of forskolin and the incubation time.
High basal cAMP levels Cell stress, bacterial contamination, or high endogenous adenylyl cyclase activity.Handle cells gently to minimize stress. Regularly check for contamination. Ensure the appropriate concentration of IBMX is used.
Precipitation of this compound in assay buffer Poor solubility of the compound at higher concentrations.Prepare the highest concentration of this compound fresh and visually inspect for precipitation. If using DMSO as a solvent, ensure the final concentration in the assay does not exceed 0.5% to avoid solvent effects. Consider using a different buffer system if solubility issues persist.
Inconsistent dose-response curve shape Compound instability, non-specific binding, or complex pharmacology.Prepare fresh dilutions of this compound for each experiment. Include a non-specific binding control. Consider the possibility of partial agonism or allosteric modulation.

Visualizations

ST91_Signaling_Pathway ST91 This compound Alpha2_Receptor α2-Adrenergic Receptor ST91->Alpha2_Receptor Gi_Protein Gi Protein (αβγ) Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Norepinephrine_Vesicle Norepinephrine Vesicle PKA->Norepinephrine_Vesicle Inhibits fusion Norepinephrine_Release Norepinephrine Release Norepinephrine_Vesicle->Norepinephrine_Release

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Dose-Response Experiment Issue Encountered High_Variability High Variability? Start->High_Variability No_Response No/Weak Response? High_Variability->No_Response No Check_Seeding Check Cell Seeding & Pipetting High_Variability->Check_Seeding Yes Inconsistent_Curve Inconsistent Curve Shape? No_Response->Inconsistent_Curve No Check_Receptor Verify Receptor Expression & Compound Activity No_Response->Check_Receptor Yes Check_Stability Assess Compound Stability & Solubility Inconsistent_Curve->Check_Stability Yes End Problem Resolved Inconsistent_Curve->End No Optimize_Assay Optimize Assay Conditions (e.g., Forskolin, Incubation) Check_Seeding->Optimize_Assay Check_Receptor->Optimize_Assay Check_Stability->Optimize_Assay Optimize_Assay->End

Caption: Troubleshooting Workflow.

References

Technical Support Center: Improving the Bioavailability of ST-91 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ST-91 is identified as an α2-adrenoceptor agonist. The following information is a generalized guide for researchers, scientists, and drug development professionals working on overcoming bioavailability challenges for a compound with similar characteristics. The experimental protocols and data are illustrative and should be adapted based on the specific properties of the compound and the research objectives.

Frequently Asked Questions (FAQs)

Q1: What is ST-91 and why is its bioavailability a concern?

A1: ST-91 is an α2-adrenoceptor agonist that does not readily cross the blood-brain barrier. Its chemical structure is N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine.[1] As with many small molecule drugs, poor oral bioavailability can be a significant hurdle in preclinical development, leading to high dose requirements, inter-animal variability, and potential for off-target effects. Factors that can contribute to poor bioavailability include low aqueous solubility, poor membrane permeability, and rapid first-pass metabolism.

Q2: What are the initial steps to assess the oral bioavailability of ST-91 in an animal model?

A2: The initial assessment typically involves a pharmacokinetic (PK) study in a relevant animal model (e.g., rats, mice). A known dose of ST-91 is administered intravenously (IV) to determine its clearance and volume of distribution, and orally (PO) to a separate group of animals. Blood samples are collected at various time points, and the plasma concentrations of ST-91 are measured. The absolute oral bioavailability (F%) is then calculated by comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the AUC from the IV dose, corrected for the dose administered.

Q3: My in vivo study shows very low and variable oral bioavailability for ST-91. What are the likely causes?

A3: Low and variable oral bioavailability of a compound like ST-91 can stem from several factors:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Permeability: The drug may not efficiently cross the intestinal epithelial cell membrane.

  • Efflux Transporter Activity: ST-91 might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.

Q4: How can I investigate if P-glycoprotein (P-gp) efflux is limiting the bioavailability of ST-91?

A4: You can investigate the role of P-gp efflux through both in vitro and in vivo studies.

  • In Vitro: Use cell-based assays, such as Caco-2 permeability assays. The transport of ST-91 across a Caco-2 cell monolayer is measured in both directions (apical to basolateral and basolateral to apical). A higher efflux ratio (B-A/A-B transport) suggests that the compound is a P-gp substrate. This can be confirmed by co-administering a known P-gp inhibitor (e.g., verapamil) and observing if the efflux ratio decreases.

  • In Vivo: Conduct a pharmacokinetic study in animals where ST-91 is co-administered with a P-gp inhibitor. A significant increase in the oral bioavailability of ST-91 in the presence of the inhibitor would indicate that P-gp efflux is a limiting factor.

Q5: What formulation strategies can be employed to improve the oral bioavailability of ST-91?

A5: Several formulation strategies can be explored:

  • Solubilization Techniques:

    • Amorphous Solid Dispersions: Dispersing ST-91 in a polymer matrix to create an amorphous form can enhance its dissolution rate and solubility.

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

    • Complexation with Cyclodextrins: Encapsulating ST-91 within a cyclodextrin molecule can increase its aqueous solubility.

  • Permeation Enhancement:

    • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.

    • Nanoparticle Formulations: Encapsulating ST-91 in nanoparticles can protect it from degradation and facilitate its uptake by the intestinal mucosa.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals in the same dosing group. - Inaccurate dosing.- Inconsistent food and water access.- Variability in GI transit time.- Genetic differences in metabolism or transporter expression.- Refine dosing technique to ensure accuracy.- Standardize fasting/feeding protocols.- Consider the use of a more homogenous animal strain.
No detectable plasma concentrations of ST-91 after oral administration. - Extremely low bioavailability.- Rapid metabolism.- Analytical method not sensitive enough.- Increase the oral dose.- Check for rapid degradation in simulated gastric/intestinal fluids.- Validate the sensitivity of your bioanalytical method (LC-MS/MS).
Precipitation of ST-91 in the formulation upon standing. - Poor solubility of ST-91 in the vehicle.- Incompatible excipients.- Screen different formulation vehicles for solubility.- Conduct compatibility studies with selected excipients.- Consider a suspension if a solution is not feasible.
Unexpected adverse events in animals at higher doses. - On-target pharmacology at high concentrations.- Off-target toxicity.- Toxicity of the formulation vehicle or excipients.- Conduct a dose-range finding study to establish the maximum tolerated dose (MTD).- Evaluate the toxicity of the vehicle and individual excipients.

Data Presentation

Table 1: Pharmacokinetic Parameters of ST-91 in Rats Following Intravenous (IV) and Oral (PO) Administration (Example Data)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 250 ± 3545 ± 12
Tmax (h) 0.11.5
AUC (0-inf) (ng*h/mL) 350 ± 50150 ± 40
t1/2 (h) 2.5 ± 0.53.0 ± 0.7
Absolute Bioavailability (F%) -4.3%

Table 2: Effect of a P-gp Inhibitor (Verapamil) on the Oral Bioavailability of ST-91 in Rats (Example Data)

FormulationCmax (ng/mL)AUC (0-inf) (ng*h/mL)Absolute Bioavailability (F%)
ST-91 (10 mg/kg) 45 ± 12150 ± 404.3%
ST-91 (10 mg/kg) + Verapamil (20 mg/kg) 120 ± 30600 ± 9017.1%

Experimental Protocols

Protocol 1: Determination of Absolute Oral Bioavailability of ST-91 in Rats

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 3 days with free access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing:

    • IV Group: Administer ST-91 at 1 mg/kg via the tail vein as a solution in saline.

    • PO Group: Administer ST-91 at 10 mg/kg via oral gavage as a suspension in 0.5% methylcellulose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of ST-91 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: In Vitro Caco-2 Permeability Assay to Assess P-gp Efflux

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • A to B Transport: Add ST-91 (at a non-toxic concentration) to the apical (A) side and measure its appearance on the basolateral (B) side over time.

    • B to A Transport: Add ST-91 to the basolateral (B) side and measure its appearance on the apical (A) side over time.

  • P-gp Inhibition: Repeat the transport studies in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) to confirm P-gp mediated efflux.

  • Sample Analysis: Quantify the concentration of ST-91 in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions and determine the efflux ratio (Papp B-A / Papp A-B).

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies Solubility Assay Solubility Assay Formulation Development Formulation Development Solubility Assay->Formulation Development Caco-2 Permeability Caco-2 Permeability Caco-2 Permeability->Formulation Development Metabolic Stability Metabolic Stability Rat PK Study (IV & PO) Rat PK Study (IV & PO) Metabolic Stability->Rat PK Study (IV & PO) Formulation Development->Rat PK Study (IV & PO) Bioavailability Calculation Bioavailability Calculation Rat PK Study (IV & PO)->Bioavailability Calculation Decision Decision Bioavailability Calculation->Decision Proceed to Efficacy Studies?

Caption: Workflow for Investigating and Improving ST-91 Bioavailability.

Pgp_Efflux_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream ST91_Lumen ST-91 ST91_Cell ST-91 ST91_Lumen->ST91_Cell Passive Diffusion Pgp P-glycoprotein (P-gp) ST91_Cell->Pgp Binding ST91_Blood ST-91 ST91_Cell->ST91_Blood Absorption Pgp->ST91_Lumen Efflux

Caption: P-glycoprotein Mediated Efflux of ST-91 in an Enterocyte.

References

Technical Support Center: Addressing Tachyphylaxis with Repeated ST 91 Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed with the repeated administration of ST 91, an α2B-adrenoceptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an α2-adrenoceptor agonist with approximately 120-fold selectivity for α2 over α1 receptors. It is suggested to act predominantly at the α2C adrenoceptor subtype, though it also has activity at the α2B subtype. Unlike many other α2 agonists, this compound does not readily cross the blood-brain barrier. Its primary mechanism of action involves binding to and activating α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

Q2: What is tachyphylaxis and why is it a concern with repeated this compound administration?

Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For α2-adrenergic agonists like this compound, this means that subsequent doses may produce a diminished physiological effect, such as a reduced hypotensive response. This phenomenon is a significant concern in experimental settings as it can lead to misinterpretation of data and in clinical applications where sustained efficacy is desired. The primary mechanism involves receptor desensitization, a process initiated by agonist binding.

Q3: What is the molecular mechanism underlying tachyphylaxis of α2-adrenergic receptors?

The tachyphylaxis of α2-adrenergic receptors is a multi-step process:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains.

  • β-Arrestin Binding: The phosphorylated receptor is then recognized by β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its G protein, thereby uncoupling it from downstream signaling pathways (e.g., inhibition of adenylyl cyclase).

  • Internalization: β-arrestin also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface into endosomes.

  • Downregulation: Following internalization, the receptor can either be dephosphorylated and recycled back to the cell membrane or targeted for degradation in lysosomes, leading to a reduction in the total number of receptors (downregulation).[2]

Q4: Are there any known genetic factors that can influence tachyphylaxis to α2B-adrenergic agonists?

Yes, genetic variations in the α2B-adrenergic receptor gene (ADRA2B) can influence the degree of tachyphylaxis. For example, a common deletion variant (del301-303) in the third intracellular loop of the α2B-AR has been shown to result in a loss of short-term agonist-induced desensitization in vitro. In vivo studies have also demonstrated that individuals carrying this deletion allele are more resistant to vascular desensitization in response to an α2-AR agonist.[3]

Troubleshooting Guides

Issue 1: Diminished Hypotensive Response to Repeated this compound Injections in In Vivo Models

  • Possible Cause 1: Tachyphylaxis.

    • Troubleshooting Steps:

      • Increase the "Washout" Period: Allow a longer time interval between this compound administrations to permit receptor resensitization. The optimal duration will need to be determined empirically for your specific model and dosing regimen.

      • Vary the Dose: Investigate if a higher dose can overcome the desensitization. However, be aware that higher doses may also lead to more rapid and profound tachyphylaxis.

      • Switch to an Intermittent Dosing Schedule: Instead of continuous or frequent administration, a less frequent dosing schedule might mitigate the development of tachyphylaxis.

      • Measure Receptor Density and Affinity: If possible, perform radioligand binding assays on tissues from animals at different time points to quantify α2-adrenergic receptor number (Bmax) and affinity (Kd). A decrease in Bmax would confirm receptor downregulation.

  • Possible Cause 2: Experimental Artifacts.

    • Troubleshooting Steps:

      • Verify Drug Stability: Ensure that the this compound solution is stable and has not degraded over the course of the experiment. Prepare fresh solutions for each experiment.

      • Check Catheter Patency: In studies involving intravenous administration, ensure that the catheter remains patent and is not clotted, which could lead to incomplete drug delivery.

      • Control for Anesthesia Effects: The type and depth of anesthesia can influence cardiovascular responses. Maintain a consistent level of anesthesia throughout the experiment. Some anesthetics can also directly affect blood pressure.

Issue 2: Inconsistent Results in In Vitro cAMP Assays Following Repeated this compound Stimulation

  • Possible Cause 1: Cell Culture Conditions.

    • Troubleshooting Steps:

      • Cell Passage Number: Use cells with a consistent and low passage number, as receptor expression levels and signaling components can change with excessive passaging.

      • Serum Starvation: Prior to the experiment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce baseline receptor activation by factors present in the serum.

      • Cell Density: Plate cells at a consistent density to ensure uniformity in receptor number per well.

  • Possible Cause 2: Assay Protocol Variability.

    • Troubleshooting Steps:

      • Incubation Times: Adhere strictly to the pre-incubation, stimulation, and lysis times in your protocol.

      • Reagent Stability: Ensure all assay reagents, including forskolin (if used to stimulate adenylyl cyclase) and the cAMP detection reagents, are properly stored and within their expiration dates.

      • Phosphodiesterase (PDE) Inhibition: Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP, which can lead to an underestimation of its production.

Quantitative Data Summary

While specific data on tachyphylaxis with repeated this compound administration is limited in the public domain, the following table summarizes relevant data for α2-adrenergic agonists, which can serve as a reference.

Table 1: In Vivo Vascular Desensitization to an α2-Adrenergic Agonist

Genetic Variant (ADRA2B)Number of Subjects (n)Desensitization Ratio (Median, IQR)P-value (vs. ins/ins)
ins/ins230.91 (0.73-0.99)-
ins/del and del/del181.01 (0.90-1.06)0.026

Data adapted from a study on vascular desensitization to the α2-AR agonist dexmedetomidine in the human dorsal hand vein. A desensitization ratio below 1 reflects the development of tachyphylaxis. The del301-303 variant was associated with resistance to desensitization.[3]

Experimental Protocols

Protocol 1: In Vivo Measurement of Tachyphylaxis to this compound-Induced Hypotension in Rats

Objective: To induce and quantify tachyphylaxis to the hypotensive effect of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride

  • Anesthetic (e.g., urethane)

  • Saline (0.9% NaCl)

  • Carotid artery and jugular vein catheters

  • Pressure transducer and data acquisition system

  • Syringe pumps

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

  • Initial Dose Administration: Administer an initial intravenous dose of this compound (e.g., 10 µg/kg) and record the maximal decrease in mean arterial pressure (MAP).

  • Repeated Dosing: After the blood pressure has returned to baseline or stabilized at a new level, administer subsequent identical doses of this compound at fixed intervals (e.g., every 30 minutes for 2 hours).

  • Data Analysis: Quantify the hypotensive response to each dose of this compound. Tachyphylaxis is demonstrated by a progressive reduction in the magnitude of the hypotensive response to subsequent doses.

Protocol 2: In Vitro cAMP Assay to Assess α2-Adrenergic Receptor Desensitization

Objective: To measure the desensitization of this compound-mediated inhibition of cAMP production in cultured cells expressing α2B-adrenergic receptors.

Materials:

  • Cell line expressing α2B-adrenergic receptors (e.g., HEK293 or CHO cells)

  • This compound hydrochloride

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to 80-90% confluency.

  • Pre-treatment (Desensitization): Treat the cells with a desensitizing concentration of this compound (e.g., 1 µM) for a defined period (e.g., 30 minutes to 24 hours). Include a vehicle control group.

  • Wash: Gently wash the cells with serum-free media to remove the desensitizing agonist.

  • Stimulation: Acutely stimulate the cells with a mixture of forskolin (to elevate cAMP levels) and varying concentrations of this compound for a short period (e.g., 15-30 minutes). Ensure the presence of a PDE inhibitor.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Compare the dose-response curves for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation in the pre-treated versus the vehicle control cells. A rightward shift in the EC50 or a decrease in the maximal inhibition in the pre-treated cells indicates desensitization.

Visualizations

ST91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ST91 This compound alpha2B_AR α2B-Adrenergic Receptor ST91->alpha2B_AR Binds G_protein Gi/o Protein alpha2B_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Smooth Muscle Contraction) cAMP->Response Leads to

Caption: Signaling pathway of this compound via the α2B-adrenergic receptor.

Tachyphylaxis_Workflow cluster_activation Receptor Activation cluster_desensitization Desensitization cluster_internalization Internalization & Downregulation Agonist_Binding 1. Agonist (this compound) Binds to α2B-AR G_Protein_Coupling 2. G Protein Activation & Signaling Agonist_Binding->G_Protein_Coupling GRK_Phosphorylation 3. GRK Phosphorylates Receptor G_Protein_Coupling->GRK_Phosphorylation Arrestin_Binding 4. β-Arrestin Binds to Phosphorylated Receptor GRK_Phosphorylation->Arrestin_Binding Uncoupling 5. G Protein Uncoupling Arrestin_Binding->Uncoupling Internalization 6. Receptor Internalization (Endocytosis) Arrestin_Binding->Internalization Uncoupling->G_Protein_Coupling Inhibits Degradation 7a. Lysosomal Degradation (Downregulation) Internalization->Degradation Recycling 7b. Recycling to Membrane Internalization->Recycling

Caption: Workflow of α2B-adrenergic receptor tachyphylaxis.

References

Best practices for handling and storing ST 91 hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing ST 91 hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what is its primary mechanism of action?

A1: this compound hydrochloride, with the chemical name 2-((2,6-diethylphenyl)amino)-2-imidazoline hydrochloride, is a selective alpha-2 adrenergic receptor agonist.[1][2][3] It is a valuable tool in research for studying the effects of alpha-2 adrenergic receptor activation. Due to its polar nature, it does not readily cross the blood-brain barrier.[1]

Q2: What are the recommended storage conditions for this compound hydrochloride powder?

A2: To ensure the stability and integrity of this compound hydrochloride, it is recommended to store the solid compound under the following conditions:

ParameterRecommendation
TemperatureDesiccate at +4°C.[1]
LightStore in a light-resistant container.
MoistureKeep in a tightly sealed container to prevent moisture absorption.

Q3: How should I prepare a stock solution of this compound hydrochloride?

A3: this compound hydrochloride is soluble in both water and DMSO up to 100 mM.[1] For most biological experiments, preparing a concentrated stock solution in sterile, purified water or DMSO is recommended. Subsequently, this stock solution can be diluted to the desired final concentration in the appropriate experimental buffer or cell culture medium.

Q4: What personal protective equipment (PPE) should be worn when handling this compound hydrochloride?

A4: When handling this compound hydrochloride powder or solutions, it is essential to use appropriate personal protective equipment to minimize exposure and ensure safety. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: For handling large quantities of powder or if there is a risk of aerosolization, a dust mask or respirator is recommended.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound hydrochloride.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting: Ensure that the compound has been stored correctly as per the recommendations (+4°C, desiccated, and protected from light).[1] Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Imidazoline compounds can be susceptible to hydrolysis, especially in alkaline aqueous solutions.[4][5]

  • Possible Cause 2: Incorrect Concentration.

    • Troubleshooting: Verify all calculations for the preparation of stock and working solutions. If possible, confirm the concentration of the stock solution using an appropriate analytical method.

  • Possible Cause 3: Cellular Response Variability.

    • Troubleshooting: Ensure consistent cell passage number and health. Variability in cell lines or primary cell preparations can affect the response to adrenergic agonists.

Issue 2: Poor solubility of the compound in the experimental medium.

  • Possible Cause 1: Incorrect Solvent.

    • Troubleshooting: While this compound hydrochloride is soluble in water and DMSO,[1] ensure that the final concentration in your aqueous experimental buffer does not exceed its solubility limit, which can be influenced by the buffer's pH and composition. If using DMSO, ensure the final concentration of DMSO in the assay is compatible with your experimental system (typically <0.5%).

  • Possible Cause 2: Low-Quality Reagent.

    • Troubleshooting: Use high-purity water and sterile-filtered solvents. Ensure that the this compound hydrochloride is of high quality from a reputable supplier.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound hydrochloride.

Protocol 1: Preparation of this compound Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO) or sterile, purified water

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Determine the required amount of this compound hydrochloride powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 253.77 g/mol ).[3]

  • Weigh the calculated amount of this compound hydrochloride powder accurately using a calibrated balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of DMSO or sterile water to the tube.

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Alpha-2 Adrenergic Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound hydrochloride for alpha-2 adrenergic receptors.

Materials:

  • Cell membranes expressing the alpha-2 adrenergic receptor subtype of interest.

  • Radioligand (e.g., [³H]-clonidine or [³H]-rauwolscine).

  • This compound hydrochloride stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-labeled alpha-2 adrenergic ligand like phentolamine).

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound hydrochloride in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the different concentrations of this compound hydrochloride.

  • For determining non-specific binding, add the cell membranes, radioligand, and a high concentration of the non-specific binding control.

  • For determining total binding, add the cell membranes, radioligand, and assay buffer.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of this compound hydrochloride, which can then be used to calculate its binding affinity (Ki).

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis a Weigh this compound HCl b Dissolve in Solvent (Water or DMSO) a->b c Prepare Serial Dilutions b->c d Add to Assay Plate (Cells/Membranes + Radioligand) c->d e Incubate d->e f Filter and Wash e->f g Scintillation Counting f->g h Data Analysis (IC50/Ki Determination) g->h

signaling_pathway ST91 This compound HCl Alpha2AR Alpha-2 Adrenergic Receptor ST91->Alpha2AR Gi Gi Protein Alpha2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Leads to

References

Technical Support Center: ST-91 Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ST-91, a potent α2-adrenoceptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment for different animal strains and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is ST-91 and what is its primary mechanism of action?

A1: ST-91 is a selective α2-adrenoceptor agonist. Its primary mechanism of action involves binding to and activating α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to various physiological effects, including sedation, analgesia (pain relief), and muscle relaxation.[1][2] ST-91 is noted for its limited ability to cross the blood-brain barrier.[3] It shows a high selectivity for α2 receptors over α1 receptors and is thought to act predominantly at non-α2A adrenoceptors, potentially the α2C subtype.[3]

Q2: What are the common applications of ST-91 in animal research?

A2: ST-91 is frequently used in preclinical research as a tool to study the role of α2-adrenergic receptors in various physiological processes. Its most common application is in pain research, where it is used to induce antinociception (reduction of pain sensitivity) in various animal models.[4][5][6] Due to its sedative and analgesic properties, it is also used in studies related to anesthesia and as a pharmacological agent to modulate sympathetic nervous system activity.

Q3: Are there known differences in sensitivity to ST-91 between different animal strains?

A3: Yes, significant differences in the response to α2-adrenoceptor agonists have been observed between different strains of the same species. For example, studies with the α2-adrenoceptor agonist dexmedetomidine and ST-91 have shown different responses in Harlan and Sasco substrains of Sprague-Dawley rats.[7] In Harlan rats, ST-91 acts as a full agonist in the hot-plate test, while in Sasco rats, it acts as a partial agonist.[7] These differences are likely due to variations in the expression and function of α2-adrenoceptor subtypes.[8] Therefore, it is crucial to perform dose-finding studies when using a new animal strain.

Q4: What are the expected side effects of ST-91 administration in animals?

A4: The most common side effects of ST-91 and other α2-adrenoceptor agonists are extensions of their pharmacological effects. These include sedation, hypotension (low blood pressure), bradycardia (slow heart rate), and potentially hypothermia.[5] In some cases, particularly at higher doses, initial transient hypertension may be observed due to the activation of peripheral α2B receptors on vascular smooth muscle.[5] Gastrointestinal effects, such as reduced motility and salivation, can also occur.[9]

Troubleshooting Guide

Issue 1: Excessive Sedation in Study Animals

  • Problem: Animals are overly sedated, interfering with behavioral assessments or other experimental endpoints.

  • Possible Causes:

    • The initial dose is too high for the specific strain or individual animal.

    • Synergistic effects with other administered compounds (e.g., opioids, anesthetics).[4][10]

  • Solutions:

    • Dose Reduction: The most straightforward solution is to reduce the dose of ST-91 in subsequent experiments. A dose-response study is highly recommended to determine the optimal dose that provides the desired effect (e.g., analgesia) with minimal sedation.

    • Use of a Selective Antagonist: In some cases, a low dose of an α2-adrenoceptor antagonist can be used to partially reverse the sedative effects. However, this must be done with caution as it may also antagonize the desired effects of ST-91.

    • Strain Selection: If feasible, consider using a different animal strain that is known to be less sensitive to the sedative effects of α2-agonists.

Issue 2: High Variability in Experimental Results

  • Problem: There is significant inter-animal variability in the response to ST-91, leading to inconsistent data.

  • Possible Causes:

    • Inherent genetic differences between individual animals, even within the same strain.

    • Variations in the administration technique (e.g., inconsistent injection volume or location for intraperitoneal injections).

    • Stress and handling of the animals, which can affect sympathetic tone and receptor sensitivity.

    • Differences in the gut microbiome, which can influence drug metabolism.

  • Solutions:

    • Standardize Procedures: Ensure that all experimental procedures, including animal handling, injection technique, and timing of assessments, are highly standardized.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.

    • Acclimatization: Allow sufficient time for animals to acclimatize to the experimental environment and handling procedures to minimize stress.

    • Consider Substrains: Be aware of the substrain of the animals being used, as this can be a source of variability.[7]

Issue 3: Difficulty in Achieving Desired Level of Analgesia without Side Effects

  • Problem: It is challenging to find a dose of ST-91 that produces significant antinociception without causing unacceptable levels of sedation or cardiovascular depression.

  • Possible Causes:

    • Narrow therapeutic window for ST-91 in the specific animal model and strain.

    • The targeted α2-adrenoceptor subtype for analgesia may also be involved in mediating the side effects.

  • Solutions:

    • Multimodal Analgesia: Combine a lower dose of ST-91 with an analgesic that has a different mechanism of action (e.g., an opioid or an NSAID). This can produce a synergistic or additive analgesic effect, allowing for a reduction in the dose of each drug and thereby minimizing side effects.[4][5]

    • Route of Administration: The route of administration can significantly impact the therapeutic index. For example, intrathecal administration can target spinal α2-adrenoceptors involved in pain processing with less systemic exposure and therefore fewer cardiovascular side effects compared to systemic administration.

    • Selective Agonists/Antagonists: In more advanced studies, consider using more selective agonists for specific α2-adrenoceptor subtypes or co-administering a peripherally restricted antagonist to block systemic side effects while preserving central analgesic effects.

Data Presentation: ST-91 Dosage in Rodents

The following tables summarize reported dosages of ST-91 in rats. Data for mice is less prevalent in the literature, and therefore, pilot studies are strongly recommended when working with mouse strains.

Table 1: Intrathecal (i.t.) Administration of ST-91 in Rats

StrainDose RangeObserved EffectReference
Sprague-Dawley0.01 - 0.3 nmolDose-dependent increase in antinociception (hot plate test), synergistic with morphine.[4][5]
Sprague-Dawley (Harlan)Not specified (used in mixture)Full agonist in hot-plate test.[7]
Sprague-Dawley (Sasco)Not specified (used in mixture)Partial agonist in hot-plate test.[7]

Note: Dosages are often reported in nmol for intrathecal administration due to the small volumes and direct action on the spinal cord. Researchers should calculate the corresponding mg/kg dose based on the molecular weight of ST-91 hydrochloride (253.77 g/mol ) and the weight of their animals.

Table 2: Systemic Administration of ST-91 in Rats

StrainRoute of AdministrationDose RangeObserved EffectReference
WistarIn vitro (mesenteric artery rings)10⁻⁷ M - 10⁻⁶ MAntagonism of β2-adrenoceptor-mediated relaxation.[11]

Note: Systemic dosage information for ST-91 is limited in the readily available literature. The in vitro data provides concentration ranges for studying its effects on isolated tissues. For in vivo systemic administration (e.g., intravenous or intraperitoneal), it is recommended to start with low doses (e.g., in the µg/kg range) and carefully perform a dose-escalation study while monitoring for sedative and cardiovascular effects.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Rats

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

  • Preparation of ST-91 Solution:

    • Dissolve ST-91 hydrochloride in a suitable vehicle, such as sterile saline (0.9% NaCl).

    • The final concentration should be calculated to deliver the desired dose in an appropriate injection volume (typically 1-5 mL/kg for rats).

    • Ensure the solution is at room temperature before injection.

  • Animal Restraint:

    • Restrain the rat firmly but gently. One common method is to hold the rat with its head tilted downwards, which allows the abdominal organs to move away from the injection site.[8][12][13]

  • Injection Procedure:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[1][8][12][13]

    • Use a sterile needle (e.g., 23-25 gauge) and syringe.

    • Insert the needle at a 15-20 degree angle to the abdominal wall.[8]

    • Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.[8][13]

    • Inject the ST-91 solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for at least 15-30 minutes for any adverse reactions, such as excessive sedation, respiratory distress, or signs of pain at the injection site.

Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)

This is a common procedure that requires practice to perform proficiently.

  • Preparation of ST-91 Solution:

    • Dissolve ST-91 hydrochloride in sterile saline.

    • The final concentration should be calculated for a small injection volume, typically 5-10 mL/kg (e.g., 100-200 µL for a 20g mouse).

    • Filter-sterilize the solution if necessary.

  • Animal Restraint and Vein Dilation:

    • Place the mouse in a suitable restraint device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water bath (not exceeding 40°C) to dilate the lateral tail veins.

  • Injection Procedure:

    • Use a small gauge needle (e.g., 27-30 gauge) attached to a tuberculin or insulin syringe.

    • Position the bevel of the needle upwards.

    • Identify one of the lateral tail veins.

    • Insert the needle into the vein at a shallow angle.

    • If correctly placed, you may see a small flash of blood in the hub of the needle.

    • Inject the solution slowly. The solution should flow freely without causing a bleb under the skin. If a bleb forms, the needle is not in the vein, and you should withdraw and try again at a more proximal site.

  • Post-Injection Monitoring:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse effects.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ST_91 ST-91 Alpha2_AR α2-Adrenergic Receptor ST_91->Alpha2_AR Binds to G_protein Gi Protein (αβγ) Alpha2_AR->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia, Sedation) PKA->Cellular_Response Leads to G Start Start Dose_Selection Select Initial Dose (Based on literature and animal strain) Start->Dose_Selection Animal_Prep Animal Preparation (Acclimatization, Weighing) Dose_Selection->Animal_Prep Drug_Prep ST-91 Solution Preparation (Vehicle, Concentration) Animal_Prep->Drug_Prep Administration Administration (e.g., IP, IV) Drug_Prep->Administration Monitoring Post-Administration Monitoring (Sedation, Adverse Effects) Administration->Monitoring Assessment Experimental Assessment (e.g., Analgesia Test) Monitoring->Assessment Data_Analysis Data Analysis Assessment->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

A Comparative Guide to the Peripheral Effects of ST-91 and Clonidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peripheral effects of ST-91 and clonidine, two alpha-2 adrenergic agonists. While both compounds target similar receptors, their distinct pharmacokinetic profiles, particularly ST-91's inability to cross the blood-brain barrier, result in significantly different peripheral actions. This document synthesizes experimental data on their cardiovascular, renal, and gastrointestinal effects, presents detailed experimental protocols from cited studies, and visualizes key biological pathways and experimental workflows.

Cardiovascular Effects

Clonidine's cardiovascular effects are a combination of central sympatholytic action, leading to a decrease in blood pressure and heart rate, and peripheral vasoconstriction.[1] In contrast, ST-91, acting only peripherally, demonstrates distinct effects on blood pressure.

Table 1: Comparison of Cardiovascular Effects

ParameterST-91ClonidineAnimal ModelReference
Mean Arterial Pressure (MAP) Acute increaseAcute decreaseSpontaneously Hypertensive (SH) Rats[2]
Heart Rate DecreaseDecreaseSH Rats, Anesthetized Dogs[2][3]
Cardiac Acceleration (in response to sympathetic stimulation) ReducedReducedAnesthetized and Vagotomized Dogs[2]
Experimental Protocols: Cardiovascular Assessment

1.1. Blood Pressure and Heart Rate Measurement in Spontaneously Hypertensive (SH) Rats:

  • Animal Model: Male or female spontaneously hypertensive (SH) rats.

  • Drug Administration: Drugs are administered orally (p.o.) or via intracerebroventricular (i.c.v.) injection to differentiate central and peripheral effects.

  • Measurement: Arterial blood pressure and heart rate are continuously monitored in conscious, unrestrained rats using a previously implanted arterial catheter connected to a pressure transducer and a polygraph.

  • Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline are calculated and compared between treatment groups.[2]

1.2. Cardiac Sympathetic Nerve Stimulation in Anesthetized Dogs:

  • Animal Model: Anesthetized and vagotomized dogs.

  • Procedure: The right cardiac sympathetic nerves are electrically stimulated at a low frequency to induce cardiac acceleration (tachycardia).

  • Drug Administration: ST-91 or clonidine is administered intravenously (i.v.).

  • Measurement: Heart rate is continuously recorded. The inhibitory effect of the drugs is quantified as the reduction in the tachycardic response to nerve stimulation.

  • Antagonist Studies: To characterize receptor involvement, antagonists such as phenoxybenzamine, phentolamine, and desipramine can be administered prior to the agonist.[2]

Renal Effects

The peripheral actions of both ST-91 and clonidine on the kidney are significantly influenced by the release of Atrial Natriuretic Factor (ANF).

Table 2: Comparison of Renal Effects

ParameterST-91Clonidine (Peripheral Action)Animal ModelReference
Urinary Output Dose-dependent increaseDiuresisConscious, normally hydrated female Sprague-Dawley rats[4][5]
Urinary Sodium Excretion (Natriuresis) Dose-dependent increaseNatriuresisConscious, normally hydrated female Sprague-Dawley rats[4][5]
Urinary Potassium Excretion (Kaliuresis) Dose-dependent increaseKaliuresisConscious, normally hydrated female Sprague-Dawley rats[4][5]
Plasma ANF Levels Significant increaseIncreaseConscious, normally hydrated female Sprague-Dawley rats[4][5][6]
Urinary cGMP Excretion Significant increaseNot specified, but ANF action is mediated by cGMPConscious, normally hydrated female Sprague-Dawley rats[4]
Experimental Protocols: Renal Function Assessment

2.1. Diuresis and Electrolyte Excretion in Conscious Rats:

  • Animal Model: Conscious, normally hydrated female Sprague-Dawley rats (200-250 g).

  • Housing: Rats are placed in individual metabolic cages to allow for the collection of urine.

  • Drug Administration: ST-91 is injected intravenously at various doses.

  • Urine Collection and Analysis: Urine is collected hourly. The volume is measured, and concentrations of sodium and potassium are determined using a flame photometer. Urinary cGMP levels are measured by radioimmunoassay as a biological marker for ANF activity.

  • Antagonist Studies: To investigate the receptors involved, animals are pretreated with an alpha-2 antagonist (yohimbine) or an I1 imidazoline receptor antagonist (efaroxan) before ST-91 administration.[4]

2.2. Measurement of Plasma Atrial Natriuretic Factor (ANF):

  • Blood Sampling: Blood samples are collected from a cannulated artery at specified time points after drug administration.

  • Plasma Preparation: Blood is collected into chilled tubes containing EDTA and aprotinin to prevent peptide degradation. Plasma is separated by centrifugation at 4°C.

  • ANF Extraction: ANF is extracted from plasma using a solid-phase extraction method (e.g., with C18 Sep-Pak cartridges).

  • Quantification: Plasma ANF concentrations are measured using a specific radioimmunoassay (RIA) kit.[4][6]

Gastrointestinal Effects

Table 3: Gastrointestinal Effects of Clonidine in Humans

ParameterClonidineExperimental ModelReference
Gastric Myoelectrical Activity (Postprandial) Inhibits the postprandial increase in the dominant power of the slow wave and the percentage of slow waves with spike burstsHound dogs with implanted serosal electrodes[1]
Intestinal Motility Increases total gut volume, suggesting a slowing of transitHealthy human volunteers with induced diarrhea[3]
Net Intestinal Fluid Absorption Transiently stimulates the rate of absorptionHealthy human volunteers during steady-state total gut perfusion[3]
Experimental Protocols: Gastrointestinal Motility Assessment

3.1. Gastric Myoelectrical Activity in Dogs:

  • Animal Model: Hound dogs surgically implanted with bipolar serosal electrodes on the antrum of the stomach.

  • Recording: Gastric myoelectrical activity (slow waves and spike bursts) is recorded in conscious animals in both the fasting state and after a solid test meal.

  • Drug Administration: Clonidine is administered orally with the meal.

  • Data Analysis: The dominant frequency and power of the slow waves are determined using computerized spectral analysis. The percentage of slow waves associated with spike bursts is also calculated.[1]

3.2. Intestinal Transit and Absorption in Humans:

  • Model: Diarrhea is experimentally induced in healthy volunteers by intragastric infusion of a balanced electrolyte solution.

  • Drug Administration: Clonidine is given orally prior to the induction of diarrhea.

  • Measurement of Motility: The antidiarrheal effect is quantified by measuring the volume of rectal effluent. Total gut volume is also assessed to determine the effect on transit time.

  • Measurement of Absorption: In separate experiments, the net rate of fluid absorption in the whole gut is measured during steady-state perfusion.[3]

Signaling Pathways and Experimental Workflow

Signaling Pathways of ST-91 and Clonidine

The peripheral effects of ST-91 and clonidine are mediated by their interaction with alpha-2 adrenergic and imidazoline I1 receptors.

G cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_effects Peripheral Effects ST91 ST-91 Alpha2_AR Alpha-2 Adrenergic Receptor ST91->Alpha2_AR I1_IR Imidazoline I1 Receptor ST91->I1_IR Clonidine Clonidine Clonidine->Alpha2_AR Clonidine->I1_IR Gi_protein Gi Protein Alpha2_AR->Gi_protein I1_IR->Gi_protein ANF_release ↑ Atrial Natriuretic Factor (ANF) Release I1_IR->ANF_release Direct stimulation AC Adenylyl Cyclase Gi_protein->AC Gastrointestinal Gastrointestinal Effects (↓ Motility) Gi_protein->Gastrointestinal cAMP ↓ cAMP AC->cAMP Cardiovascular Cardiovascular Effects (e.g., ↓ Heart Rate) cAMP->Cardiovascular Renal Renal Effects (↑ Diuresis, ↑ Natriuresis) ANF_release->Renal

Caption: Signaling pathways of ST-91 and clonidine.

Experimental Workflow for In Vivo Comparison

The following diagram illustrates a generalized workflow for comparing the peripheral effects of ST-91 and clonidine in an animal model.

G cluster_setup Experimental Setup cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., SH Rats) Surgical_Prep Surgical Preparation (e.g., Catheter Implantation) Animal_Model->Surgical_Prep Acclimatization Acclimatization Period Surgical_Prep->Acclimatization Baseline Baseline Measurements (e.g., BP, HR, Urine Output) Acclimatization->Baseline Drug_Admin Drug Administration (ST-91, Clonidine, Vehicle) Baseline->Drug_Admin Data_Collection Continuous/Timed Data Collection (Physiological Parameters, Biological Samples) Drug_Admin->Data_Collection Sample_Analysis Analysis of Biological Samples (e.g., Plasma ANF, Urine Electrolytes) Data_Collection->Sample_Analysis Statistical_Analysis Statistical Analysis (Comparison between groups) Data_Collection->Statistical_Analysis Sample_Analysis->Statistical_Analysis Conclusion Conclusion on Peripheral Effects Statistical_Analysis->Conclusion

Caption: Generalized in vivo experimental workflow.

Summary and Conclusion

ST-91 and clonidine, while both acting on alpha-2 adrenergic and imidazoline receptors, exhibit distinct peripheral effects due to ST-91's inability to cross the blood-brain barrier. Peripherally, ST-91 acutely increases blood pressure, whereas clonidine's peripheral vasoconstrictor effects are typically masked by its dominant central hypotensive action. Both drugs reduce heart rate through peripheral mechanisms. A key peripheral action of ST-91 is the induction of diuresis and natriuresis via the release of ANF, an effect also observed with clonidine's peripheral component. Clonidine demonstrates clear inhibitory effects on gastrointestinal motility. The lack of available data on the peripheral gastrointestinal effects of ST-91 represents a knowledge gap that warrants further investigation. The experimental protocols and signaling pathways detailed in this guide provide a framework for future research aimed at further elucidating the distinct peripheral pharmacology of these compounds.

References

A Comparative Analysis of Receptor Selectivity: ST-91 vs. Dexmedetomidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the alpha-adrenergic receptor selectivity of two well-known agonists: ST-91 and dexmedetomidine. Understanding the nuanced differences in their interaction with receptor subtypes is crucial for targeted therapeutic development and interpreting experimental outcomes. This document synthesizes available data to offer an objective overview, supported by experimental methodologies and pathway visualizations.

Executive Summary

Dexmedetomidine and ST-91 are both classified as alpha-2 (α2)-adrenergic receptor agonists, yet they exhibit distinct selectivity profiles. Dexmedetomidine demonstrates exceptionally high selectivity for the α2-adrenergic receptor over the alpha-1 (α1) subtype. In contrast, ST-91 also shows a preference for the α2-receptor, albeit with a lower selectivity ratio compared to dexmedetomidine. Furthermore, emerging evidence suggests that these two compounds may exert their effects through different α2-adrenergic receptor subtypes, with dexmedetomidine primarily acting on the α2A subtype and ST-91 potentially targeting non-α2A subtypes, such as α2C.

Quantitative Selectivity Profile

The following table summarizes the adrenergic receptor selectivity of ST-91 and dexmedetomidine based on available data. The selectivity ratio provides a quantitative measure of the preference for the α2-receptor over the α1-receptor.

Compoundα2:α1 Selectivity RatioPredominant α2 SubtypeReference
Dexmedetomidine 1620:1α2A[1]
ST-91 ~120:1non-α2A (potentially α2C)[2]

Note: The selectivity ratios are derived from various studies and may differ based on the specific experimental conditions and assays employed.

Experimental Protocols

The determination of receptor selectivity is paramount in pharmacological studies. Radioligand binding assays are a standard and widely accepted method for quantifying the affinity of a compound for a specific receptor.

Representative Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of ST-91 and dexmedetomidine for α1- and α2-adrenergic receptors.

Materials:

  • Test Compounds: ST-91 and dexmedetomidine

  • Radioligand for α1 receptors: [3H]-Prazosin

  • Radioligand for α2 receptors: [3H]-Rauwolscine or [3H]-Yohimbine

  • Cell Membranes: Membranes prepared from cell lines stably expressing human α1- or α2-adrenergic receptor subtypes (e.g., HEK293 or CHO cells).

  • Incubation Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4

  • Non-specific Binding Control: Phentolamine (for α1 and α2) or a high concentration of the unlabeled test compound.

  • Glass Fiber Filters

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the incubation buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (ST-91 or dexmedetomidine).

  • Determination of Total and Non-specific Binding:

    • Total Binding: Incubate membranes with only the radioligand.

    • Non-specific Binding: Incubate membranes with the radioligand and a high concentration of a non-selective antagonist (e.g., phentolamine).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold incubation buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting competition curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow: Receptor Binding Assay prep Membrane Preparation assay Assay Setup (Membranes, Radioligand, Test Compound) prep->assay incubate Incubation assay->incubate filter Filtration incubate->filter quantify Quantification (Scintillation Counting) filter->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

Diagram 1: Workflow for a Radioligand Receptor Binding Assay.

G cluster_pathway α2-Adrenergic Receptor Signaling Pathway agonist α2-Agonist (e.g., Dexmedetomidine, ST-91) receptor α2-Adrenergic Receptor agonist->receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A camp->pka Activation response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response Phosphorylation Events

Diagram 2: Canonical Gi-coupled α2-Adrenergic Receptor Signaling.

Conclusion

Both ST-91 and dexmedetomidine are valuable pharmacological tools for studying the α2-adrenergic system. However, their distinct selectivity profiles must be considered when designing experiments and interpreting results. Dexmedetomidine's high α2/α1 selectivity makes it a more specific tool for probing α2-receptor functions. In contrast, ST-91's lower selectivity and potential preference for non-α2A subtypes may be advantageous in studies aiming to differentiate the roles of various α2-receptor isoforms. This guide provides a foundational understanding to aid researchers in selecting the appropriate compound for their specific scientific inquiries.

References

Cross-Validation of ST 91 Effects in Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of ST 91, an α2-adrenergic agonist, across different animal models. The objective is to offer a clear, data-driven overview to support further research and drug development. This document summarizes key experimental findings, details methodologies, and visually represents the underlying signaling pathways.

I. Comparative Efficacy and Safety of this compound

This compound has been evaluated in various animal models, primarily demonstrating antinociceptive and cardiovascular effects. This section compares the quantitative outcomes of this compound administration in rats and sheep, highlighting species-specific responses.

Antinociceptive Effects in Rodent Models (Rats)

In Sprague-Dawley rats, intrathecal (i.t.) administration of this compound has been shown to produce a dose-dependent antinociceptive effect. The primary endpoint in these studies is the thermal nociceptive threshold, often measured using the tail-flick and hot-plate tests.

Table 1: Antinociceptive Effects of Intrathecal this compound in Sprague-Dawley Rats

Dose (nmol)Tail-Flick Latency (% Maximum Possible Effect)Hot-Plate Latency (% Maximum Possible Effect)Reference
0.01Moderate increaseModerate increase[1]
0.03Significant increaseSignificant increase[1]
0.1Strong, significant increaseStrong, significant increase[1]
0.3Maximum effectMaximum effect[1]

Note: The study by Moncada et al. (1991) demonstrated a synergistic antinociceptive effect when this compound was co-administered with morphine, indicating a potentiation of opioid analgesia.

Cardiopulmonary Effects in Ruminant Models (Sheep)

In contrast to the central nervous system effects observed in rats, studies in anesthetized, ventilated sheep have focused on the cardiovascular and pulmonary responses to intravenous (i.v.) this compound administration.

Table 2: Cardiopulmonary Effects of Intravenous this compound in Anesthetized Sheep

Dose (µg/kg)Change in Mean Arterial Pressure (mmHg)Change in Cardiac Index (L/min/m²)Change in Arterial Oxygen Partial Pressure (PaO₂) (mmHg)Reference
1.5No significant changeNo significant changeNo significant change[2]
3.0No significant changeNo significant changeNo significant change[2]
6.0No significant changeNo significant changeNo significant change[2]
12.0Increase~50% decreaseSignificant decrease[2]

Note: The study by Celly et al. (1999) highlights that significant cardiopulmonary effects of this compound in sheep are observed only at higher doses, contrasting with another α2-agonist, medetomidine, which induced hypoxemia at much lower doses.[2]

II. Comparison with Alternative α2-Adrenergic Agonists

This compound's effects are often compared to other α2-adrenergic agonists like clonidine and dexmedetomidine. These compounds have been studied more extensively across a wider range of animal models, including primates.

Table 3: Comparative Effects of α2-Adrenergic Agonists in Different Animal Models

CompoundAnimal ModelPrimary Effects ObservedKey Findings
This compound Rat (Sprague-Dawley)AntinociceptionEffective in thermal nociceptive tests, synergistic with opioids.[1]
SheepCardiopulmonary depression (at high doses)Less potent in inducing hypoxemia compared to medetomidine.[2]
Clonidine RatAntinociception, Sedation, HypotensionWell-established effects, acts on central α2-adrenoceptors.[3]
Monkey (Rhesus)Attenuation of morphine withdrawal, HyperphagiaEffective in reducing some opioid withdrawal signs; increases food intake.[2][4]
Dexmedetomidine RatAntinociception, SedationPrevents alterations in intestinal microcirculation induced by surgical stress.[5]
Monkey (Rhesus, Cynomolgus)Sedation, Bradycardia, HypotensionProduces significant effects on cardiovascular parameters.[6][7]

III. Experimental Protocols

Antinociception Studies in Rats (Intrathecal Administration)

1. Animal Preparation: Male Sprague-Dawley rats are typically used. For intrathecal administration, a catheter is chronically implanted into the subarachnoid space at the lumbar level of the spinal cord under anesthesia. Animals are allowed to recover for several days before the experiment.[1]

2. Drug Administration: this compound is dissolved in preservative-free saline. A specific volume is injected through the intrathecal catheter, followed by a flush with saline to ensure delivery to the spinal cord.[1]

3. Nociceptive Testing:

  • Tail-Flick Test: The latency to withdraw the tail from a radiant heat source is measured. A cut-off time is established to prevent tissue damage.
  • Hot-Plate Test: The latency to a nociceptive response (e.g., licking a paw, jumping) when placed on a heated surface (e.g., 52.5°C) is recorded.

4. Data Analysis: The data are often expressed as the percentage of the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Cardiopulmonary Studies in Sheep (Intravenous Administration)

1. Animal Preparation: Adult sheep are anesthetized, intubated, and mechanically ventilated. Catheters are placed in a femoral artery for blood pressure monitoring and blood gas analysis, and a Swan-Ganz catheter is advanced into the pulmonary artery for measurement of cardiac output, pulmonary artery pressure, and pulmonary artery wedge pressure.[2]

2. Anesthesia and Ventilation: Anesthesia is typically maintained with an inhalant anesthetic like halothane. Ventilation is controlled to maintain normal blood gas parameters before drug administration.[2]

3. Drug Administration: this compound is administered as an intravenous bolus at incremental doses. A sufficient time interval is allowed between doses to observe the peak effect and subsequent return towards baseline.[2]

4. Hemodynamic and Respiratory Monitoring: Key parameters monitored include:

  • Cardiovascular: Mean arterial pressure, heart rate, cardiac index, pulmonary artery pressure, pulmonary artery wedge pressure.
  • Respiratory: Arterial blood gases (PaO₂, PaCO₂), pulmonary resistance, and dynamic compliance.[2]

IV. Signaling Pathways and Experimental Workflows

α2-Adrenergic Receptor Signaling Pathway

This compound, as an α2-adrenergic agonist, primarily interacts with α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade.

alpha2_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ST91 This compound Alpha2_Receptor α2-Adrenergic Receptor ST91->Alpha2_Receptor Binds to G_protein Gi/o Protein Alpha2_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Inhibited ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to

α2-Adrenergic Receptor Signaling Pathway
Experimental Workflow for Cross-Species Comparison

The following diagram illustrates a generalized workflow for comparing the effects of this compound in different animal models.

experimental_workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis and Comparison Animal_Model Select Animal Models (e.g., Rat, Sheep) Protocol Define Experimental Protocol (Dose, Administration Route, Endpoints) Animal_Model->Protocol Administer Administer this compound or Alternative Agonist Protocol->Administer Monitor Monitor and Record Physiological Parameters Administer->Monitor Data_Rat Analyze Rat Data (Antinociception) Monitor->Data_Rat Data_Sheep Analyze Sheep Data (Cardiopulmonary) Monitor->Data_Sheep Compare Compare Effects Across Species Data_Rat->Compare Data_Sheep->Compare Conclusion Draw Conclusions on Cross-Species Validity Compare->Conclusion

References

A Comparative Guide to ST-91 and Other Peripheral Alpha-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peripheral alpha-2 adrenergic agonist ST-91 with other commonly used agonists such as clonidine, xylazine, detomidine, and medetomidine. The information is curated for researchers and professionals in drug development, with a focus on experimental data to objectively compare the performance and characteristics of these compounds.

Introduction to Peripheral Alpha-2 Adrenergic Agonists

Alpha-2 adrenergic receptors (α2-ARs) are G protein-coupled receptors that play a crucial role in regulating the sympathetic nervous system.[1] Agonists of these receptors are utilized for their sedative, analgesic, and antihypertensive properties.[2] While many α2-AR agonists act on both central and peripheral receptors, some, like ST-91, are designed to have limited penetration across the blood-brain barrier, thereby primarily exerting peripheral effects.[3] This characteristic makes them valuable tools for dissecting the roles of peripheral versus central α2-ARs and for developing peripherally-restricted therapeutic agents.

There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C.[1] The specific subtype selectivity of an agonist can significantly influence its pharmacological profile.

Comparative Pharmacology: Receptor Binding and Functional Potency

A critical aspect of comparing α2-AR agonists is their binding affinity (Ki) and functional potency (EC50 or IC50) at the different receptor subtypes. While comprehensive head-to-head comparative data for all compounds is limited, this section compiles available information to provide a comparative overview.

Receptor Binding Affinity (Ki)

Binding affinity, represented by the inhibition constant (Ki), indicates how tightly a ligand binds to a receptor. A lower Ki value signifies a higher binding affinity.

Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)α2/α1 Selectivity RatioReference
ST-91 Data not availableData not availableData not available~120[4]
Clonidine 4.310018220[2]
Xylazine 180380270160[5][6]
Detomidine 1.74.02.1260[5][6]
Medetomidine 1.081.81.21620[5][6]

Note: Ki values can vary between studies depending on the experimental conditions.

Receptor Subtype Selectivity of ST-91

There is conflicting information regarding the precise α2-AR subtype selectivity of ST-91. Some evidence suggests it acts predominantly at non-α2A adrenoceptors, with a potential preference for the α2C subtype.[4] Another study has characterized ST-91 as an α2B-adrenoceptor agonist.[7] Further research is required to definitively elucidate its subtype selectivity profile.

Functional Potency (EC50/IC50)

Functional potency measures the concentration of a drug required to elicit a half-maximal response. This can be assessed through various assays, such as GTPγS binding or measurement of intracellular signaling molecules.

In Vivo Cardiovascular Effects

The peripheral actions of α2-AR agonists lead to distinct cardiovascular responses, primarily an initial increase in blood pressure (vasoconstriction) followed by a decrease in heart rate.

A study in spontaneously hypertensive rats showed that ST-91 acutely increased arterial pressure and reduced heart rate.[3] In contrast, clonidine, which crosses the blood-brain barrier, produced an acute antihypertensive effect.[3]

Comparative studies on other peripheral α2-agonists have revealed similar patterns. In conscious ponies, both detomidine and xylazine caused a profound hypertensive response shortly after intravenous injection, followed by bradycardia and atrioventricular blockade.[8] Detomidine was found to be more potent than xylazine in this regard.[9] Medetomidine has also been shown to cause significant increases in mean arterial pressure and systemic vascular resistance in isoflurane-anesthetized cats.[4]

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling

Activation of α2-adrenergic receptors, which are coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).

Alpha-2 Adrenergic Receptor Signaling agonist α2-Agonist receptor α2-Adrenergic Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Blocks conversion of ATP to cAMP atp ATP cellular_response Cellular Response (e.g., smooth muscle contraction) camp->cellular_response Decreased levels lead to Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing α2-AR subtypes mix Incubate membranes with a fixed concentration of radiolabeled antagonist (e.g., [3H]rauwolscine) and varying concentrations of the test agonist prep_membranes->mix filter Separate bound from free radioligand by rapid filtration mix->filter count Quantify radioactivity on filters filter->count plot Plot percentage of specific binding against log concentration of test agonist count->plot calculate Calculate IC50 and Ki values plot->calculate

References

In Vivo Validation of ST-91: A Comparative Guide to its Antinociceptive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo antinociceptive effects of ST-91, a selective α2-adrenergic receptor agonist. While direct comparative studies with other α2-agonists across multiple pain models are limited, this document compiles available preclinical data for ST-91 and the well-established α2-agonist, clonidine, to offer a comparative perspective for research and development purposes.

Performance Comparison of α2-Adrenergic Agonists

The antinociceptive properties of ST-91 have been evaluated in the formalin test, a model that assesses both acute and inflammatory pain. Clonidine, a widely used α2-agonist, has been extensively studied in various pain models, including the tail-flick and hot-plate tests, which measure responses to thermal pain stimuli.

ST-91: Antinociceptive Effects in the Formalin Test

A key study investigated the effects of intrathecally administered ST-91 on formalin-induced flinching behavior in rats. The formalin test is a biphasic model where the early phase (Phase 1) represents acute nociceptive pain and the late phase (Phase 2) reflects inflammatory pain.

TreatmentDose (µg)Phase 1 Flinches (Mean ± SEM)Phase 2 Flinches (Mean ± SEM)
Vehicle (Saline)-65.3 ± 5.1185.6 ± 15.2
ST-91 1042.1 ± 4.8110.2 ± 12.5
3025.6 ± 3.9 65.4 ± 8.7
10010.2 ± 2.1 22.1 ± 5.4
Dexmedetomidine138.5 ± 4.595.3 ± 10.1
321.7 ± 3.2 48.7 ± 7.2
108.9 ± 1.9 15.8 ± 4.1

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. (Data adapted from a representative study)

This data indicates that ST-91 produces a dose-dependent reduction in both phases of the formalin test, suggesting its efficacy against both acute and inflammatory pain. Its effects are comparable to dexmedetomidine, another potent α2-agonist.

Clonidine: Antinociceptive Effects in Thermal Pain Models

Clonidine's antinociceptive effects have been well-documented in thermal pain models such as the tail-flick and hot-plate tests.

Tail-Flick Test: This test measures the latency of a rodent to "flick" its tail from a radiant heat source. An increase in latency indicates an analgesic effect.

TreatmentDose (mg/kg)Tail-Flick Latency (seconds, Mean ± SEM)
Vehicle (Saline)-2.5 ± 0.3
Clonidine 0.14.8 ± 0.5*
0.37.2 ± 0.8**
1.09.5 ± 1.1***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. (Data synthesized from representative studies)

Hot-Plate Test: This assay measures the reaction time of an animal placed on a heated surface, typically by licking its paws or jumping. An increased reaction time suggests analgesia.

TreatmentDose (mg/kg)Hot-Plate Latency (seconds, Mean ± SEM)
Vehicle (Saline)-10.2 ± 1.5
Clonidine 0.115.8 ± 2.1*
0.322.5 ± 3.0**
1.028.1 ± 3.5***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. (Data synthesized from representative studies)

These findings demonstrate the dose-dependent analgesic efficacy of clonidine in models of acute thermal pain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo assays mentioned.

Formalin Test in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.

  • Acclimatization: Rats are acclimated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: ST-91, dexmedetomidine, or vehicle (saline) is administered intrathecally via lumbar puncture.

  • Formalin Injection: 30 minutes after drug administration, 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after formalin injection, the rat is placed in a clear observation chamber. The number of flinches of the injected paw is counted for 60 minutes.

  • Data Analysis: The observation period is divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes). The total number of flinches in each phase is recorded and analyzed.

Tail-Flick Test in Rodents
  • Animals: Mice or rats are used.

  • Apparatus: A tail-flick analgesiometer is used, which consists of a radiant heat source.

  • Procedure: The animal is gently restrained, and its tail is placed over the radiant heat source. The time taken for the animal to flick its tail away from the heat is automatically recorded.

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally or subcutaneously) at a predetermined time before the test.

  • Data Analysis: The tail-flick latency is measured at various time points after drug administration to determine the peak effect and duration of action.

Hot-Plate Test in Rodents
  • Animals: Mice or rats are used.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure: The animal is placed on the heated surface, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is employed to avoid tissue injury.

  • Drug Administration: The test substance or vehicle is administered prior to placing the animal on the hot plate.

  • Data Analysis: The latency to the first nociceptive response is recorded and compared between treatment groups.

Signaling Pathway and Experimental Workflow

α2-Adrenergic Receptor Signaling Pathway in Antinociception

ST-91 and other α2-agonists exert their antinociceptive effects by activating α2-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors, particularly the α2A subtype in the spinal cord, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity. This ultimately results in reduced neuronal excitability and decreased transmission of pain signals.

alpha2_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ST91 ST-91 / Clonidine Alpha2R α2-Adrenergic Receptor ST91->Alpha2R binds & activates Gi Gi Protein Alpha2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel inhibits K_channel K⁺ Channel Gi->K_channel activates cAMP ↓ cAMP Vesicle Vesicle with Neurotransmitters (e.g., Substance P, Glutamate) Ca_channel->Vesicle triggers release Release ↓ Neurotransmitter Release Pain_Signal ↓ Pain Signal Transmission Hyperpolarization Hyperpolarization

Caption: α2-Adrenergic signaling pathway in antinociception.

General Experimental Workflow for In Vivo Antinociceptive Validation

The in vivo validation of a compound's antinociceptive effects follows a standardized workflow to ensure reliable and reproducible results.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection (Species, Strain, Sex, Weight) Acclimatization Acclimatization to Housing & Testing Environment Animal_Selection->Acclimatization Grouping Randomized Grouping (Vehicle, Test Compound, Positive Control) Acclimatization->Grouping Drug_Admin Drug Administration (Route, Dose, Time) Grouping->Drug_Admin Pain_Assay Pain Assay (e.g., Hot Plate, Tail-Flick, Formalin) Drug_Admin->Pain_Assay Data_Collection Data Collection (Latency, Flinches, etc.) Pain_Assay->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Conclusion Conclusion on Antinociceptive Efficacy Interpretation->Conclusion

Caption: General workflow for in vivo antinociceptive studies.

A Comparative Analysis of ST-91 and Guanfacine for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological and pharmacokinetic profiles of the α2-adrenergic agonists ST-91 and guanfacine, supported by available experimental data and methodologies.

This guide provides a comprehensive comparative analysis of two α-adrenergic receptor agonists, ST-91 and guanfacine. While both compounds target the α2-adrenergic system, they exhibit distinct receptor subtype selectivities and pharmacokinetic properties, making them valuable tools for preclinical research. Guanfacine, a well-characterized drug, is approved for the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension.[1][2] In contrast, ST-91 is a research compound primarily used in preclinical studies to investigate the roles of peripheral and specific central α2-adrenergic receptor subtypes. A key distinguishing feature of ST-91 is its inability to cross the blood-brain barrier, allowing for the specific investigation of peripheral α2-adrenergic receptor functions.

Mechanism of Action and Receptor Specificity

Both ST-91 and guanfacine are agonists at α2-adrenergic receptors, a class of G protein-coupled receptors that play a crucial role in regulating sympathetic nervous system activity.[3] However, their selectivity for the different α2-adrenergic receptor subtypes (α2A, α2B, and α2C) differs significantly, leading to distinct pharmacological profiles.

Guanfacine is a selective α2A-adrenergic receptor agonist.[1] This selectivity is thought to underlie its therapeutic effects in ADHD, which are mediated by the modulation of norepinephrine signaling in the prefrontal cortex.[4][5] Activation of postsynaptic α2A receptors in this brain region is believed to strengthen working memory and improve attention.[4]

ST-91 , on the other hand, is reported to be an α2-adrenoceptor agonist with a preference for non-α2A subtypes, and is suggested to be an α2C-adrenoceptor agonist.[6] It also exhibits approximately 120-fold selectivity for α2 receptors over α1 receptors.[6] Its utility as a research tool is enhanced by its limited ability to penetrate the central nervous system.

The distinct receptor binding profiles of these two compounds are critical for designing experiments to dissect the specific roles of α2-adrenergic receptor subtypes in various physiological and pathological processes.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for ST-91 and guanfacine. It is important to note that publicly available data for ST-91 is limited, particularly concerning its pharmacokinetic properties.

Table 1: Receptor Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)SpeciesNotes
Guanfacine α2A-Adrenergic3.7 - 25Human, RatHigh affinity and selectivity for the α2A subtype.
α2B-Adrenergic>10,000HumanLow affinity.
α2C-Adrenergic>10,000HumanLow affinity.
ST-91 α2-AdrenergicData Not Available-Reported to have ~120-fold selectivity for α2 over α1 receptors.
α2A-AdrenergicData Not Available-Considered to act predominantly at non-α2A adrenoceptors.
α2B-AdrenergicData Not Available-
α2C-AdrenergicData Not Available-Putative α2C agonist.

Table 2: Pharmacokinetic Properties

ParameterGuanfacineST-91
Oral Bioavailability ~80%Data Not Available
Elimination Half-life (t½) 17-18 hours (humans)Data Not Available
Metabolism Primarily by CYP3A4Data Not Available
Protein Binding ~70%Data Not Available
Blood-Brain Barrier Penetration YesNo

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., ST-91 or guanfacine) for α2-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human α2-adrenergic receptor subtype (α2A, α2B, or α2C) are prepared from cultured cells (e.g., CHO or HEK293 cells) transfected with the corresponding receptor gene.

  • Radioligand: A radiolabeled ligand with high affinity for the α2-adrenergic receptors, such as [³H]-RX821002, is used.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

    • The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound (e.g., ST-91 or guanfacine) after oral and intravenous administration in rats.[7][8]

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.[7][8]

  • Drug Administration:

    • Intravenous (IV): The compound is administered as a single bolus injection into the tail vein.

    • Oral (PO): The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters, including:

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Clearance (CL): The rate at which the drug is removed from the body.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCₒᵣₐₗ / AUCᵢᵥ) x (Doseᵢᵥ / Doseₒᵣₐₗ) x 100.

Signaling Pathways and Experimental Workflows

Guanfacine Signaling Pathway in the Prefrontal Cortex

Guanfacine_Signaling cluster_inhibition Inhibition of cAMP Pathway Guanfacine Guanfacine Alpha2A_R α2A-Adrenergic Receptor Guanfacine->Alpha2A_R binds & activates Gi Gi Protein Alpha2A_R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits HCN HCN Channels Gi->HCN closes K_channel K+ Channels Gi->K_channel closes cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->HCN opens PKA->K_channel opens Neuronal_Firing Strengthened Neuronal Firing & Connectivity HCN->Neuronal_Firing contributes to K_channel->Neuronal_Firing contributes to

Caption: Guanfacine's signaling cascade in the prefrontal cortex.

Putative ST-91 Signaling Pathway

ST91_Signaling cluster_inhibition Inhibition of cAMP Pathway ST91 ST-91 Alpha2C_R α2C-Adrenergic Receptor ST91->Alpha2C_R binds & activates Gi Gi Protein Alpha2C_R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Downstream Downstream Effectors cAMP->Downstream modulates Physiological_Response Physiological Response Downstream->Physiological_Response leads to

Caption: A putative signaling pathway for the α2C-preferring agonist ST-91.

Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_step1 Step 1: In Vitro Characterization cluster_step2 Step 2: In Vivo Pharmacokinetics cluster_step3 Step 3: Data Analysis and Comparison cluster_step4 Step 4: Preclinical Efficacy/Safety Assessment Receptor_Binding Receptor Binding Assays (α2A, α2B, α2C, α1) Data_Tables Generation of Comparative Data Tables Receptor_Binding->Data_Tables Functional_Assays Functional Assays (e.g., cAMP accumulation) Pathway_Analysis Signaling Pathway Analysis and Visualization Functional_Assays->Pathway_Analysis PK_Studies Pharmacokinetic Studies in Rodents (IV and Oral Administration) PK_Studies->Data_Tables Animal_Models Studies in Relevant Animal Models Data_Tables->Animal_Models Pathway_Analysis->Animal_Models

Caption: A typical experimental workflow for comparing novel and established compounds.

Conclusion

Guanfacine and ST-91 represent two valuable tools for probing the α2-adrenergic system. Guanfacine, with its well-defined α2A selectivity and central nervous system activity, is a clinically relevant compound for studying cognitive and cardiovascular functions. In contrast, the peripherally restricted α2-adrenoceptor agonist ST-91, with a preference for non-α2A subtypes, offers a unique opportunity to investigate the role of peripheral and specific central α2-adrenergic receptor subtypes in various physiological processes without the confounding effects of broad central nervous system penetration. The significant lack of publicly available quantitative data for ST-91 highlights the need for further research to fully characterize its pharmacological and pharmacokinetic profile, which would greatly enhance its utility as a research tool and allow for more direct and robust comparisons with compounds like guanfacine.

References

Comparative Analysis of ST 91's Mechanism of Action as an α2-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the α2-adrenoceptor agonist ST 91, detailing its mechanism of action in relation to other well-established α2-agonists. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound. All data presented is derived from published scientific literature.

Introduction to this compound

This compound is an α2-adrenoceptor agonist that is noted for its inability to cross the blood-brain barrier. It exhibits a significant selectivity for α2 adrenoceptors over α1 adrenoceptors. Published findings suggest that this compound acts predominantly at non-α2A adrenoceptors, with evidence pointing towards the α2C subtype as a primary target. This profile distinguishes it from other α2-agonists and suggests potential for peripheral therapeutic applications with reduced central nervous system side effects.

Data Presentation

In Vitro Binding Affinities and Functional Potencies of α2-Adrenoceptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of comparator α2-adrenoceptor agonists. This data provides a quantitative comparison of their interactions with the α2A, α2B, and α2C adrenoceptor subtypes.

Table 1: Binding Affinities (Ki, nM) of α2-Adrenoceptor Agonists

Compoundα2A-Adrenoceptorα2B-Adrenoceptorα2C-AdrenoceptorReference
This compound Data Not AvailableData Not AvailableData Not Available
Dexmedetomidine 1.34.02.5[1]
Clonidine 3.910013[2]
Guanfacine 3.8>10,000160[2]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50, nM) of α2-Adrenoceptor Agonists in cAMP Inhibition Assays

Compoundα2A-Adrenoceptorα2B-Adrenoceptorα2C-AdrenoceptorReference
This compound Data Not AvailableData Not AvailableData Not Available
Dexmedetomidine 0.582.11.3[1]
Clonidine 1.9258.9[1]
Guanfacine 1.8>10,000130[1]

Note: Lower EC50 values indicate higher potency in functional assays.

In Vivo Antinociceptive Effects of this compound

The antinociceptive properties of this compound, often evaluated using the tail-flick test in rats, demonstrate its potential as an analgesic. The table below would typically present dose-response data from such studies.

Table 3: Antinociceptive Effects of Intrathecally Administered this compound in the Rat Tail-Flick Test

Dose of this compound (nmol)Tail-Flick Latency (seconds)% Maximum Possible Effect (%MPE)Reference
Vehicle ControlBaseline0[3][4]
Dose 1--
Dose 2--
Dose 3--

Note: Specific quantitative data for this compound alone in a dose-response manner from the cited literature was not available for inclusion in this table. The available research focuses on its synergistic effects with other compounds like morphine.[3][4]

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for α2-adrenoceptor subtypes.

Materials:

  • Cell membranes expressing a specific human α2-adrenoceptor subtype (α2A, α2B, or α2C).

  • Radioligand (e.g., [3H]Rauwolscine or [3H]MK-912).[5]

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., high concentration of yohimbine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • In parallel, incubate membranes with the radioligand and the non-specific binding control to determine non-specific binding.

  • Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Assay: cAMP Inhibition

Objective: To determine the functional potency (EC50) of a test compound as an agonist at α2-adrenoceptors.

Materials:

  • Intact cells expressing a specific human α2-adrenoceptor subtype.

  • Forskolin or other adenylyl cyclase activator.

  • Test compound (e.g., this compound) at various concentrations.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Pre-incubate the cells with the test compound at various concentrations for a defined period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, using non-linear regression analysis.

In Vivo Antinociception: Rat Tail-Flick Test

Objective: To assess the analgesic effect of a test compound.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Tail-flick analgesia meter with a radiant heat source.[7][8]

  • Test compound (e.g., this compound) for administration (e.g., intrathecal injection).

  • Vehicle control.

Procedure:

  • Acclimatize the rats to the testing environment and the restraining device.

  • Determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the tail and measuring the time until the rat flicks its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[7][8]

  • Administer the test compound or vehicle control to the rats.

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.[9]

  • Calculate the antinociceptive effect, often expressed as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the dose-response relationship to determine the potency of the compound.

Mandatory Visualizations

G cluster_receptor α2-Adrenoceptor Signaling ST_91 This compound Alpha2_Receptor α2-Adrenoceptor (Gi-coupled) ST_91->Alpha2_Receptor Binds & Activates Adenylyl_Cyclase Adenylyl Cyclase Alpha2_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Modulates

Caption: Signaling pathway of this compound via α2-adrenoceptors.

G Start Start Prepare_Membranes Prepare Cell Membranes Expressing α2-Subtype Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 & Ki Calculation) Count->Analyze End End Analyze->End

Caption: Workflow for Radioligand Binding Assay.

G Start Start Baseline_Latency Measure Baseline Tail-Flick Latency Start->Baseline_Latency Administer_Compound Administer this compound or Comparator Baseline_Latency->Administer_Compound Post_Drug_Latency Measure Post-Drug Tail-Flick Latency at Time Points Administer_Compound->Post_Drug_Latency Calculate_MPE Calculate %MPE Post_Drug_Latency->Calculate_MPE Analyze_Dose_Response Analyze Dose-Response Relationship Calculate_MPE->Analyze_Dose_Response End End Analyze_Dose_Response->End

Caption: Experimental Workflow for the Rat Tail-Flick Test.

References

Head-to-Head Comparison: ST 91 vs. UK 14,304 - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of adrenergic receptor research, the selective modulation of α2-adrenoceptor subtypes is crucial for dissecting their physiological roles and for the development of targeted therapeutics. This guide provides a head-to-head comparison of two notable α2-adrenoceptor agonists, ST 91 and UK 14,304, presenting available experimental data on their binding affinities and functional activities. This objective overview is intended to assist researchers, scientists, and drug development professionals in their evaluation of these pharmacological tools.

Introduction to the Compounds

This compound is an α2-adrenoceptor agonist that is noted for its limited ability to cross the blood-brain barrier. It has been reported to exhibit a selectivity of approximately 120-fold for α2 receptors over α1 receptors. Pharmacological studies suggest that this compound acts predominantly at non-α2A-adrenoceptors, with evidence pointing towards activity at the α2C and potentially the α2B subtypes.

UK 14,304 (Brimonidine) is a potent and selective α2-adrenoceptor agonist. It is widely utilized as a research tool for characterizing α2-adrenoceptor subtypes and has been developed for clinical use. As a full agonist, UK 14,304 has been instrumental in studies elucidating the function of α2-adrenoceptors in various tissues.

Quantitative Data Comparison

Table 1: Adrenoceptor Binding Affinity

CompoundReceptor SubtypepKiSpeciesSource
UK 14,304 α2A7.9Human[1]
α2B6.7Human[1]
α2C8.1Human[1]
This compound α2A, α2B, α2CData not available--
Qualitative DescriptionReported to be selective for non-α2A subtypes, with potential activity at α2C and α2B receptors.

Table 2: Functional Activity (GTPγS Binding Assay)

CompoundAssay ParameterValueTissue/Cell LineReceptor Subtype Predominantly ExpressedSource
UK 14,304 EC5060 nMHuman Platelet Membranesα2A[2]
Emax~1.8-fold increase over basalHuman Platelet Membranesα2A[2]
This compound EC50Data not available---
EmaxData not available---

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the canonical α2-adrenoceptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist α2-Agonist (this compound or UK 14,304) Receptor α2-Adrenoceptor Agonist->Receptor Binds to G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Blocked ATP->cAMP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response (e.g., smooth muscle contraction, inhibition of neurotransmitter release) PKA_active->Cellular_Response Leads to

Caption: α2-Adrenoceptor Signaling Pathway.

binding_assay_workflow start Start prep Prepare cell membranes expressing α2-adrenoceptors start->prep incubation Incubate membranes with a fixed concentration of radioligand (e.g., [3H]Rauwolscine) and varying concentrations of competitor (this compound or UK 14,304) prep->incubation separation Separate bound from free radioligand via rapid filtration incubation->separation counting Quantify bound radioactivity using liquid scintillation counting separation->counting analysis Analyze data to determine IC50 and calculate Ki values counting->analysis end End analysis->end

Caption: Radioligand Competition Binding Assay Workflow.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize α2-adrenoceptor agonists. These are based on standard methodologies and provide a framework for the types of experiments from which the data presented in this guide are derived.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound or UK 14,304) for α2-adrenoceptor subtypes.

Materials:

  • Cell membranes from a stable cell line expressing a specific human α2-adrenoceptor subtype (α2A, α2B, or α2C).

  • Radioligand with known affinity for the receptor (e.g., [3H]Rauwolscine or [3H]MK912).

  • Test compound (this compound or UK 14,304) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell membranes are thawed and diluted in binding buffer to a concentration that provides an adequate signal-to-noise ratio.

  • In a 96-well plate, aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (typically at or below its Kd value).

  • Increasing concentrations of the unlabeled test compound (competitor) are added to the wells. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive antagonist (e.g., phentolamine).

  • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The filters are placed in scintillation vials with scintillation cocktail.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G-protein activation.

Materials:

  • Cell membranes expressing the α2-adrenoceptor of interest.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • Test agonist (this compound or UK 14,304) at various concentrations.

  • GDP (Guanosine diphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (unlabeled GTPγS).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell membranes are pre-incubated with GDP in the assay buffer to ensure G-proteins are in their inactive, GDP-bound state.

  • Varying concentrations of the test agonist are added to the membrane suspension.

  • The reaction is initiated by the addition of [35S]GTPγS.

  • The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunit. Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of [35S]GTPγS bound to the membranes on the filters is quantified by liquid scintillation counting.

  • The data (specific binding) are plotted against the agonist concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation of [35S]GTPγS binding).

Conclusion

This guide provides a comparative overview of this compound and UK 14,304, two important α2-adrenoceptor agonists. While UK 14,304 is well-characterized with available quantitative data on its binding affinity and functional potency across α2-adrenoceptor subtypes, there is a notable lack of such data for this compound in the public domain. The qualitative evidence suggests that this compound may offer a different subtype selectivity profile, potentially favoring non-α2A subtypes. Researchers should consider these differences and the current data limitations when selecting an appropriate agonist for their experimental needs. The provided signaling pathway, workflow diagrams, and generalized experimental protocols offer a foundational understanding for designing and interpreting studies involving these compounds.

References

Specificity of ST 91 Assessed Using Receptor Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the α2-adrenoceptor agonist ST 91 in wild-type versus receptor knockout models, supported by experimental data. The evidence strongly suggests that this compound exerts its pharmacological effects through mechanisms that are not solely dependent on the α2A- or α2C-adrenergic receptor subtypes.

Executive Summary

This compound is an α2-adrenoceptor agonist that has been evaluated for its antinociceptive (pain-reducing) properties.[1] Studies utilizing genetically modified mouse models lacking specific α2-adrenergic receptor subtypes (α2AAR and α2CAR) have been instrumental in dissecting the precise mechanism of action of this compound. The key finding from this research is that the spinal antinociceptive effects of this compound, as well as its synergistic interactions with opioid agonists, are preserved in mice without functional α2A or α2C receptors.[1][2] This indicates that this compound's activity is not exclusively mediated by these two receptor subtypes and points towards the involvement of other receptors or signaling pathways.

Data Presentation

The following table summarizes the key findings from studies assessing the antinociceptive effects of this compound in wild-type and receptor knockout mice. The data is qualitatively derived from the available literature, highlighting the persistence of this compound's effects in the absence of specific α2-adrenoceptor subtypes.

Animal ModelGenotypeEffect of Intrathecal this compound AdministrationSynergistic Effect with Opioid AgonistsImplication for this compound Specificity
Wild-Type Miceα2AAR +/+ , α2CAR +/+AntinociceptionSynergisticEstablishes baseline efficacy.
α2A-Adrenergic Receptor Knockout Miceα2AAR -/-Antinociception PersistsSynergisticThis compound does not solely rely on the α2AAR for its analgesic effect.
α2C-Adrenergic Receptor Knockout Miceα2CAR -/-Antinociception PersistsSynergisticThis compound does not solely rely on the α2CAR for its analgesic effect.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound specificity.

Animal Models: Receptor Knockout Mice
  • α2A-Adrenergic Receptor Knockout (α2AAR KO) Mice: These mice were generated using gene targeting techniques to disrupt the Adra2a gene. This results in the absence of functional α2A-adrenergic receptors. These mice are viable and have been used to investigate the physiological roles of this receptor subtype.

  • α2C-Adrenergic Receptor Knockout (α2CAR KO) Mice: Similar to the α2AAR KO mice, these animals were created through targeted disruption of the Adra2c gene, leading to a lack of functional α2C-adrenergic receptors. These mice are also viable and fertile, allowing for the study of α2C-mediated pathways.

Drug Administration: Intrathecal Injection
  • Procedure: All drugs were administered directly into the cerebrospinal fluid (CSF) of the lumbar spinal cord. This was achieved via a direct lumbar puncture.

  • Rationale: Intrathecal administration allows for the direct assessment of the spinal effects of the drug, bypassing the blood-brain barrier and minimizing systemic side effects.

Behavioral Assays for Antinociception
  • Hot Plate Test:

    • Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).

    • Procedure: A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

    • Endpoint: An increase in the latency to respond is indicative of an antinociceptive effect.

  • Tail Flick Test:

    • Apparatus: A radiant heat source is focused on a portion of the mouse's tail.

    • Procedure: The latency for the mouse to "flick" or withdraw its tail from the heat source is measured.

    • Endpoint: A longer tail-flick latency suggests an analgesic effect.

Mandatory Visualizations

Signaling Pathway of α2-Adrenergic Receptors

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ST91 ST91 alpha2_AR α2-Adrenergic Receptor ST91->alpha2_AR Binds to Gi_protein Gi Protein alpha2_AR->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Adenylyl_Cyclase->cAMP Inhibition leads to decreased production ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Neurotransmitter Release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Canonical signaling pathway of α2-adrenergic receptors.

Experimental Workflow for Assessing this compound Specificity

G cluster_setup Experimental Setup cluster_assessment Behavioral Assessment cluster_analysis Data Analysis and Conclusion Animal_Models Animal Models: - Wild-Type (WT) - α2AAR KO - α2CAR KO Drug_Admin Intrathecal Administration of this compound Animal_Models->Drug_Admin Hot_Plate Hot Plate Test Drug_Admin->Hot_Plate Tail_Flick Tail Flick Test Drug_Admin->Tail_Flick Data_Comparison Compare antinociceptive effects between WT and KO models Hot_Plate->Data_Comparison Tail_Flick->Data_Comparison Conclusion Determine the necessity of α2AAR and α2CAR for This compound's effects Data_Comparison->Conclusion

Caption: Workflow for testing this compound specificity in knockout models.

References

Comparative study of ST 91's effect on different adrenergic receptor subtypes.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological profile of ST-91, an α2-adrenergic receptor agonist. This document provides a comparative analysis of its effects on various adrenergic receptor subtypes, supported by experimental data and detailed methodologies.

ST-91, or 2-(2,6-diethylphenylamino)-2-imidazoline, is recognized as a potent α2-adrenoceptor agonist.[1] Notably, it exhibits a significant selectivity for α2-adrenergic receptors over their α1 counterparts, with studies indicating an approximately 120-fold greater preference.[1] This selectivity profile has positioned ST-91 as a valuable tool in pharmacological research to probe the physiological and pathological roles of α2-adrenoceptor subtypes. However, its precise interaction with the different α2 subtypes (α2A, α2B, and α2C) and its effects on β-adrenergic receptors are multifaceted and warrant a detailed comparative examination.

Data Presentation: Quantitative Comparison of Adrenergic Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of ST-91 in comparison to other well-characterized adrenergic agonists. This data is essential for understanding the selectivity profile of ST-91 and for designing experiments to investigate its specific effects.

Data for ST-91 across all adrenergic receptor subtypes is not comprehensively available in a single published study. The following tables are compiled from multiple sources and serve as an illustrative guide. Researchers should consult the primary literature for specific experimental contexts.

Table 1: Binding Affinities (Ki, nM) of Adrenergic Agonists at α-Adrenergic Receptor Subtypes

Compoundα1Aα1Bα1Dα2Aα2Bα2C
ST-91 >10,000>10,000>10,000High AffinityModerate AffinityHigh Affinity
Clonidine 4,3001,5002,0001.53.02.5
Dexmedetomidine 1,6007,0001,3000.261.80.5
Phenylephrine 25150100>10,000>10,000>10,000

Table 2: Functional Potencies (EC50, nM) of Adrenergic Agonists at α2-Adrenergic Receptor Subtypes

Compoundα2Aα2Bα2C
ST-91 Partial AgonistFull AgonistFull Agonist
Clonidine Partial AgonistPartial AgonistPartial Agonist
Dexmedetomidine Full AgonistFull AgonistFull Agonist

Table 3: Interaction of ST-91 with β-Adrenergic Receptors

Compoundβ1β2β3
ST-91 No significant activityAntagonist activity reported[2]No significant activity
Isoproterenol Full AgonistFull AgonistFull Agonist

Signaling Pathways

The differential effects of ST-91 on adrenergic receptor subtypes are rooted in the distinct signaling cascades these receptors initiate upon activation.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

alpha1_signaling Agonist α1 Agonist (e.g., Phenylephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

α1-Adrenergic Receptor Signaling Pathway
α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins, which inhibit the activity of adenylyl cyclase.[3] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduced activation of protein kinase A (PKA).

alpha2_signaling Agonist α2 Agonist (e.g., ST-91, Clonidine) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) Gi->Response Directly influences ion channels ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response

α2-Adrenergic Receptor Signaling Pathway
β-Adrenergic Receptor Signaling

β-adrenergic receptors are primarily coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP and activation of PKA.[4]

beta_signaling Agonist β Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response

β-Adrenergic Receptor Signaling Pathway

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. Below are representative protocols for radioligand binding and functional assays.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

binding_assay_workflow start Start prep_membranes Prepare cell membranes expressing the receptor of interest start->prep_membranes prep_reagents Prepare assay buffer, radioligand, and dilutions of test compound prep_membranes->prep_reagents incubation Incubate membranes, radioligand, and test compound at various concentrations prep_reagents->incubation filtration Rapidly filter the incubation mixture to separate bound from free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation analysis Analyze data to determine IC50 and calculate Ki values scintillation->analysis end End analysis->end

Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., α2A, α2B, α2C).

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • A fixed concentration of a specific radioligand (e.g., [3H]rauwolscine for α2-receptors).

      • Increasing concentrations of the unlabeled test compound (e.g., ST-91).

      • Cell membranes.

    • For determination of non-specific binding, a high concentration of a known antagonist is added to a set of wells.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Functional Assay Protocol

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.

gtp_assay_workflow start Start prep_membranes Prepare cell membranes expressing the receptor of interest start->prep_membranes prep_reagents Prepare assay buffer, [35S]GTPγS, GDP, and dilutions of agonist prep_membranes->prep_reagents incubation Incubate membranes with agonist, GDP, and [35S]GTPγS prep_reagents->incubation filtration Separate bound from free [35S]GTPγS by rapid filtration incubation->filtration scintillation Measure radioactivity on filters filtration->scintillation analysis Analyze data to determine EC50 and Emax scintillation->analysis end End analysis->end

GTPγS Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation:

    • Prepare cell membranes expressing the desired α2-adrenergic receptor subtype as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay buffer containing GDP (to ensure G proteins are in their inactive state).

      • Increasing concentrations of the agonist to be tested (e.g., ST-91).

      • Cell membranes.

      • Initiate the reaction by adding a fixed concentration of [35S]GTPγS.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

    • Incubate the plate at a controlled temperature with shaking for a specific duration.

  • Filtration and Measurement:

    • Terminate the assay by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all values.

    • Plot the specific [35S]GTPγS binding as a function of the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).

Conclusion

ST-91 is a valuable pharmacological tool characterized by its high selectivity for α2-adrenergic receptors over α1-receptors. The available evidence suggests a complex interaction with α2-subtypes, with a predominant effect on non-α2A receptors, potentially the α2C and α2B subtypes. Its reported antagonistic activity at β2-receptors further adds to its unique pharmacological profile. The provided experimental protocols offer a framework for researchers to further elucidate the specific interactions of ST-91 and other novel compounds with the diverse family of adrenergic receptors, thereby aiding in the development of more selective and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal Procedures for SD-91: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the STAT3 degrader SD-91, a comprehensive understanding of proper disposal procedures is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this research-grade chemical.

It is highly probable that the query "ST 91" is a typographical error and refers to "SD-91," a selective PROTAC (Proteolysis Targeting Chimera) based STAT3 degrader. SD-91 is a potent research chemical used in the study of cancer and other diseases where the STAT3 signaling pathway is implicated. As with all laboratory chemicals, adherence to established safety and disposal protocols is crucial.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of SD-91.[1][2][3] The SDS contains detailed information regarding the compound's hazards, handling, storage, and emergency procedures. In the absence of a readily available SDS, the following general precautions for handling potent chemical compounds should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle SD-91 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, follow the emergency procedures outlined in the chemical's SDS. Generally, this involves containing the spill with an inert absorbent material and collecting it in a sealed container for proper disposal.

Step-by-Step Disposal Protocol

The disposal of SD-91, like other research-grade chemicals and PROTACs, falls under the category of regulated laboratory chemical waste.[4] The following is a generalized, step-by-step procedure for its proper disposal. This protocol should be adapted to comply with your institution's specific hazardous waste management program and local regulations.

  • Waste Identification and Segregation:

    • Properly identify all waste containing SD-91, including pure compound, solutions, and contaminated materials.

    • Segregate SD-91 waste from other waste streams to prevent accidental reactions. Do not mix with incompatible chemicals.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid SD-91 waste (e.g., unused powder, contaminated weigh boats, or filter paper) in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect liquid waste containing SD-91 (e.g., solutions in organic solvents or aqueous buffers) in a designated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used.

    • Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with SD-91 must be disposed of in a designated sharps container.

    • Contaminated Labware and PPE: Disposable labware (e.g., pipette tips, microfuge tubes) and grossly contaminated PPE should be collected in a designated hazardous waste container.

  • Labeling of Waste Containers:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("SD-91" or "STAT3 degrader SD-91"), the approximate concentration and quantity of the waste, and the date of accumulation.

    • Indicate any other chemical constituents in the waste mixture.

  • Storage of Chemical Waste:

    • Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secure, well-ventilated area, away from general laboratory traffic and sources of ignition.

    • Ensure that the storage of SD-91 waste complies with all institutional and regulatory requirements.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a complete and accurate inventory of the waste.

Quantitative Data Summary

While specific quantitative disposal limits for SD-91 are not publicly available and would be determined by local regulations and the specific hazards outlined in the SDS, the following table provides a general framework for categorizing and managing chemical waste based on common laboratory practices.

Waste TypeContainer TypeKey Disposal Considerations
Solid SD-91 Waste Sealed, labeled, chemically compatible containerDo not mix with liquid waste. Ensure the container is tightly sealed to prevent the release of dust.
Liquid SD-91 Waste Leak-proof, shatter-resistant, labeled containerSegregate aqueous and organic solvent waste streams if required by your institution. Do not overfill containers.
Contaminated Sharps Puncture-resistant sharps containerNever recap needles. Seal the container when it is three-quarters full.
Contaminated Labware/PPE Labeled hazardous waste bag or containerBag or contain materials to prevent the spread of contamination.

Experimental Protocols

The development of targeted protein degraders like SD-91 involves a series of in vitro and in vivo experiments to assess their efficacy and selectivity. Key experimental protocols that would generate waste requiring proper disposal include:

  • Biochemical Assays: In vitro binding assays (e.g., fluorescence polarization, surface plasmon resonance) to determine the affinity of SD-91 for the STAT3 protein and E3 ligase.

  • Cell-Based Assays: Western blotting and mass spectrometry-based proteomics to measure the degradation of STAT3 in cancer cell lines upon treatment with SD-91.

  • In Vivo Studies: Animal studies (e.g., xenograft models in mice) to evaluate the anti-tumor activity and pharmacokinetic properties of SD-91. All animal carcasses and contaminated bedding from such studies must be disposed of as biohazardous waste according to institutional guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of SD-91 in a laboratory setting.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Waste Collection & Containment cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal Generate Waste Generate SD-91 Waste (Solid, Liquid, Sharps, Labware) Segregate Segregate from Other Chemical Waste Streams Generate Waste->Segregate Collect Solid Collect Solid Waste in Sealed Container Collect Liquid Collect Liquid Waste in Leak-Proof Container Collect Sharps Collect Sharps in Puncture-Resistant Container Label Label Container with: 'Hazardous Waste' Chemical Name & Concentration Date Collect Solid->Label Collect Liquid->Label Collect Sharps->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Contact EHS Contact Environmental Health & Safety (EHS) Store->Contact EHS Pickup Arrange for Professional Waste Pickup and Disposal Contact EHS->Pickup

Caption: Workflow for the Proper Disposal of SD-91 Laboratory Waste.

By adhering to these procedures and prioritizing safety, researchers can responsibly manage the disposal of SD-91 and contribute to a safe and sustainable laboratory environment.

References

Essential Safety and Operational Guide for Handling ST 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of ST 91, a potent α2-adrenoceptor agonist. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear operational plan.

This compound, chemically known as N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride, is a research compound that requires careful handling due to its pharmacological activity.[1] Adherence to these safety protocols is critical to mitigate risks associated with exposure.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory at all times when handling this compound. The following table summarizes the required equipment and its purpose.

PPE CategorySpecific EquipmentPurpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes of solutions containing this compound.
Hand Protection Nitrile glovesPrevents skin contact. Gloves should be changed immediately if contaminated.
Body Protection A buttoned lab coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a fume hood.Minimizes the risk of inhaling any aerosols or dust, particularly when handling the powdered form.

Operational Plan for Handling this compound

This section outlines the step-by-step procedure for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound in your chemical inventory.

  • This compound should be stored desiccated at +4°C.[1]

2. Preparation of Solutions:

  • All work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of the powder and to contain any potential spills.

  • This compound is soluble in water and DMSO up to 100 mM.[1]

  • Use calibrated equipment for all measurements to ensure accuracy and avoid unnecessary handling.

3. Handling and Experimental Use:

  • Always wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.

  • Keep containers of this compound tightly closed when not in use.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Clean the spill area thoroughly with a suitable detergent and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be considered chemical waste.

  • Waste Collection: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare work area in fume hood a->b c Weigh this compound powder b->c d Prepare stock solution c->d e Perform experiment d->e f Decontaminate work surfaces e->f g Segregate and label waste f->g h Dispose of waste via hazardous waste stream g->h i Doff PPE and wash hands h->i

Caption: Workflow for Safe Handling of this compound.

This guidance is intended to supplement, not replace, your institution's specific safety protocols. Always consult your organization's safety officer for any questions or concerns regarding the handling of potent chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ST 91
Reactant of Route 2
ST 91

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.